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Vinyl isocyanate

Cat. No.: B1607408
CAS No.: 3555-94-0
M. Wt: 69.06 g/mol
InChI Key: WARQUFORVQESFF-UHFFFAOYSA-N
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Description

Vinyl isocyanate is a useful research compound. Its molecular formula is C3H3NO and its molecular weight is 69.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO B1607408 Vinyl isocyanate CAS No. 3555-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanatoethene
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InChI

InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQUFORVQESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3NO
Source PubChem
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DSSTOX Substance ID

DTXSID40189040
Record name Vinyl isocyanate
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Molecular Weight

69.06 g/mol
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CAS No.

3555-94-0
Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Foundational & Exploratory

Synthesis of Vinyl Isocyanate from Acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl isocyanate, a valuable reagent in organic chemistry and drug development, starting from acrylic acid. The primary synthetic route detailed involves a three-step process: the formation of acryloyl chloride, its conversion to acryloyl azide, and the subsequent Curtius rearrangement to yield the target this compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows.

Synthetic Pathway Overview

The most common and well-documented method for the synthesis of this compound from acrylic acid proceeds through the following key intermediates:

  • Acrylic Acid to Acryloyl Chloride: The initial step involves the conversion of the carboxylic acid group of acrylic acid into an acyl chloride. This is a standard transformation in organic synthesis, and several chlorinating agents can be employed.

  • Acryloyl Chloride to Acryloyl Azide: The resulting acryloyl chloride is then reacted with an azide source, typically sodium azide, to form acryloyl azide. This intermediate is energetic and should be handled with appropriate safety precautions.

  • Acryloyl Azide to this compound: The final step is the thermal or photochemical Curtius rearrangement of acryloyl azide. This reaction proceeds with the loss of nitrogen gas to form the desired this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of different reaction conditions.

Step 1: Synthesis of Acryloyl Chloride from Acrylic Acid

Acryloyl chloride is a key intermediate and its synthesis from acrylic acid can be achieved using various reagents.[1] Common methods involve the use of thionyl chloride (SOCl₂), benzoyl chloride (C₆H₅COCl), or oxalyl chloride ((COCl)₂).[2]

Experimental Protocol (using Thionyl Chloride):

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acrylic acid.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the acrylic acid with constant stirring. The reaction is exothermic and generates HCl and SO₂ gases, which should be vented to a fume hood and neutralized with a base trap.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux (typically around 40-60 °C) for 1-3 hours to ensure the reaction goes to completion.

  • The product, acryloyl chloride, can be isolated by fractional distillation. The boiling point of acryloyl chloride is approximately 75 °C.[1]

Table 1: Synthesis of Acryloyl Chloride - Quantitative Data

ReagentMolar Ratio (Reagent:Acrylic Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl Chloride1.2 : 14012Not SpecifiedA known procedure with slight changes.
Benzoyl Chloride2 : 1Distillation up to 85Not Specified~65-72A known preparation method.
Oxalyl ChlorideNear-equimolarRoom Temperature< 0.05High ConversionA continuous-flow methodology.[2]
PhenylchloroformNot Specified≥ 105Not SpecifiedNot SpecifiedA patented process.[3]
TriphosgeneNot Specified709-38> 95A patented synthetic method.[4]

Logical Relationship Diagram: Synthesis of Acryloyl Chloride

G AcrylicAcid Acrylic Acid AcryloylChloride Acryloyl Chloride AcrylicAcid->AcryloylChloride Chlorination ThionylChloride Thionyl Chloride ThionylChloride->AcryloylChloride Reagent BenzoylChloride Benzoyl Chloride BenzoylChloride->AcryloylChloride Reagent OxalylChloride Oxalyl Chloride OxalylChloride->AcryloylChloride Reagent

Caption: Reagents for the conversion of acrylic acid to acryloyl chloride.

Step 2: Synthesis of Acryloyl Azide from Acryloyl Chloride

The conversion of acryloyl chloride to acryloyl azide is typically achieved by nucleophilic acyl substitution with an azide salt. Sodium azide is the most common reagent for this transformation.

Experimental Protocol (using Sodium Azide):

  • In a round-bottom flask, dissolve sodium azide in a suitable solvent (e.g., acetone, acetonitrile, or a biphasic system with water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of acryloyl chloride in the same solvent to the sodium azide solution with vigorous stirring. The reaction is exothermic.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours.

  • The acryloyl azide product is typically used in the next step without isolation due to its potentially explosive nature. If isolation is necessary, it must be done with extreme caution. The product can be extracted into an organic solvent, and the solvent carefully removed under reduced pressure at low temperature.

Table 2: Synthesis of Acryloyl Azide - Quantitative Data

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium AzideAcetone0 - 51 - 2Typically high, often used in situGeneral procedure for acyl azide synthesis.[5]
Step 3: Curtius Rearrangement of Acryloyl Azide to this compound

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6] This reaction is known to proceed with retention of configuration.[7]

Experimental Protocol (Thermal Rearrangement):

  • The crude acryloyl azide solution from the previous step is diluted with a high-boiling, inert solvent (e.g., toluene, xylene).

  • The solution is slowly added to a preheated flask containing the same solvent at a temperature sufficient to induce the rearrangement (typically 60-100 °C).

  • The rearrangement is accompanied by the evolution of nitrogen gas. The rate of addition should be controlled to maintain a steady evolution of gas.

  • After the addition is complete, the reaction mixture is typically heated for an additional 30-60 minutes to ensure complete rearrangement.

  • The resulting this compound can be purified by fractional distillation under reduced pressure.[8]

Table 3: Curtius Rearrangement of Acryloyl Azide - Quantitative Data

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Toluene80 - 1001 - 275 (for a related carbamate)A procedure for a related synthesis.[9]
Not SpecifiedRoom TemperatureNot Specified57 (overall for oseltamivir synthesis)An application in drug synthesis.[6]

Experimental Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Acryloyl Chloride Synthesis cluster_1 Step 2: Acryloyl Azide Synthesis cluster_2 Step 3: Curtius Rearrangement a0 Acrylic Acid a2 Reaction & Distillation a0->a2 a1 Chlorinating Agent a1->a2 AcryloylChloride Acryloyl Chloride a2->AcryloylChloride b2 Reaction at 0-5°C AcryloylChloride->b2 b1 Sodium Azide b1->b2 AcryloylAzide Acryloyl Azide b2->AcryloylAzide c2 Rearrangement & N₂ Evolution AcryloylAzide->c2 c1 Heat (60-100°C) c1->c2 VinylIsocyanate This compound c2->VinylIsocyanate G cluster_reactions Reactions VinylIsocyanate This compound DielsAlder [4+2] Cycloaddition (with Diene) VinylIsocyanate->DielsAlder Vinyl group MichaelAddition Michael Addition (with Nucleophile) VinylIsocyanate->MichaelAddition Vinyl group UreaFormation Urea Formation (with Amine) VinylIsocyanate->UreaFormation Isocyanate group CarbamateFormation Carbamate Formation (with Alcohol) VinylIsocyanate->CarbamateFormation Isocyanate group

References

Vinyl Isocyanate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3555-94-0

This technical guide provides an in-depth overview of vinyl isocyanate, a versatile bifunctional monomer with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound (ethenyl isocyanate) is a highly reactive liquid characterized by the presence of both a vinyl group and an isocyanate group. These functionalities allow it to participate in a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules and polymers.

General Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 3555-94-0[1]
Molecular Formula C₃H₃NO[1]
Molecular Weight 69.06 g/mol [1]
Appearance Liquid
Storage Temperature 2 - 8 °C
Physical Properties

Key physical properties of this compound are detailed in the following table.

PropertyValueReference(s)
Boiling Point 39-40 °C
Density 0.938 g/mL at 25 °C
Flash Point 4 °C
Refractive Index (n²⁰/D) 1.4190

Spectroscopic Data

SpectroscopyFunctional GroupExpected Chemical Shift / AbsorptionReference(s)
¹H NMR Vinyl Protons (=CH₂)~4.5 - 7.0 ppm[2][3]
Vinyl Proton (-CH=)~4.5 - 7.0 ppm[2][3]
¹³C NMR Vinyl Carbons (C=C)~115 - 140 ppm[4][5]
Isocyanate Carbon (N=C=O)~115 - 135 ppm[6]
FTIR Isocyanate (-N=C=O) Stretch~2275 - 2250 cm⁻¹ (strong, characteristic)[7][8][9]

Synthesis of this compound

This compound can be synthesized through several methods, with the Curtius rearrangement of an α,β-unsaturated acyl azide being a common and effective approach.[10]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a general procedure for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate, which can be adapted for the preparation of this compound from acrylic acid or its derivatives.[10][11][12]

Materials:

  • α,β-Unsaturated carboxylic acid (e.g., acrylic acid derivative)

  • Sodium azide (NaN₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Zinc triflate (Zn(OTf)₂) (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • 10% aqueous solution of NaNO₂

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the α,β-unsaturated carboxylic acid, sodium azide (1.5 equivalents), and zinc triflate (0.02 equivalents).

  • Add anhydrous THF to the flask.

  • Heat the mixture to 40 °C in an oil bath.

  • Once the internal temperature reaches 40 °C, add di-tert-butyl dicarbonate (1.1 equivalents).

  • Stir the reaction mixture at 40 °C and monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed. The acyl azide forms in situ and undergoes rearrangement to the isocyanate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a 10% aqueous solution of NaNO₂.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure.

G Synthesis of this compound via Curtius Rearrangement cluster_0 Step 1: Acyl Azide Formation (in situ) cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Workup & Purification Carboxylic_Acid α,β-Unsaturated Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide THF, 40°C NaN3 Sodium Azide (NaN₃) NaN3->Acyl_Azide Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Acyl_Azide ZnOTf2 Zinc Triflate (Zn(OTf)₂) ZnOTf2->Acyl_Azide Isocyanate This compound Acyl_Azide->Isocyanate Heat (40°C) -N₂ Quench Quench with NaNO₂ (aq) Isocyanate->Quench Extraction Solvent Extraction Quench->Extraction Purification Distillation Extraction->Purification G Hetero-Diels-Alder Reaction of this compound cluster_0 Reaction Components cluster_1 Reaction & Product Vinyl_Isocyanate This compound (1-Azadiene) Cycloaddition [4+2] Cycloaddition Vinyl_Isocyanate->Cycloaddition Dienophile Dienophile (e.g., N-phenylmaleimide) Dienophile->Cycloaddition Product Six-membered N-heterocycle Cycloaddition->Product Heat, Solvent

References

reactivity of the isocyanate group in vinyl isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in Vinyl Isocyanate

Introduction

This compound (C₃H₃NO) is a highly versatile bifunctional monomer that has garnered significant interest in organic synthesis and materials science.[1] Its structure, containing both a reactive isocyanate (-N=C=O) group and a polymerizable vinyl (C=C) group, allows for a diverse range of chemical transformations. This guide provides a detailed technical overview of the reactivity of the isocyanate functionality within the this compound molecule, with a focus on its applications in the synthesis of complex heterocycles and functional polymers relevant to researchers, scientists, and drug development professionals.

Electronic Structure and Conformation

The reactivity of the isocyanate group is governed by the electrophilic nature of the central carbon atom, which is susceptible to attack by nucleophiles.[2] The N=C=O linkage in isocyanates is nearly linear.[2] In this compound, the vinyl group influences the electronic properties and conformational stability of the molecule. Computational studies using G4MP2 and LC-ωPBE/6-311+G** theory levels have analyzed the conformational features of this compound.[3] These analyses investigate the impact of dipole-dipole interactions, steric effects, and resonance energies on its structural behavior, noting that stabilization energies from electron delocalization favor the cis-conformation.[3]

Core Reactivity of the Isocyanate Group

The isocyanate group in this compound serves as a powerful electrophile, enabling a variety of chemical transformations. Its primary modes of reaction include nucleophilic addition, cycloaddition, and self-polymerization.

Nucleophilic Addition Reactions

Isocyanates are highly reactive towards nucleophiles.[2] This reactivity is a cornerstone of polyurethane chemistry and is retained in this compound, allowing for the synthesis of various functionalized molecules and polymers.

  • Reaction with Alcohols: In the presence of an alcohol, the isocyanate group forms a urethane (or carbamate) linkage.[2] This reaction is fundamental in the production of polyurethanes.[2]

  • Reaction with Amines: Amines react with isocyanates to produce ureas.[2] This reaction is typically much faster than the reaction with alcohols.[4] When this compound is copolymerized, the pendant isocyanate groups can be reacted with amines like n-butylamine to yield polyureas.[5][6]

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide.[2] The newly formed amine can then react with another isocyanate group to form a urea linkage.[2] This reaction is utilized in the production of polyurethane foams where CO₂ acts as a blowing agent.[2]

G Figure 1. Nucleophilic Addition Reactions of the Isocyanate Group cluster_reactants Reactants Isocyanate R-N=C=O Urethane Urethane (R-NH-CO-OR') Isocyanate->Urethane + R'-OH (Alcohol) Urea Urea (R-NH-CO-NHR') Isocyanate->Urea + R'-NH₂ (Amine) Amine Amine + CO₂ (R-NH₂ + CO₂) Isocyanate->Amine + H₂O (Water) Nucleophile Nucleophile (Nu-H)

Caption: General reaction pathways of an isocyanate group with common nucleophiles.

Cycloaddition Reactions

This compound is a highly effective component in cycloaddition reactions, serving as a "1,4-dipole" equivalent to construct complex nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry.[1][7]

  • [4+2] Cycloadditions (Hetero-Diels-Alder): The this compound moiety can act as a diene in hetero-Diels-Alder reactions. It reacts with electron-rich species like enamines in a thermally induced process to assemble octahydrophenanthridinone ring systems in a single step.[8][9][10] It also undergoes [4+2] cycloaddition with benzyne addends to form phenanthridinone and benzophenanthridinone products.[11][12]

  • [4+1] Cycloadditions: Vinyl isocyanates participate in [4+1] cycloadditions with 1,1-dipole equivalents. For example, they react with N-Heterocyclic carbenes (NHCs) to yield functionalized hydroindolone products.[1][9]

  • [2+2] Cycloadditions: While less common for this compound itself in the literature, the isocyanate group is known to undergo [2+2] cycloadditions. For instance, chlorosulfonyl isocyanate (CSI) reacts with various alkenes to form β-lactam rings, which are important in medicinal chemistry.[13] The mechanism can be either concerted or stepwise depending on the electronic nature of the alkene.[13]

Polymerization and Copolymerization

This compound's bifunctional nature allows for the creation of unique polymer architectures.

  • Self-Addition Reactions: The isocyanate group can react with itself to form cyclic dimers (uretdiones) and trimers (isocyanurates), a reaction often promoted by basic or organometallic catalysts.[1] This can lead to cross-linking in polymers containing pendant isocyanate groups.[5][6]

  • Formation of Ladder Polymers: Researchers have prepared ladder polymers by first reacting the monomer through the isocyanate group, followed by polymerization through the vinyl bond, and vice versa.[5]

  • Copolymerization and Post-Polymerization Modification: this compound can be copolymerized with monomers like styrene and methyl methacrylate through its vinyl group.[5][6] This yields linear, soluble copolymers with reactive pendant isocyanate groups.[5][6] These pendant groups are available for subsequent reactions, such as cross-linking with diamines (e.g., ethylenediamine) or functionalization with alcohols and primary amines to create polycarbamates and polyureas, respectively.[5][6] This makes poly(this compound) a useful precursor for creating highly functionalized polymers.[1]

G Figure 2. Polymerization Pathways of this compound cluster_path1 Vinyl Group Polymerization cluster_path2 Isocyanate Group Polymerization VI This compound (Monomer) PVI Poly(this compound) (Linear Polymer with Pendant -NCO) VI->PVI Free Radical Polymerization LP Ladder Polymers VI->LP Anionic / Coordinated Polymerization PF Post-Functionalization (e.g., Cross-linking) PVI->PF + Diamine/Diol note (Sequential polymerization of both functional groups)

Caption: Logical diagram of the dual polymerization routes for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from key reactions involving this compound, providing insights into reaction efficiency and conditions.

Table 1: Conditions and Yields for [4+2] Cycloaddition Reactions

This compound Derivative Reagent Conditions Product Yield (%) Reference
1-Isocyanato-3-methyl-1,3-cyclohexadiene Benzyne (from 1-aminobenzotriazole/Pb(OAc)₄) CH₂Cl₂, reflux Benzophenanthridinone 51 [11]
1-Isocyanatocyclohexene Benzyne (from 1-aminobenzotriazole/Pb(OAc)₄) CH₂Cl₂, reflux Phenanthridinone 64 [11]

| Various Vinyl Isocyanates | Enamines (from cyclohexanone) | Toluene, reflux (48h) | Octahydrophenanthridinone | 20-50 |[10] |

Table 2: Copolymerization of this compound (VI)

Comonomer Comonomer:VI Ratio (in copolymer) Initiator Resulting Copolymer Properties Intrinsic Viscosity [η] (dl/g) Reference
Methyl Methacrylate > 9:1 AIBN Soluble, linear polymer with reactive -NCO groups 0.22 [5][6]
Styrene > 9:1 AIBN Soluble, linear polymer with reactive -NCO groups - [5][6]

| Methyl Methacrylate / Styrene | < 2:1 | AIBN | Insoluble, cross-linked polymer | - |[5][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Curtius Rearrangement

This protocol describes a general method for preparing vinyl isocyanates from the corresponding α,β-unsaturated carboxylic acid.

  • Acid Chloride Formation: The starting α,β-unsaturated carboxylic acid is converted to its corresponding acid chloride. This is typically achieved by reacting the acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at room temperature.

  • Azide Formation: The crude acid chloride is then carefully reacted with an azide source, such as sodium azide or trimethylsilyl azide, in a suitable solvent like acetone or toluene at low temperature (e.g., 0 °C) to form the acyl azide intermediate.

  • Curtius Rearrangement: The acyl azide solution is heated to induce the Curtius rearrangement.[11] The acyl azide thermally decomposes, losing N₂ gas, to form the this compound.[11] The reaction is typically performed by heating the solution to reflux (e.g., in toluene at 80-110 °C) until nitrogen evolution ceases.

  • Purification: The resulting this compound is a volatile and reactive compound. It is typically purified by careful distillation under reduced pressure.[5]

Protocol 2: [4+2] Cycloaddition of this compound with an Enamine

This protocol outlines the construction of an octahydrophenanthridinone ring system.[10]

  • Reactant Preparation: A solution of the desired this compound is prepared in a high-boiling, inert solvent such as toluene.

  • Enamine Addition: The enamine reactant (e.g., the morpholine enamine of cyclohexanone) is added to the this compound solution at room temperature.[10]

  • Thermal Cyclization: The reaction mixture is heated to reflux (typically >100 °C) for an extended period (e.g., 48 hours) to facilitate the thermally induced [4+2] cycloaddition and subsequent cyclization cascade.[10]

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the target octahydrophenanthridinone.[10]

G Figure 3. Experimental Workflow for [4+2] Cycloaddition start Start prep Prepare this compound Solution in Toluene start->prep add Add Enamine Reactant at Room Temperature prep->add reflux Heat Mixture to Reflux (e.g., 48 hours) add->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate Under Reduced Pressure cool->concentrate purify Purify via Column Chromatography concentrate->purify end Isolated Product: Octahydrophenanthridinone purify->end

Caption: A typical experimental workflow for a thermally induced cycloaddition.

Applications in Drug Development and Materials Science

The rich chemistry of the isocyanate group in this compound makes it a valuable building block for applications in pharmaceuticals and advanced materials.

  • Pharmaceutical Synthesis: The ability to rapidly construct complex nitrogen heterocycles via cycloaddition reactions is highly relevant for drug discovery.[7] Many alkaloid natural products, which often possess potent biological activity, contain ring systems (e.g., phenanthridines) that can be synthesized using this compound chemistry.[7][11]

  • Drug Delivery and Medical Devices: The evolution of isocyanate chemistry has significantly impacted the pharmaceutical industry, particularly in the development of drug delivery systems and medical devices.[14] Polymers and copolymers derived from this compound can be used to create functional materials. The pendant isocyanate groups offer a reactive handle for covalently attaching active pharmaceutical ingredients (APIs), targeting ligands, or other functional molecules, enabling the creation of advanced drug delivery platforms.[1][14]

References

Spectroscopic Profile of Vinyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinyl isocyanate (CH₂=CH−N=C=O), a reactive chemical intermediate of interest in organic synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ha (trans to NCO)5.0 - 5.5Doublet of doublets (dd)Jac ≈ 14-18 (trans), Jab ≈ 1-3 (geminal)
Hb (cis to NCO)4.8 - 5.2Doublet of doublets (dd)Jbc ≈ 8-12 (cis), Jab ≈ 1-3 (geminal)
Hc (-CH=)6.5 - 7.0Doublet of doublets (dd)Jac ≈ 14-18 (trans), Jbc ≈ 8-12 (cis)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₂=100 - 110
=CH-130 - 140
-N=C=O120 - 130
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 2250-2285 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. The vinyl group also gives rise to characteristic absorption bands.

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2255Strong, SharpAsymmetric N=C=O stretch
~1630MediumC=C stretch
~1410MediumIn-plane =CH₂ scissoring
~970StrongOut-of-plane =CH₂ wag
~935StrongOut-of-plane =CH wag
Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
69100M⁺ (Molecular ion)
42-[C₂H₂O]⁺ or [C₂H₄N]⁺
41-[C₃H₅]⁺
28-[CO]⁺ or [C₂H₄]⁺
27-[C₂H₃]⁺

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound can be synthesized via the flash vacuum pyrolysis of acryloyl azide.

Procedure:

  • Preparation of Acryloyl Azide: Acryloyl chloride is reacted with an aqueous solution of sodium azide at low temperatures (typically 0-5 °C) to yield acryloyl azide. The product is extracted with a suitable organic solvent (e.g., diethyl ether) and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Flash Vacuum Pyrolysis: The prepared acryloyl azide is subjected to flash vacuum pyrolysis. The azide is slowly sublimed under high vacuum through a heated quartz tube (typically 400-500 °C).

  • Trapping of this compound: The pyrolyzed vapor is then condensed on a cold surface, such as a liquid nitrogen-cooled cold finger, to isolate the this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired.

2.2.2. IR Spectroscopy

  • Sample Preparation: A thin film of neat this compound can be prepared between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR cell. For gaseous samples, a gas cell can be used.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

2.2.3. Mass Spectrometry

  • Sample Introduction: The volatile this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography inlet.

  • Ionization: Electron impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

  • Analysis: The mass-to-charge ratios (m/z) and relative abundances of the resulting ions are recorded by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Structural Confirmation Workflow

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound. The logical relationship between the different spectroscopic techniques in elucidating the molecular structure is illustrated in the following diagram.

G Diagram 1: Structural Elucidation of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Confirmed Structure NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Proton Environment Carbon Skeleton NMR->NMR_info Provides data on IR IR Spectroscopy IR_info Functional Groups (-N=C=O, C=C) IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Determines Structure This compound (CH₂=CH-N=C=O) NMR_info->Structure Confirms connectivity IR_info->Structure Confirms presence of MS_info->Structure Confirms mass and fragments

Diagram 1: Structural Elucidation of this compound. This diagram illustrates how data from NMR, IR, and Mass Spectrometry are integrated to confirm the molecular structure of this compound.

An In-depth Technical Guide to the Thermal Stability of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl isocyanate (CH₂=CH−N=C=O) is a reactive monomer containing both a vinyl group and an isocyanate group, making it a valuable building block in polymer and synthetic chemistry. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for controlling its polymerization and reaction pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the thermal stability of this compound, drawing parallels from related compounds and outlining the methodologies used to study such materials. Due to a notable scarcity of public-domain research specifically detailing the thermal decomposition of this compound monomer, this guide also highlights the general behavior of isocyanates and vinyl compounds under thermal stress.

Introduction to this compound

This compound is a bifunctional molecule with significant potential in materials science and organic synthesis. The vinyl group can participate in radical, anionic, and cationic polymerization, while the highly electrophilic isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. This dual reactivity allows for the synthesis of a diverse range of polymers and small molecules with tailored properties. However, the presence of these reactive moieties also raises questions about the molecule's inherent stability, particularly in response to thermal energy.

Thermal Stability of Isocyanates: General Considerations

General Decomposition Pathways: Isocyanates can undergo several reactions at elevated temperatures:

  • Dimerization and Trimerization: Isocyanates can react with themselves to form cyclic dimers (uretdiones) or trimers (isocyanurates). Isocyanurates are known to be thermally stable structures.[1]

  • Decarboxylation: Some isocyanates can decompose to form carbodiimides and carbon dioxide.

  • Reversion to Amine and Olefin: In the context of polyurethanes, the urethane linkage can thermally dissociate back into an isocyanate and an alcohol.[1] This suggests that under certain conditions, isocyanates might be involved in reversible reactions.

Safety Data Sheets (SDS) for various isocyanates, including this compound, often state that the specific decomposition temperature is "not available."[2] However, they universally caution against exposure to high temperatures and list hazardous decomposition products that may include oxides of carbon, nitrogen oxides, and hydrogen cyanide, depending on the conditions.

Experimental Methodologies for Assessing Thermal Stability

The thermal stability of a chemical compound like this compound would typically be investigated using a suite of thermo-analytical techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the fraction of mass lost at each stage.

Experimental Protocol:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound would be placed in a TGA crucible (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative decomposition).

  • A linear heating rate is applied (e.g., 5, 10, 15, or 20 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

  • The instrument continuously records the sample's mass.

  • The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Experimental Protocol:

  • A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • The instrument records the heat flow required to maintain the sample and reference at the same temperature.

  • Exothermic events (like decomposition or polymerization) or endothermic events (like melting or evaporation) are recorded as peaks on the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This powerful hyphenated technique is used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • A microgram-scale sample of this compound is placed in the pyrolysis unit.

  • The sample is heated rapidly to a set temperature (e.g., 500-800 °C) for a short period.

  • The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into a GC column.

  • The GC separates the individual components of the pyrolysate based on their boiling points and affinity for the column's stationary phase.

  • The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification by comparing the mass spectra to libraries.

Potential Decomposition Pathways of this compound

Based on the chemistry of related compounds, several potential thermal decomposition pathways for this compound can be hypothesized. These pathways would need to be confirmed through experimental studies, such as Py-GC-MS.

A study on the pyrolysis of a related compound, para-toluene isocyanate, showed major products including benzonitrile, methylbenzonitrile, phenylisocyanate, toluene, and benzene.[3] This suggests that rearrangement and fragmentation reactions leading to nitrile formation could be a possible decomposition route for this compound as well. The gas-phase pyrolysis of vinyl azide, another vinyl compound with a nitrogen-containing functional group, leads to the formation of 2H-azirine and subsequently acetonitrile through nitrogen extrusion.[4]

The following diagram illustrates a hypothetical experimental workflow for investigating the thermal stability of this compound.

G cluster_sample Sample Preparation cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample This compound Monomer TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGA_Data Decomposition Temperatures Weight Loss (%) TGA->TGA_Data DSC_Data Exothermic/Endothermic Events (Decomposition, Polymerization) DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Kinetics Kinetic Analysis (e.g., Kissinger, Ozawa methods) TGA_Data->Kinetics Stability Determination of Thermal Stability Profile DSC_Data->Stability Mechanism Postulation of Decomposition Mechanism PyGCMS_Data->Mechanism Kinetics->Stability Mechanism->Stability

Caption: Experimental workflow for thermal stability analysis.

Summary and Future Outlook

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct, quantitative data on its decomposition is currently lacking in the public literature, established thermo-analytical techniques such as TGA, DSC, and Py-GC-MS provide a clear roadmap for such investigations. Based on the behavior of analogous isocyanates and vinyl compounds, it can be anticipated that this compound may undergo complex decomposition reactions, potentially involving polymerization, cyclization, and fragmentation to form nitriles and other small molecules.

For researchers, scientists, and drug development professionals, it is crucial to handle this compound with care, avoiding high temperatures until its thermal stability profile is fully characterized. Further research is strongly encouraged to fill the existing knowledge gap and provide the quantitative data necessary for robust process development and safety assessments.

References

An In-depth Technical Guide on the Polymerization Potential of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl isocyanate (VIC) is a unique bifunctional monomer possessing both a vinyl group and a highly reactive isocyanate group. This dual functionality allows for a diverse range of polymerization pathways, leading to polymers with tailored architectures and reactive pendant groups. This technical guide provides a comprehensive overview of the polymerization potential of this compound, covering its synthesis, various polymerization methods including radical, anionic, and cationic routes, and its copolymerization with other vinyl monomers. Particular attention is paid to the challenges and opportunities presented by the competing reactivities of the vinyl and isocyanate functionalities. This document summarizes key quantitative data, details experimental protocols, and provides schematic representations of the underlying chemical processes to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug delivery.

Introduction

This compound stands out as a monomer of significant interest due to its two distinct reactive sites. Polymerization can proceed through the vinyl group, yielding a polymer with pendant isocyanate groups, or through the isocyanate group, resulting in a polymer with pendant vinyl groups. This unique characteristic opens up possibilities for creating a variety of polymer structures, including linear polymers, cross-linked networks, and graft copolymers. The pendant isocyanate groups in poly(this compound) are particularly valuable as they serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and other polymers.

Monomer Synthesis

A common method for the synthesis of this compound involves the dehydrochlorination of 1-chloroethyl isocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the dehydrochlorination of 1-chloroethylcarbamyl chloride.

Materials:

  • 1-chloroethylcarbamyl chloride

  • Hexamethylene diisocyanate (as a high-boiling solvent and HCl scavenger)

  • Nitrogen gas

  • Thin film evaporator

  • Receiver and cold traps

Procedure:

  • A solution of 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate is prepared.[1]

  • The total solution volume of 3100 parts is introduced into a thin film evaporator in three portions (500, 1500, and 1100 parts by volume) with residence times of 150, 310, and 225 minutes, respectively.[1]

  • The evaporator is operated under atmospheric pressure with a counter-current of nitrogen.[1]

  • The jacket temperature of the evaporator is maintained at 73°-75° C, and the product passes over at 48°-54° C.[1]

  • The reaction product is collected in a receiver followed by two downstream cold traps.

  • The composition of the product is determined by gas chromatography.

  • This process yields this compound (boiling point 38.5° C at 1,013 mbar) and 1-chloroethyl isocyanate (boiling point 92° C at 1,013 mbar).[1]

Polymerization of this compound

The dual reactivity of this compound allows for polymerization to be initiated through either the vinyl group or the isocyanate group, leading to different polymer architectures.

Polymerization via the Vinyl Group

Polymerization through the vinyl double bond results in poly(this compound), a polymer with highly reactive pendant isocyanate groups. This can be achieved through radical and potentially ionic (anionic and cationic) polymerization mechanisms.

Free radical polymerization is a common method for polymerizing vinyl monomers.[2] In the case of this compound, this approach can be used for both homopolymerization and copolymerization. However, the high reactivity of the isocyanate group can lead to side reactions and cross-linking, especially at higher monomer concentrations.

Linear, soluble copolymers of this compound with monomers like styrene and methyl methacrylate can be obtained when the comonomer to this compound ratio is high (greater than 9:1).[3] When this ratio is low (less than 2:1), the resulting copolymers are often insoluble due to cross-linking reactions involving the isocyanate groups.[3]

Table 1: Radical Copolymerization of this compound with Styrene and Methyl Methacrylate

ComonomerComonomer:VIC Ratio (Molar)InitiatorSolventTemperature (°C)Polymer CharacteristicsReference
Methyl Methacrylate9:1AIBNNot SpecifiedNot SpecifiedSoluble, linear copolymer, Intrinsic Viscosity: 0.22 dL/g[3]
Styrene> 9:1AIBNNot SpecifiedNot SpecifiedSoluble, linear copolymer[3]
Methyl Methacrylate< 2:1AIBNNot SpecifiedNot SpecifiedInsoluble, cross-linked copolymer[3]
Styrene< 2:1AIBNNot SpecifiedNot SpecifiedInsoluble, cross-linked copolymer[3]

Experimental Protocol: Radical Copolymerization of this compound and a Comonomer

This is a general protocol for the synthesis of a soluble copolymer.

Materials:

  • This compound (freshly distilled)

  • Comonomer (e.g., styrene or methyl methacrylate, inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Polymerization tube with a constriction for sealing

  • Dry ice/acetone bath

  • Nitrogen source

Procedure:

  • A predetermined amount of AIBN and the comonomer are added to a weighed polymerization tube.

  • The tube is weighed after each addition.

  • This compound is distilled directly into the tube, which is then capped and reweighed.

  • The tube is cooled in a dry ice bath under a nitrogen atmosphere.

  • The tube is evacuated and sealed under vacuum using a flame.

  • The sealed tube is placed in a polymerization bath at a controlled temperature (e.g., 60-80 °C) for a specified time.

  • After polymerization, the tube is cooled, opened, and the polymer is precipitated in a non-solvent (e.g., methanol or hexane).

  • The polymer is collected by filtration, dried under vacuum, and characterized.

Diagram: Radical Polymerization Mechanism of this compound

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat This compound CH2=CH-NCO Radical->this compound Addition Monomer Radical R-CH2-CH•-NCO Growing Chain R-(CH2-CH(NCO))n-CH2-CH•-NCO Another VIC CH2=CH-NCO Growing Chain->Another VIC Addition Longer Chain R-(CH2-CH(NCO))n+1-CH2-CH•-NCO Two Chains 2 x Growing Chain Dead Polymer Poly(this compound) Two Chains->Dead Polymer Combination or Disproportionation

Caption: Radical polymerization of this compound.

Anionic polymerization is suitable for vinyl monomers with electron-withdrawing groups.[4] While the isocyanate group is electron-withdrawing, its high reactivity towards nucleophiles, including anionic initiators and propagating chain ends, presents a significant challenge.[5] Side reactions, such as attack at the carbonyl carbon of the isocyanate group, can compete with vinyl polymerization.

Living anionic polymerization of some isocyanates (through the N=C bond) has been achieved at low temperatures with specific initiators, often requiring additives to suppress side reactions like trimerization.[6] For this compound, a successful living anionic polymerization of the vinyl group would require an initiator that selectively attacks the vinyl double bond without reacting with the isocyanate moiety, a condition that is difficult to achieve.

Experimental Protocol: Anionic Polymerization of this compound (Hypothetical)

A successful protocol would require rigorous purification of all reagents and a high-vacuum apparatus.

Materials:

  • This compound (rigorously purified)

  • Anhydrous, deoxygenated solvent (e.g., THF)

  • Anionic initiator (e.g., n-butyllithium or sodium naphthalenide)

  • High-vacuum polymerization reactor

  • Terminating agent (e.g., degassed methanol)

Procedure:

  • The polymerization reactor is assembled, baked out under high vacuum, and flame-dried to remove all traces of moisture.

  • The purified solvent is distilled into the reactor under vacuum.

  • The reactor is cooled to a low temperature (e.g., -78 °C).

  • A precise amount of initiator is added to the solvent.

  • The purified this compound is distilled into the reactor, and polymerization is allowed to proceed.

  • The reaction is terminated by the addition of a proton source like degassed methanol.

  • The polymer is isolated by precipitation in a non-solvent.

Diagram: Anionic Polymerization Pathway of this compound

Anionic_Polymerization Initiator (Nu-) Initiator (Nu-) This compound CH2=CH-NCO Initiator (Nu-)->this compound Initiation Anionic Monomer Nu-CH2-CH(-)-NCO Another VIC n CH2=CH-NCO Anionic Monomer->Another VIC Propagation Growing Chain Nu-(CH2-CH(NCO))n-CH2-CH(-)-NCO Terminator (H+) Terminator (H+) Growing Chain->Terminator (H+) Termination Final Polymer Poly(this compound)

Caption: Anionic polymerization of the vinyl group in this compound.

Cationic polymerization is generally effective for vinyl monomers with electron-donating groups that can stabilize the propagating carbocation.[7] The isocyanate group is strongly electron-withdrawing, which deactivates the vinyl double bond towards electrophilic attack. Therefore, cationic homopolymerization of this compound is expected to be very difficult, if not impossible, under typical conditions. Copolymerization with more electron-rich monomers might be feasible but would likely have very low incorporation of the this compound units.

Diagram: Challenges in Cationic Polymerization of this compound

Cationic_Challenge Initiator (E+) Initiator (E+) This compound CH2=CH-NCO Initiator (E+)->this compound Attack on double bond Carbocation E-CH2-CH(+)-NCO Destabilized Highly Destabilized by electron-withdrawing -NCO group Carbocation->Destabilized

Caption: Destabilization of the carbocation in cationic polymerization.

Polymerization via the Isocyanate Group

The isocyanate group can also undergo polymerization, typically via an anionic mechanism, to form a polyamide structure known as a 1-nylon. For this compound, this would result in poly(N-vinyl-1-nylon), a polymer with pendant vinyl groups.

Table 2: Polymerization of Isocyanates (Analogous Systems)

MonomerInitiatorSolventTemperature (°C)Polymer CharacteristicsReference
n-Hexyl IsocyanateSodium Diphenylmethane (NaDPM)THF-98Living polymerization with NaBPh4 additive[6]
n-Hexyl IsocyanateSodium BenzanilideTHFNot SpecifiedLiving polymerization[6]

Experimental Protocol: Synthesis of Poly(N-vinyl-1-nylon) (Hypothetical)

This protocol is adapted from procedures for other isocyanates.

Materials:

  • This compound (rigorously purified)

  • Anhydrous, deoxygenated solvent (e.g., DMF or THF)

  • Anionic initiator (e.g., sodium cyanide or a strong base)

  • High-vacuum polymerization reactor

Procedure:

  • Follow the rigorous purification and setup procedures as described for anionic vinyl polymerization.

  • Cool the reactor to a very low temperature (e.g., -50 to -98 °C).

  • Add the initiator to the solvent.

  • Slowly add the purified this compound to the initiator solution with vigorous stirring.

  • The polymerization is typically very fast.

  • The polymer may precipitate from the solution.

  • The reaction is quenched, and the polymer is isolated, washed, and dried.

Diagram: Polymerization of the Isocyanate Group

Isocyanate_Polymerization Initiator (Nu-) Initiator (Nu-) This compound CH2=CH-N=C=O Initiator (Nu-)->this compound Initiation Amide Anion CH2=CH-N(-)-C(=O)Nu Another VIC n CH2=CH-N=C=O Amide Anion->Another VIC Propagation Growing Chain Nu-[-C(=O)-N(CH=CH2)-]n+1-

Caption: Anionic polymerization of the isocyanate group.

Cross-linking and Post-Polymerization Modification

A key feature of this compound polymers is the potential for cross-linking through the isocyanate groups. This can occur spontaneously during polymerization, especially at high concentrations of this compound, leading to insoluble materials.[3] The cross-linking is believed to proceed through the formation of dimers (uretidine-2,4-diones) and trimers (isocyanurates) of the isocyanate groups.[8]

The high reactivity of the pendant isocyanate groups in soluble poly(this compound) and its copolymers allows for a wide range of post-polymerization modifications. These groups readily react with nucleophiles such as amines, alcohols, and water. For example, reaction with n-butylamine yields a polyurea, while reaction with ethanol produces a polycarbamate.[3] Reaction with difunctional reagents like ethylenediamine or water can be used to intentionally cross-link the polymer after its initial synthesis.[3]

Diagram: Post-Polymerization Modification and Cross-linking

Post_Polymerization cluster_modification Modification cluster_crosslinking Cross-linking Poly(this compound) ...-CH2-CH(NCO)-... Alcohol (R-OH) Alcohol (R-OH) Poly(this compound)->Alcohol (R-OH) Reacts with Amine (R-NH2) Amine (R-NH2) Poly(this compound)->Amine (R-NH2) Reacts with Diamine (H2N-R-NH2) Diamine (H2N-R-NH2) Poly(this compound)->Diamine (H2N-R-NH2) Reacts with Polycarbamate ...-CH2-CH(NHCOOR)-... Polyurea ...-CH2-CH(NHCONHR)-... Cross-linked Polymer Cross-linked Network

Caption: Reactions of pendant isocyanate groups.

Conclusion

This compound is a monomer with significant, yet challenging, polymerization potential. Its dual functionality allows for the synthesis of a variety of polymer architectures that are not accessible with conventional monomers. The most promising route appears to be the radical copolymerization of this compound with other vinyl monomers, which can yield soluble, linear polymers with reactive pendant isocyanate groups. These groups are ideal for post-polymerization modification, making these copolymers attractive for applications in drug delivery, biomaterials, and functional coatings. The homopolymerization of this compound, by either radical or ionic mechanisms, is complicated by the high reactivity of the isocyanate group, which often leads to insoluble, cross-linked materials. Further research is needed to develop controlled polymerization methods for this compound to fully unlock its potential for creating well-defined, functional polymers.

References

In-Depth Technical Guide: Vinyl Isocyanate Health and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the health and safety data for vinyl isocyanate, designed for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological resources to ensure a thorough understanding of the hazards and safe handling procedures associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and potential for exposure under various laboratory conditions.

PropertyValue
CAS Number 3555-94-0
Molecular Formula C₃H₃NO
Molecular Weight 69.06 g/mol
Boiling Point 39-40 °C
Density 0.938 g/mL at 25 °C
Flash Point 4 °C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A detailed breakdown of its hazard classification is provided below, highlighting the significant risks associated with its handling and use.[1]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.
Acute Toxicity (Oral)3H301: Toxic if swallowed.
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Respiratory or Skin Sensitisation1H317: May cause an allergic skin reaction.
Respiratory or Skin Sensitisation1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Acute Toxicity (Inhalation)1H330: Fatal if inhaled.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Toxicological Information

Isocyanate-Induced Asthma: A Mechanistic Overview

Exposure to isocyanates can lead to occupational asthma, a serious and potentially irreversible respiratory condition.[2] The underlying mechanism involves an immunological response to the isocyanate, which acts as a hapten, binding to endogenous proteins to form immunogenic adducts. This process can lead to the development of specific IgE antibodies and a T-helper 2 (Th2) inflammatory response in the airways.

Isocyanate_Asthma_Pathway cluster_exposure Exposure cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) Inhalation Inhalation Hapten_Formation Isocyanate binds to airway proteins (Haptenation) Inhalation->Hapten_Formation Dermal_Contact Dermal_Contact Dermal_Contact->Hapten_Formation APC_Activation Antigen Presenting Cell (APC) activation and migration Hapten_Formation->APC_Activation Th2_Differentiation T-helper 2 (Th2) cell differentiation APC_Activation->Th2_Differentiation IgE_Production B-cell stimulation and IgE production Th2_Differentiation->IgE_Production Mast_Cell_Degranulation IgE cross-linking on mast cells and degranulation IgE_Production->Mast_Cell_Degranulation Inflammatory_Mediators Release of histamine, leukotrienes, cytokines Mast_Cell_Degranulation->Inflammatory_Mediators Airway_Inflammation Eosinophil and neutrophil infiltration Inflammatory_Mediators->Airway_Inflammation Asthma_Symptoms Bronchoconstriction, airway hyperreactivity, mucus production Airway_Inflammation->Asthma_Symptoms Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response Risk_Assessment Conduct thorough risk assessment SOP_Development Develop and review Standard Operating Procedures (SOPs) Risk_Assessment->SOP_Development PPE_Selection Select appropriate Personal Protective Equipment (PPE) SOP_Development->PPE_Selection Work_in_Hood Work in a certified chemical fume hood PPE_Selection->Work_in_Hood Wear_PPE Wear appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat Work_in_Hood->Wear_PPE Avoid_Inhalation Avoid inhalation of vapors Wear_PPE->Avoid_Inhalation Prevent_Contact Prevent skin and eye contact Avoid_Inhalation->Prevent_Contact Proper_Storage Store in a cool, dry, well-ventilated area away from incompatible materials Prevent_Contact->Proper_Storage Spill Spill Spill_Response Evacuate and ventilate area. Absorb with inert material. Decontaminate with appropriate solution. Spill->Spill_Response Exposure Personal Exposure Inhalation_Response Move to fresh air. Seek immediate medical attention. Exposure->Inhalation_Response Skin_Contact_Response Remove contaminated clothing. Wash skin with soap and water. Exposure->Skin_Contact_Response Eye_Contact_Response Flush eyes with water for 15 minutes. Seek immediate medical attention. Exposure->Eye_Contact_Response

References

A Technical Guide to the Discovery and History of Vinyl Isocyanate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Properties, and Reactivity of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of vinyl isocyanate. Tailored for researchers, scientists, and professionals in drug development, this document details the key synthetic methodologies, chemical properties, and significant reactions of this highly reactive compound. Quantitative data is presented in structured tables, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction: The Emergence of a Reactive Intermediate

This compound (ethenyl isocyanate) is a valuable reagent in organic synthesis, primarily recognized for its utility in constructing complex heterocyclic frameworks. Its high reactivity stems from the conjugated system of the vinyl group and the cumulative double bonds of the isocyanate moiety, making it a potent partner in various cycloaddition reactions. While the isocyanate functional group was known from the work of Wurtz in 1849, and the Curtius rearrangement for their synthesis was established in 1885, the specific history of this compound is more recent and is intrinsically linked to its application in synthetic chemistry.[1][2] A pivotal moment in its history was the work of Edward Piers and Bik Wah Anissa Yeung in 1984, who demonstrated its efficient in-situ generation and immediate application in cycloaddition reactions for the synthesis of complex alkaloids.[3]

Physicochemical and Spectroscopic Data

This compound is a low boiling point liquid. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₃NO[4]
Molecular Weight69.06 g/mol [4]
Boiling Point38.5 °C at 1013 mbarPrepChem.com[5]
CAS Number3555-94-0[4]
IR Spectroscopy
N=C=O Stretch~2270 cm⁻¹ (strong, characteristic)[6][7]
¹H NMR Spectroscopy Predicted
CH=Complex multiplet
=CH₂Complex multiplet
¹³C NMR Spectroscopy Predicted
N=C=O~120-130 ppm
Vinyl Carbons~100-140 ppm

Synthesis of this compound

The primary methods for synthesizing this compound involve the thermal decomposition of a precursor, generating the highly reactive isocyanate which is often used immediately in subsequent reactions.

From 1-Chloroethylcarbamyl Chloride

A specific, documented method for the synthesis of this compound involves the dehydrochlorination of 1-chloroethylcarbamyl chloride.

Experimental Protocol: Synthesis of this compound from 1-Chloroethylcarbamyl Chloride [5]

  • Reaction Setup: A solution of 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate is prepared.

  • Reaction Execution: The solution is introduced in three portions (500, 1500, and 1100 parts by volume) with different residence times (150, 310, and 225 minutes respectively) into a thin film evaporator. The evaporator is operated under atmospheric pressure with a counter-current of nitrogen. The jacket temperature is maintained at 73-75 °C, and the material passes over at 48-54 °C.

  • Product Collection: The reaction product is collected in a receiver and two downstream cold traps.

  • Analysis and Yield: The composition of the product is determined by gas chromatography. This method yields 145.3 parts (53% of theory) of this compound (boiling point 38.5 °C at 1013 mbar) and 73.8 parts (17.7% of theory) of 1-chloroethyl isocyanate.

Table 2: Quantitative Data for the Synthesis of this compound from 1-Chloroethylcarbamyl Chloride [5]

Reactant/ProductAmountMolar Equivalent/Yield
1-Chloroethylcarbamyl chloride563 parts-
Hexamethylene diisocyanate2800 parts by volumeSolvent
Product
This compound145.3 parts53% of theory
1-Chloroethyl isocyanate73.8 parts17.7% of theory
Via Curtius Rearrangement of α,β-Unsaturated Acyl Azides

The Curtius rearrangement is a versatile and widely used method for the preparation of isocyanates from carboxylic acids via an acyl azide intermediate.[2][8][9] This method is particularly useful for generating vinyl isocyanates from the corresponding α,β-unsaturated carboxylic acids. The this compound is typically generated in situ and used directly in the next reaction step to avoid isolation of the reactive and potentially unstable compound.[3]

The general mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The reaction is believed to proceed through a concerted mechanism.[2]

Curtius_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Carboxylic_Acid α,β-Unsaturated Carboxylic Acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide Acyl azide formation Vinyl_Isocyanate This compound Acyl_Azide->Vinyl_Isocyanate Heat (Δ) Rearrangement Nitrogen N₂ Acyl_Azide->Nitrogen Loss of N₂

Caption: General workflow for the synthesis of this compound via the Curtius rearrangement.

Experimental Protocol: In-situ Generation of this compound via Curtius Rearrangement [3]

A detailed experimental protocol for the generation of a specific this compound (1-isocyanato-4-tert-butylcyclohex-1-ene) and its subsequent reaction is provided in the cycloaddition section below, as it is typically performed as a one-pot reaction.

Cycloaddition Reactions of this compound

Vinyl isocyanates are highly valuable in the synthesis of heterocyclic compounds, particularly through cycloaddition reactions. A notable example is the reaction with enamines to produce complex polycyclic structures like octahydrophenanthridinones.[3]

Reaction with Enamines

The thermally induced reaction of a this compound with an enamine proceeds via a [4+2] cycloaddition-like pathway to afford a dihydropyridone intermediate, which then undergoes a subsequent intramolecular cyclization to yield the final polycyclic product.

Cycloaddition_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Vinyl_Isocyanate This compound Dihydropyridone Dihydropyridone Intermediate Vinyl_Isocyanate->Dihydropyridone [4+2] Cycloaddition Enamine Enamine Enamine->Dihydropyridone Octahydrophenanthridinone Octahydrophenanthridinone Dihydropyridone->Octahydrophenanthridinone Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of octahydrophenanthridinone from a this compound and an enamine.

Experimental Protocol: Synthesis of (±)-4a-Aza-4a,4b,5,6,7,8,9,10-octahydrophenanthren-3(2H)-one [3]

  • Acyl Azide Formation: A solution of 4-tert-butylcyclohex-1-enecarboxylic acid (1.0 g, 5.5 mmol) in dry benzene (20 mL) containing triethylamine (0.84 mL, 6.0 mmol) is treated with diphenyl phosphorazidate (1.3 mL, 6.0 mmol) and stirred at room temperature for 3 hours.

  • Curtius Rearrangement and Cycloaddition: The reaction mixture is heated to reflux for 1 hour to effect the Curtius rearrangement to the this compound. The solution is then cooled to room temperature, and a solution of 1-(pyrrolidin-1-yl)cyclohex-1-ene (0.98 g, 6.5 mmol) in dry benzene (5 mL) is added. The resulting mixture is heated to reflux for 24 hours.

  • Workup and Purification: The reaction mixture is cooled, concentrated under reduced pressure, and the residue is subjected to column chromatography on silica gel to afford the product.

Table 3: Quantitative Data for the Synthesis of (±)-4a-Aza-4a,4b,5,6,7,8,9,10-octahydrophenanthren-3(2H)-one [3]

Reactant/ProductAmountMolar EquivalentYield
4-tert-Butylcyclohex-1-enecarboxylic acid1.0 g5.5 mmol-
Triethylamine0.84 mL6.0 mmol-
Diphenyl phosphorazidate1.3 mL6.0 mmol-
1-(Pyrrolidin-1-yl)cyclohex-1-ene0.98 g6.5 mmol-
Product
(±)-4a-Aza-4a,4b,5,6,7,8,9,10-octahydrophenanthren-3(2H)-one--70-80% (typical)

Conclusion

This compound, while a seemingly simple molecule, has proven to be a powerful and versatile tool in the arsenal of synthetic organic chemists. Its history is closely tied to the development of efficient methods for its in-situ generation, which has unlocked its potential in complex molecule synthesis. The Curtius rearrangement of α,β-unsaturated acyl azides remains a primary and effective route for its preparation. The subsequent cycloaddition reactions, particularly with enamines, provide a convergent and efficient pathway to construct intricate polycyclic systems found in natural products. This guide has provided a detailed overview of the key historical developments, synthetic protocols, and reactive properties of this compound, offering a valuable resource for researchers in the field of organic synthesis and drug development. Further exploration into the reactivity of this fascinating intermediate will undoubtedly lead to the discovery of novel synthetic methodologies and the construction of new and complex molecular architectures.

References

A Technical Guide to Quantum Chemical Calculations on Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural and vibrational properties of vinyl isocyanate (CH₂=CH-NCO). This compound serves as a valuable model system for understanding the interplay of electronic effects between a vinyl group and a highly reactive isocyanate moiety. The computational data presented herein are crucial for interpreting experimental spectra, predicting molecular behavior, and providing foundational data for larger systems relevant to materials science and drug development.

Conformational Analysis and Rotational Barriers

This compound exists as a mixture of two planar conformers, s-cis and s-trans, arising from rotation about the C-N single bond. Quantum chemical calculations have been instrumental in determining the relative stabilities of these isomers and the energy barrier to their interconversion.

Numerous theoretical studies have concluded that the s-trans conformer is the more stable form. The conformational behavior and structural stability have been investigated using various ab initio and Density Functional Theory (DFT) methods. Full geometry optimization at the ground and transition states reveals the energetic landscape of the molecule.

G cluster_isomers Conformational Isomers cluster_ts Interconversion s_cis s-cis Conformer s_trans s-trans Conformer TS Transition State s_trans->TS Rotational Barrier TS->s_cis

Figure 1: Conformational landscape of this compound.

Table 1: Calculated Rotational Barriers and Relative Energies

Level of Theory Basis Set Property Value (kcal/mol) Reference
DFT-B3LYP 6-311++G** C-N Rotational Barrier ~6

| DFT-B3LYP | 6-311++G** | Stability (s-trans vs s-cis) | s-trans is predominant | |

Molecular Geometry

The geometric parameters of this compound's conformers have been determined through both microwave spectroscopy experiments and quantum chemical calculations. High-level computations provide geometries that are in close agreement with experimental data, validating the theoretical models. The most recent experimental data extends the rotational spectrum into the millimeter-wave region, allowing for a highly accurate determination of rotational and centrifugal distortion constants.

Table 2: Comparison of Theoretical and Experimental Geometrical Parameters for s-trans-Vinyl Isocyanate

Parameter Method Value Reference
Rotational Constants
A Experiment (mm-wave) 10037.1 MHz
B Experiment (mm-wave) 2679.5 MHz
C Experiment (mm-wave) 2113.8 MHz
Bond Lengths (Å)
C=C Calculation (B3LYP) Value not explicitly found
C-N Calculation (B3LYP) Value not explicitly found
N=C Calculation (B3LYP) Value not explicitly found
C=O Calculation (B3LYP) Value not explicitly found
**Bond Angles (°) **
∠C-N-C Calculation (B3LYP) Value not explicitly found

| ∠N-C-O | Calculation (B3LYP) | Value not explicitly found | |

Note: Specific calculated bond lengths and angles were not available in the initial search results but can be readily obtained from the output of the cited computational studies.

Vibrational Frequencies

Vibrational spectroscopy is a key tool for identifying and characterizing molecules. Quantum chemical calculations are essential for assigning the observed spectral bands to specific molecular motions. For this compound, the most characteristic vibration is the asymmetric stretch of the isocyanate (-N=C=O) group, which gives rise to a very strong absorption band in the infrared spectrum.

Calculations at the DFT-B3LYP level have been used to compute the vibrational frequencies and generate theoretical infrared and Raman spectra for the stable conformers. More advanced hybrid computational protocols, which combine methods like fc-CCSD(T) for harmonic frequencies with anharmonic corrections from other methods (e.g., revDSD), can reproduce experimental frequencies with very high accuracy, often with errors below 5 cm⁻¹.

Table 3: Key Vibrational Frequencies of this compound

Mode Description Region (Experimental) Calculated Frequency (cm⁻¹) Reference
N=C=O Asymmetric Stretch 2280 - 2240 cm⁻¹ Value depends on method
C=C Stretch ~1630 cm⁻¹ Value depends on method

| C-N Stretch | ~1400 cm⁻¹ | Value depends on method | |

Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.

A typical computational workflow for analyzing a molecule like this compound involves several steps, from initial structure generation to detailed analysis of its properties. Various levels of theory have been successfully applied, including:

  • Density Functional Theory (DFT) : The B3LYP functional is commonly used for geometry optimizations and frequency calculations. More recent studies have also employed functionals like LC-ωPBE.

  • Ab Initio Methods : Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) methods offer higher accuracy, especially for energy calculations.

  • Composite Methods : High-accuracy methods like Gaussian-4 (G4MP2) provide excellent thermodynamic data by combining results from several high-level calculations.

  • Basis Sets : Pople-style basis sets, such as 6-311++G**, are frequently used to provide a good balance between accuracy and computational cost.

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Initial Molecular Structure method_selection Select Level of Theory (e.g., B3LYP/6-311++G**) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt Run Calculation freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min properties Extract Properties: - Rotational Constants - Vibrational Spectra - Relative Energies verify_min->properties If Minimum

Figure 2: A generalized workflow for quantum chemical calculations.

Millimeter-Wave Spectroscopy: The rotational spectrum of this compound was measured using a semiconductor mm-wave spectrometer. The setup typically involves a synthesizer generating a fundamental frequency which is then multiplied to reach the desired millimeter-wave region (e.g., 127.5–330 GHz). The sample is maintained at low pressure (e.g., ~20 µbar) in a long free-space glass cell (e.g., 2.3-2.8 m) to maximize interaction length. Phase-sensitive detection is used to record the absorption spectra.

Infrared Spectroscopy: Infrared spectra are recorded using Fourier-transform infrared (FTIR) spectrometers. For gas-phase or matrix-isolation studies, the sample is either introduced into a gas cell or co-deposited with an inert gas (like Argon or Nitrogen) onto a cryogenic window. The resulting spectrum provides information on the vibrational modes of the molecule. The region between 4000 to 1450 cm⁻¹ is known as the group frequency region and is useful for identifying specific functional groups, such as the prominent -NCO stretch in this compound.

In-Depth Technical Guide on the Thermodynamic Properties of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl isocyanate (C₃H₃NO) is a reactive organic compound of significant interest in various fields, including polymer chemistry, organic synthesis, and astrochemistry. Its bifunctional nature, possessing both a vinyl group susceptible to polymerization and an isocyanate group capable of nucleophilic addition, makes it a versatile building block for novel materials and complex molecules. A thorough understanding of its thermodynamic properties is crucial for predicting its reactivity, stability, and behavior in different chemical environments, which is essential for process optimization, reaction modeling, and the development of new applications.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, based on state-of-the-art computational chemistry studies. It also includes detailed experimental protocols for its synthesis and a general methodology for the experimental determination of its heat of formation.

Core Thermodynamic Properties

Direct experimental determination of the thermodynamic properties of this compound is not extensively reported in the literature. However, high-level quantum-chemical calculations provide reliable estimates of its key thermodynamic parameters. The data presented below is derived from computational studies, which are currently the most accurate source of thermochemical information for this molecule. It has been established through computational analysis that this compound is the most thermodynamically stable isomer within the C₃H₃NO family of molecules.[1][2]

Table 1: Calculated Thermodynamic Properties of trans-Vinyl Isocyanate

Thermodynamic PropertySymbolValueComputational Method
Standard Enthalpy of Formation (gas)ΔHf°(g)Data not explicitly availableG4MP2[3][4]
Standard Molar Entropy (gas)S°(g)Data not explicitly availableG4MP2[3][4]
Molar Heat Capacity at Constant Pressure (gas)Cp(g)Data not explicitly availableG4MP2[3][4]
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)Data not explicitly availableG4MP2[3][4]

Note: While high-level G4MP2 calculations have been performed on this compound, the specific absolute values for the standard enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation are not explicitly reported in the cited literature. The G4MP2 method is, however, a high-accuracy composite ab initio method designed for the precise calculation of such thermochemical data.[3][4][5]

Conformational Analysis

This compound exists as two planar conformers, cis and trans, depending on the orientation of the isocyanate group relative to the vinyl double bond. Computational studies have been conducted to determine the relative stability of these conformers.

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kJ/mol)Computational Method
trans0.0G4MP2[3][4]
cis> 0G4MP2[3][4]

The trans conformer is the more stable of the two. The energy difference is influenced by a combination of steric effects and dipole-dipole interactions.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1-chloroethyl isocyanate. The following protocol is adapted from established synthetic procedures.

Materials and Equipment:

  • 1-chloroethylcarbamyl chloride

  • Hexamethylene diisocyanate (as solvent and HCl scavenger)

  • Thin film evaporator

  • Nitrogen gas source

  • Receiver flask and cold traps (e.g., with dry ice/acetone slush)

  • Gas chromatograph (for product analysis)

  • Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Procedure:

  • Solution Preparation: Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2,800 parts by volume of hexamethylene diisocyanate.

  • Reaction Setup: The reaction is carried out in a thin film evaporator under atmospheric pressure with a counter-current of nitrogen gas. The jacket temperature of the evaporator should be maintained at 73-75 °C.

  • Introduction of Reactants: Introduce the solution into the thin film evaporator in three portions (500, 1,500, and 1,100 parts by volume) with different residence times of 150, 310, and 225 minutes, respectively.

  • Product Collection: The product vapor passes over at a temperature of 48-54 °C. Collect the reaction product in a receiver flask followed by two downstream cold traps cooled to a low temperature (e.g., -78 °C) to ensure efficient condensation of the volatile product.

  • Purification and Analysis: The collected product will be a mixture of this compound and 1-chloroethyl isocyanate. The composition of the product mixture is determined by gas chromatography. This compound can be separated from the higher-boiling 1-chloroethyl isocyanate by fractional distillation. The boiling point of this compound is approximately 38.5-40 °C at atmospheric pressure.

General Protocol for Determination of Enthalpy of Formation via Bomb Calorimetry

While a specific experimental value for the enthalpy of formation of this compound is not available, the following is a general protocol for its determination using bomb calorimetry, a standard technique for measuring the heat of combustion.

Principle:

The sample is combusted in a constant-volume container (the "bomb") in the presence of excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured. From the heat of combustion at constant volume (ΔUc), the enthalpy of combustion at constant pressure (ΔHc) can be calculated. Hess's Law is then used to determine the standard enthalpy of formation (ΔHf°) of the compound.

Materials and Equipment:

  • Oxygen bomb calorimeter

  • High-purity this compound sample

  • Benzoic acid (for calibration)

  • Oxygen cylinder with pressure regulator

  • Fuse wire

  • Crucible

  • High-precision thermometer

  • Balance (accurate to 0.1 mg)

Procedure:

  • Calorimeter Calibration:

    • A known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid, is combusted in the calorimeter.

    • The temperature rise of the water bath is recorded.

    • The heat capacity of the calorimeter system is calculated from this data.

  • Sample Preparation:

    • A precise mass of the this compound sample is placed in the crucible.

    • A fuse wire of known mass and heat of combustion is attached to the ignition system, with its end in contact with the sample.

  • Combustion:

    • The crucible is placed inside the bomb, which is then sealed.

    • The bomb is purged of air and filled with high-pressure oxygen (typically 20-30 atm).

    • The bomb is submerged in the water bath of the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored and the final, maximum temperature is recorded.

  • Calculations:

    • The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

    • The heat of combustion of the sample at constant volume (ΔUc) is determined.

    • The enthalpy of combustion at constant pressure (ΔHc) is calculated using the relationship: ΔHc = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

    • The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualizations

Synthesis Workflow of this compound

G Synthesis Workflow of this compound cluster_reactants Reactant Preparation cluster_reaction Dehydrochlorination Reaction cluster_collection Product Collection cluster_analysis Purification and Analysis 1_chloroethylcarbamyl_chloride 1-Chloroethylcarbamyl Chloride solution Reactant Solution 1_chloroethylcarbamyl_chloride->solution hexamethylene_diisocyanate Hexamethylene Diisocyanate hexamethylene_diisocyanate->solution thin_film_evaporator Thin Film Evaporator (73-75 °C, N2 flow) solution->thin_film_evaporator receiver Receiver Flask thin_film_evaporator->receiver cold_traps Cold Traps (-78 °C) receiver->cold_traps gc Gas Chromatography cold_traps->gc distillation Fractional Distillation gc->distillation vinyl_isocyanate Pure this compound distillation->vinyl_isocyanate G Conformational Equilibrium of this compound trans_conformer trans-Vinyl Isocyanate (More Stable) transition_state Transition State trans_conformer->transition_state cis_conformer cis-Vinyl Isocyanate (Less Stable) cis_conformer->transition_state transition_state->cis_conformer

References

An In-depth Technical Guide on the Solubility of Vinyl Isocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl isocyanate (VIC), a bifunctional molecule featuring both a vinyl group and a highly reactive isocyanate group, is a valuable monomer in polymer synthesis and a reagent in organic chemistry. Its utility in the development of novel polymers, coatings, and pharmaceutical intermediates is significant. However, the inherent reactivity of the isocyanate moiety, particularly its sensitivity to moisture and protic solvents, presents challenges in handling and characterization, including the determination of its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, drawing upon available data for analogous compounds and established principles of chemical solubility. Due to the high reactivity of this compound, quantitative solubility data is scarce in publicly available literature. Therefore, this guide emphasizes qualitative solubility characteristics and provides a framework for experimental determination.

Core Concepts of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, its solubility will be dictated by the polarity of the solvent and the potential for chemical reaction between the solute and the solvent.

Reactivity of the Isocyanate Group: The isocyanate group (–N=C=O) is highly electrophilic and will readily react with nucleophiles. This reactivity is a critical consideration when selecting a solvent for this compound.

  • Protic Solvents (e.g., water, alcohols, primary and secondary amines): These solvents contain active hydrogen atoms and will react with the isocyanate group to form carbamic acids (which are unstable and decompose), urethanes, and ureas, respectively. Consequently, protic solvents are generally unsuitable for dissolving this compound without chemical modification.

  • Aprotic Solvents (e.g., ethers, ketones, esters, hydrocarbons, halogenated hydrocarbons): These solvents lack active hydrogen atoms and are therefore generally non-reactive towards the isocyanate group under ambient conditions. These are the preferred solvents for handling and processing this compound.

Qualitative Solubility of this compound and Analogous Compounds

Table 1: Qualitative Solubility of Isocyanates in Organic Solvents

Solvent ClassSpecific SolventsExpected Solubility of this compoundSolubility of Ethyl IsocyanateSolubility of Phenyl Isocyanate
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneSolubleMiscible in ether[1]Very soluble in ether[2]
Aromatic Hydrocarbons Benzene, Toluene, XyleneSolubleSoluble in aromatic hydrocarbons[1]Soluble in benzene and toluene[3]
Chlorinated Hydrocarbons Dichloromethane, ChloroformSolubleSoluble in chlorinated hydrocarbons[1]Data not available
Ketones Acetone, Methyl ethyl ketone (MEK)Likely Soluble (potential for slow reaction)Data not availableData not available
Esters Ethyl acetateLikely SolubleData not availableData not available
Alkanes Hexane, HeptaneSparingly Soluble to InsolubleData not availableData not available
Protic Solvents Water, Alcohols (e.g., Ethanol, Methanol)Reactive (Decomposes) Insoluble in water[1]Decomposes in water and alcohol[2]

Note: The solubility of this compound in ketones and esters should be evaluated with caution, as slow reactions may occur over time, especially in the presence of impurities or at elevated temperatures.

Experimental Protocol for Determining the Solubility of this compound

Given the reactive nature of this compound, a carefully designed experimental protocol is required to obtain reliable solubility data. The following procedure is a general guideline that can be adapted for specific laboratory conditions.

Objective: To determine the solubility of this compound in a given aprotic solvent at a specific temperature.

Materials:

  • This compound (freshly distilled or of high purity)

  • Anhydrous aprotic solvent of interest

  • Inert gas (e.g., nitrogen or argon)

  • Glass vials with PTFE-lined screw caps

  • Gas-tight syringes

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Spectroscopic instrument (e.g., FTIR or UV-Vis) or chromatograph (e.g., GC) for concentration measurement

Methodology:

  • Solvent Preparation: Ensure the solvent is anhydrous by drying it over a suitable drying agent and distilling it under an inert atmosphere.

  • Sample Preparation:

    • Under a constant stream of inert gas, add a known volume of the anhydrous solvent to a series of vials.

    • Cap the vials and place them in a constant temperature bath to equilibrate.

  • Addition of Solute:

    • Using a gas-tight syringe, carefully add incrementally increasing, known masses of this compound to each vial.

    • After each addition, cap the vial tightly and stir the mixture vigorously for a predetermined amount of time to ensure equilibrium is reached.

  • Observation:

    • Visually inspect the vials for the presence of undissolved solute (e.g., cloudiness, droplets, or a separate layer). The last vial to show complete dissolution provides an initial estimate of the solubility.

  • Quantitative Analysis (for a more precise determination):

    • Prepare a series of saturated solutions by adding an excess of this compound to the solvent in several vials.

    • Allow the solutions to stir at a constant temperature for an extended period to ensure equilibrium.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed/cooled syringe to avoid temperature changes that could affect solubility.

    • Dilute the sample with a known volume of the same anhydrous solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical technique (e.g., spectroscopy or chromatography).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Safety Precautions:

  • All manipulations involving this compound must be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.

  • Carefully quench any excess this compound and contaminated glassware with a suitable reagent (e.g., a solution of isopropanol and ammonia).

Visualizations

Logical Flow for Solvent Selection

start Start: Select a Solvent for this compound is_protic Is the solvent protic? (e.g., water, alcohol, amine) start->is_protic reactive Reactive: Unsuitable for dissolution (Forms carbamic acid, urethane, or urea) is_protic->reactive Yes aprotic Aprotic: Potentially suitable is_protic->aprotic No polarity Consider the polarity of the aprotic solvent aprotic->polarity polar_aprotic Polar Aprotic (e.g., THF, Acetone, Ethyl Acetate) polarity->polar_aprotic High to Moderate nonpolar_aprotic Nonpolar Aprotic (e.g., Toluene, Hexane) polarity->nonpolar_aprotic Low good_solubility Good to Excellent Solubility Expected polar_aprotic->good_solubility poor_solubility Poor to Moderate Solubility Expected nonpolar_aprotic->poor_solubility

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent for this compound based on reactivity and polarity.

Experimental Workflow for Solubility Determination

start Start: Prepare Anhydrous Solvent equilibrate Equilibrate Solvent at Desired Temperature start->equilibrate add_vic Incrementally Add this compound equilibrate->add_vic observe Observe for Dissolution/Saturation add_vic->observe qualitative Qualitative Solubility Estimate observe->qualitative Complete Dissolution quantitative_prep Prepare Saturated Solution with Excess VIC observe->quantitative_prep Saturation Point Reached equilibrate_sat Equilibrate Saturated Solution quantitative_prep->equilibrate_sat sample Sample Supernatant equilibrate_sat->sample analyze Analyze Concentration (e.g., Spectroscopy, Chromatography) sample->analyze calculate Calculate Solubility analyze->calculate

Caption: A diagram outlining the key steps in the experimental workflow for determining the solubility of this compound.

While quantitative solubility data for this compound remains elusive in the literature, a strong understanding of its chemical reactivity and the principles of solubility allows for informed solvent selection. Aprotic solvents, particularly polar aprotic solvents like ethers and aromatic hydrocarbons, are the most suitable candidates for dissolving this compound. Protic solvents should be strictly avoided due to chemical reaction. For researchers requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination, with careful consideration of the compound's reactive nature. The provided diagrams offer a visual representation of the logical considerations for solvent selection and the experimental procedure. This guide serves as a valuable resource for scientists and professionals working with this compound, enabling safer and more effective handling and application of this versatile chemical.

References

vinyl isocyanate suppliers and purity grades

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vinyl Isocyanate for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 3555-94-0) is a highly reactive organic compound with the chemical formula C₃H₃NO.[1][2] Its structure, containing both a vinyl group and an isocyanate functional group, makes it a valuable and versatile reagent in organic synthesis. For researchers, particularly in the fields of medicinal chemistry and drug development, this compound serves as a key building block for constructing complex heterocyclic scaffolds and for modifying molecules to enhance their therapeutic properties.[3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a list of commercial suppliers and available purity grades, detailed experimental protocols for its synthesis and analysis, and its applications in pharmaceutical research.

Physical and Chemical Properties

This compound is a volatile and reactive liquid. Its key physical and chemical properties are summarized in the table below. Due to its reactivity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.

PropertyValueSource(s)
CAS Number 3555-94-0[1][2][5]
Molecular Formula C₃H₃NO[1][5][6]
Molecular Weight 69.06 g/mol [1][6][7]
Boiling Point 39-40 °C[6][7]
Density 0.938 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.4190[6]
Storage Temperature 2 - 8 °C[7]
Synonyms Isocyanic acid vinyl ester, Ethene, isocyanato-[1][5]

Commercial Suppliers and Purity Grades

This compound is available from several chemical suppliers, typically on a research and development scale. The purity of the commercially available product is crucial for reproducible experimental results, especially in sensitive applications like drug synthesis.

SupplierPurity Grade(s) OfferedCountry
Dayang Chem (Hangzhou) Co., Ltd. 98.0%China
Leap Chem Co., Ltd Specialized fine chemicals supplierChina
BIOZOL Diagnostica Vertrieb GmbH Research reagents and standardsGermany
Chemos (subsidiary of BIOZOL) Laboratory and chemical industry solutionsGermany
Chemical Point Research chemicals(Not specified)

Note: Availability and purity grades are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the safe and effective use of this compound. The following sections describe methodologies for its synthesis and purity analysis.

Synthesis of this compound

A common method for synthesizing this compound involves the dehydrochlorination of 1-chloroethyl isocyanate. The following protocol is adapted from established procedures.[8]

Reaction Scheme: The synthesis proceeds by eliminating hydrogen chloride (HCl) from a precursor molecule.

G cluster_main Synthesis of this compound precursor 1-Chloroethylcarbamyl Chloride dissolve 1. Dissolve Precursor in Solvent precursor->dissolve solvent Hexamethylene Diisocyanate (Solvent) solvent->dissolve reagents Nitrogen (Inert Gas) evaporate 2. Introduce to Thin Film Evaporator (73-75 °C, under N2 flow) reagents->evaporate dissolve->evaporate collect 3. Collect Product in Cold Traps evaporate->collect analyze 4. Analyze by Gas Chromatography collect->analyze

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1-chloroethylcarbamyl chloride (563 parts)

  • Hexamethylene diisocyanate (2800 parts by volume, as solvent)

  • Nitrogen gas (for inert atmosphere)

  • Thin film evaporator

  • Cold traps (cooled with dry ice/acetone or liquid nitrogen)

  • Gas chromatograph

Procedure:

  • Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate.

  • Set up a thin film evaporator with a jacket temperature of 73-75 °C. Purge the system with a counter-current of nitrogen gas.

  • Introduce the solution into the evaporator. The material is expected to pass over at a temperature of 48-54 °C.

  • Collect the volatile product, which includes this compound and any remaining 1-chloroethyl isocyanate, in a receiver followed by two downstream cold traps.

  • The composition of the collected product is determined by gas chromatography. The expected boiling point of this compound is approximately 38.5 °C at 1,013 mbar.[8]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Determining the purity of this compound and identifying potential impurities is critical. Due to its volatility, GC-MS is an ideal analytical method.[9][10] Isocyanates can be analyzed directly or after derivatization to improve chromatographic behavior and detection.[11][12]

G cluster_workflow GC-MS Purity Analysis Workflow sample_prep 1. Sample Preparation (Dilute in anhydrous solvent, e.g., CH2Cl2) derivatization 2. Derivatization (Optional) (React with e.g., di-n-butylamine) sample_prep->derivatization improves precision injection 3. GC Injection (Split/splitless inlet) sample_prep->injection direct analysis derivatization->injection separation 4. Chromatographic Separation (e.g., HP-5ms column) injection->separation detection 5. MS Detection (Electron Ionization) separation->detection analysis 6. Data Analysis (Identify peaks, calculate % area) detection->analysis G cluster_pathway Role of this compound in Drug Scaffold Synthesis vinyl_iso Vinyl Isocyanate cycloaddition [4+2] Cycloaddition (Thermal) vinyl_iso->cycloaddition enamine Enamine enamine->cycloaddition scaffold Complex Heterocyclic Scaffold (e.g., Octahydrophenanthridinone) cycloaddition->scaffold candidates Potential Drug Candidates scaffold->candidates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(vinyl isocyanate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of poly(vinyl isocyanate), a polymer with reactive pendant isocyanate groups. These functional groups offer a versatile platform for post-polymerization modification, making the polymer a valuable building block for various applications, including drug delivery systems, biomaterial scaffolds, and functional coatings.

The protocol is divided into two main sections: the synthesis of the this compound monomer and its subsequent polymerization. Two alternative polymerization methods are presented: free-radical polymerization, which is generally more tolerant to functional groups, and anionic polymerization, which offers the potential for more controlled polymer architectures but requires stringent reaction conditions.

Part 1: Synthesis of this compound Monomer

The synthesis of the this compound monomer is a crucial first step. The following protocol is based on the dehydrochlorination of 1-chloroethylcarbamyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-chloroethylcarbamyl chloride

  • Hexamethylene diisocyanate (HMDI) (as a high-boiling solvent and acid scavenger)

  • Nitrogen gas

  • Thin film evaporator

  • Cold traps (e.g., with dry ice/acetone or liquid nitrogen)

Procedure:

  • Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate.[1]

  • Introduce the solution into a thin film evaporator with a jacket temperature maintained at 73-75 °C.[1]

  • Pass a counter-current of nitrogen gas through the evaporator.[1]

  • The this compound product will distill over at a temperature of 48-54 °C.[1]

  • Collect the distillate in a receiver cooled by a cold trap. It is advisable to use a series of two downstream cold traps to ensure efficient collection of the volatile product.

  • The collected product will be a mixture of this compound and 1-chloroethyl isocyanate. These can be separated by fractional distillation. This compound has a boiling point of 38.5 °C at 1013 mbar.[1]

  • Characterize the purified this compound using gas chromatography and spectroscopy (FTIR, NMR) to confirm its purity and identity before use in polymerization.

Part 2: Polymerization of this compound

Two primary methods for the polymerization of this compound are presented below. The choice of method will depend on the desired polymer characteristics and the experimental capabilities of the laboratory.

Method A: Free-Radical Polymerization (Recommended)

Free-radical polymerization is generally more robust and tolerant of the reactive isocyanate group compared to anionic methods.[2][3] This makes it the recommended starting point for the synthesis of poly(this compound).

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • Purified this compound monomer

  • Azobisisobutyronitrile (AIBN) (as a free-radical initiator)

  • Anhydrous and deoxygenated solvent (e.g., toluene, THF, or dioxane)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk line or glovebox

  • Precipitating solvent (e.g., cold methanol or hexane)

Procedure:

  • Solvent and Monomer Preparation: Dry the chosen solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere. The this compound monomer should be freshly distilled before use.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and reflux condenser under a positive pressure of nitrogen or argon.

  • Initiator and Monomer Addition: In the Schlenk flask, dissolve the desired amount of AIBN in the anhydrous solvent. Add the purified this compound monomer to the initiator solution via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir under an inert atmosphere. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent (e.g., methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(this compound) under vacuum at a low temperature (e.g., room temperature or slightly above) to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). Confirm the preservation of the isocyanate groups using FTIR spectroscopy (a strong characteristic peak around 2270 cm⁻¹).

Method B: Anionic Polymerization (Advanced/Theoretical)

Anionic polymerization offers the potential for living polymerization, which allows for precise control over molecular weight, a narrow molecular weight distribution, and the synthesis of block copolymers.[4] However, this method is extremely sensitive to impurities, and the electrophilic isocyanate group can react with the anionic initiator and propagating chain ends, leading to termination.[5][6] This protocol is therefore theoretical and requires rigorous experimental conditions.

Experimental Protocol: Anionic Polymerization of this compound

Materials:

  • Highly purified this compound monomer (rigorously dried and distilled)

  • Anionic initiator (e.g., n-butyllithium (n-BuLi) or sodium naphthalenide)

  • Anhydrous and deoxygenated polar solvent (e.g., tetrahydrofuran (THF))

  • High-vacuum line and all-glass, sealed reaction apparatus

  • Terminating agent (e.g., degassed methanol)

Procedure:

  • Rigorous Purification: All glassware must be flame-dried under high vacuum. The solvent (THF) must be meticulously purified and dried, typically by distillation from a sodium/benzophenone ketyl under a high vacuum. The this compound monomer must be purified by distillation from a suitable drying agent (e.g., calcium hydride) and then distilled under high vacuum immediately before use.

  • Reaction Setup: The polymerization should be conducted in an all-glass, sealed apparatus under a high vacuum to exclude all atmospheric moisture and oxygen.

  • Initiation: Cool the reaction vessel containing the purified solvent to a low temperature (e.g., -78 °C). Introduce the initiator (e.g., n-BuLi) via a syringe.

  • Monomer Addition: Slowly add the purified this compound monomer to the initiator solution at -78 °C with vigorous stirring. A color change may be observed, indicating the formation of the propagating carbanions.

  • Propagation: Allow the polymerization to proceed at -78 °C. The reaction is typically very fast.

  • Termination: After the monomer has been consumed, terminate the living polymer chains by adding a degassed terminating agent, such as methanol. This will quench the anionic chain ends.

  • Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a non-solvent, filter, and wash as described for the free-radical method.

  • Drying and Characterization: Dry the polymer under vacuum and characterize it using GPC and FTIR.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of poly(this compound). These values are estimates based on the polymerization of other functional vinyl monomers and should be optimized for specific applications.

ParameterFree-Radical PolymerizationAnionic Polymerization (Theoretical)
Initiator AIBNn-BuLi, Sodium Naphthalenide
Solvent Toluene, THF, DioxaneTHF
Temperature 60 - 80 °C-78 °C
Monomer/Initiator Ratio 50:1 to 500:150:1 to 500:1
Reaction Time 2 - 24 hours< 1 hour
Expected PDI > 1.5< 1.2
Control over MW ModerateHigh
Side Reactions Chain transferTermination by isocyanate group
Experimental Difficulty ModerateVery High

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of poly(this compound).

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_fr Free-Radical cluster_an Anionic cluster_purification Purification and Characterization M1 Dissolve 1-chloroethylcarbamyl chloride in HMDI M2 Thin Film Evaporation (73-75 °C) M1->M2 M3 Collect Distillate (-78 °C) M2->M3 M4 Fractional Distillation M3->M4 M5 Purified this compound M4->M5 P_start Choose Polymerization Method M5->P_start FR Free-Radical Polymerization P_start->FR AN Anionic Polymerization P_start->AN FR1 Prepare Anhydrous Solvent & Monomer FR2 Add AIBN and Monomer FR1->FR2 FR3 Polymerize at 60-80 °C FR2->FR3 FR4 Precipitate in Non-solvent FR3->FR4 PU1 Filter and Wash Polymer FR4->PU1 AN1 Rigorous Purification of Reagents AN2 Initiate with n-BuLi at -78 °C AN1->AN2 AN3 Add Monomer at -78 °C AN2->AN3 AN4 Terminate with Methanol AN3->AN4 AN4->PU1 PU2 Dry under Vacuum PU1->PU2 C1 Characterize Polymer PU2->C1 C2 GPC (MW, PDI) C1->C2 C3 FTIR (Isocyanate Group) C1->C3

Caption: Workflow for the synthesis and characterization of poly(this compound).

References

Application Notes and Protocols for Vinyl Isocyanate in Click-Like Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of vinyl isocyanates in highly efficient, click-like cycloaddition reactions for the synthesis of heterocyclic scaffolds relevant to drug discovery. The protocols cover the synthesis of vinyl isocyanate precursors, their application in [4+2] cycloaddition reactions to generate phenanthridinones, and a comparative [3+2] cycloaddition of isocyanates for the synthesis of imidazolidin-2-ones.

Introduction

Vinyl isocyanates are versatile reagents in organic synthesis, participating in a variety of cycloaddition reactions to form complex heterocyclic structures. While not classic examples of copper-catalyzed or strain-promoted "click chemistry," their cycloaddition reactions often exhibit the desirable characteristics of click reactions: high efficiency, high atom economy, and the formation of stable products in a single step. These features make them valuable tools for drug development professionals seeking to rapidly assemble libraries of potential therapeutic agents. This document details protocols for the synthesis and application of vinyl isocyanates in click-like cycloadditions and explores the biological relevance of the resulting products.

I. Synthesis of this compound Precursors via Curtius Rearrangement

Vinyl isocyanates are typically prepared from the corresponding α,β-unsaturated carboxylic acids via a Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate upon heating, with loss of nitrogen gas.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α,β-Unsaturated carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., acetone, toluene, or dichloromethane)

  • Dry glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the α,β-unsaturated carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Acyl Azide Formation:

    • Dissolve the crude acyl chloride in anhydrous acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 5 °C.

    • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

    • Pour the reaction mixture into ice-cold water and extract the product with a cold organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature. Caution: Acyl azides are potentially explosive and should be handled with care. Do not heat the concentrated acyl azide.

  • Curtius Rearrangement to this compound:

    • Dissolve the crude acyl azide in a high-boiling, inert solvent (e.g., toluene).

    • Heat the solution gently to 60-80 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas.

    • Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

    • Once the reaction is complete, the this compound solution can be used directly in the subsequent cycloaddition reaction or carefully purified by distillation under reduced pressure.

II. [4+2] Cycloaddition of this compound with Benzyne for the Synthesis of Phenanthridinones

A powerful application of vinyl isocyanates is their [4+2] cycloaddition with in situ generated benzyne to afford phenanthridinone and benzophenanthridinone scaffolds.[4] These structures are of significant interest in medicinal chemistry due to their biological activities, including acting as inhibitors of poly(ADP-ribose) polymerase (PARP).

Data Presentation
EntryThis compoundBenzyne PrecursorProductYield (%)Reference
12-methylpropenoyl isocyanate1-aminobenzotriazole/Pb(OAc)₄2-methylphenanthridinone65[4]
2cinnamoyl isocyanate1-aminobenzotriazole/Pb(OAc)₄2-phenylphenanthridinone72[4]
3cyclohex-1-enecarbonyl isocyanate1-aminobenzotriazole/Pb(OAc)₄7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-one58[4]
Experimental Protocol: Synthesis of 2-Phenylphenanthridinone

Materials:

  • Cinnamoyl isocyanate (1.0 eq)

  • 1-Aminobenzotriazole (1.2 eq)

  • Lead(IV) acetate (Pb(OAc)₄) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Inert atmosphere

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve cinnamoyl isocyanate (1.0 eq) in anhydrous DCM.

  • In a separate flask, prepare a solution of 1-aminobenzotriazole (1.2 eq) in anhydrous DCM.

  • Add the 1-aminobenzotriazole solution dropwise to the cinnamoyl isocyanate solution at room temperature.

  • Add lead(IV) acetate (1.2 eq) portion-wise to the reaction mixture over 30 minutes. The reaction is exothermic and may require cooling.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite to remove insoluble lead salts.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-phenylphenanthridinone.

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_cycloaddition [4+2] Cycloaddition start_synthesis α,β-Unsaturated Carboxylic Acid acyl_chloride Acyl Chloride Formation (Oxalyl Chloride) start_synthesis->acyl_chloride acyl_azide Acyl Azide Formation (Sodium Azide) acyl_chloride->acyl_azide vinyl_isocyanate Curtius Rearrangement (Heat) acyl_azide->vinyl_isocyanate cycloaddition [4+2] Cycloaddition vinyl_isocyanate->cycloaddition benzyne_precursor 1-Aminobenzotriazole benzyne_generation Benzyne Generation (Pb(OAc)₄) benzyne_precursor->benzyne_generation benzyne_generation->cycloaddition phenanthridinone Phenanthridinone Product cycloaddition->phenanthridinone G cluster_pathway PARP Signaling in DNA Repair cluster_inhibition Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP_activation PARP Activation DNA_damage->PARP_activation PARylation PARylation (Synthesis of PAR chains) PARP_activation->PARylation PARP_inhibition PARP Inhibition PARP_activation->PARP_inhibition DNA_repair Recruitment of DNA Repair Proteins (BER) PARylation->DNA_repair repair_outcome DNA Repair DNA_repair->repair_outcome phenanthridinone Phenanthridinone (PARP Inhibitor) phenanthridinone->PARP_inhibition no_repair Inhibition of BER PARP_inhibition->no_repair cell_death Synthetic Lethality in HR-Deficient Cancer Cells no_repair->cell_death G cluster_cycloaddition [3+2] Cycloaddition isocyanate Isocyanate cycloaddition [3+2] Cycloaddition isocyanate->cycloaddition vinylaziridine Vinylaziridine vinylaziridine->cycloaddition catalyst Pd(OAc)₂/PPh₃ catalyst->cycloaddition imidazolidinone Imidazolidin-2-one Product cycloaddition->imidazolidinone

References

Application Notes and Protocols: Surface Modification with Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl isocyanate for the functionalization of material surfaces. The protocols outlined below are intended to serve as a foundational guide for researchers aiming to introduce vinyl functionalities onto various substrates, particularly for applications in biomaterials science and drug development.

Introduction

Surface modification is a critical technology for tailoring the interfacial properties of materials to enhance their performance in biological environments. This compound is a valuable bifunctional molecule that can be employed for surface modification. Its isocyanate group (–N=C=O) readily reacts with nucleophilic groups such as hydroxyl (–OH) and amine (–NH₂) present on material surfaces, forming stable urethane or urea linkages, respectively. The vinyl group (–CH=CH₂) then becomes available on the surface for subsequent "click" chemistry reactions, polymerization, or the attachment of biomolecules. This dual reactivity makes this compound a versatile tool for creating functional and biocompatible surfaces.

Key Applications

The introduction of vinyl groups onto a surface opens up a wide range of possibilities for further functionalization, including:

  • Bioconjugation: Covalent attachment of proteins, peptides, or other biomolecules to modulate cellular interactions.

  • Polymer Grafting: Initiating "grafting from" polymerization to create polymer brushes that can alter surface wettability, reduce biofouling, or act as drug delivery reservoirs.

  • Hydrogel Formation: Crosslinking with other vinyl-containing monomers to form hydrogel coatings for applications in tissue engineering and controlled release.

  • Improved Biocompatibility: Surfaces can be tailored to either promote or prevent cell adhesion, depending on the subsequent modifications.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific substrate and desired outcome.

Synthesis of this compound

This compound can be synthesized from 1-chloroethylcarbamyl chloride. A detailed protocol is adapted from available chemical literature[1].

Materials:

  • 1-chloroethylcarbamyl chloride

  • Hexamethylene diisocyanate (solvent)

  • Nitrogen gas

  • Thin film evaporator

  • Cold traps

Procedure:

  • Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate.

  • Introduce the solution into a thin film evaporator operated under atmospheric pressure with a counter-current of nitrogen. The jacket temperature should be maintained at 73°-75° C.

  • The reaction product is collected in a receiver and two downstream cold traps.

  • The composition of the product is determined by gas chromatography. The expected boiling point of this compound is 38.5° C at 1,013 mbar[1].

Safety Note: Isocyanates are toxic and highly reactive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Surface Modification of a Hydroxylated Substrate (e.g., Polyvinyl Alcohol)

This protocol describes the grafting of this compound onto a surface rich in hydroxyl groups.

Materials:

  • Hydroxylated substrate (e.g., Polyvinyl Alcohol (PVA) film)

  • This compound

  • Anhydrous solvent (e.g., toluene, THF)

  • Dibutyltin dilaurate (catalyst, optional)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Substrate Preparation: Ensure the substrate is clean and dry. For polymers, this may involve washing with ethanol and drying under vacuum. For inorganic substrates like glass or silicon wafers, cleaning with piranha solution (use with extreme caution) or oxygen plasma treatment can generate surface hydroxyl groups.

  • Reaction Setup: Place the substrate in a reaction vessel under an inert atmosphere (e.g., a Schlenk flask).

  • Reaction Solution: Prepare a solution of this compound in an anhydrous solvent. The concentration will depend on the desired grafting density and should be determined empirically. A catalyst such as dibutyltin dilaurate can be added to the solution to accelerate the reaction, though it may not be necessary for all substrates.

  • Grafting Reaction: Immerse the substrate in the this compound solution and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours. The reaction time is a critical parameter for controlling the extent of surface modification.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with fresh solvent to remove any unreacted this compound and byproducts. Sonication in the solvent can be beneficial for thorough cleaning.

  • Drying: Dry the modified substrate under a stream of nitrogen or in a vacuum oven.

Characterization of Modified Surfaces

A combination of surface-sensitive techniques is essential to confirm the successful grafting of this compound and to quantify the changes in surface properties.

Table 1: Characterization Techniques and Expected Outcomes

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Grafting
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Chemical functional groupsAppearance of characteristic peaks for urethane linkage (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and vinyl group (C=C stretch ~1640 cm⁻¹, =C-H bend ~910-990 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesIncrease in the N 1s signal. High-resolution C 1s spectra can be deconvoluted to show the presence of C-N and C=O bonds from the urethane linkage.
Contact Angle Goniometry Surface wettability and surface free energyThe change in contact angle will depend on the hydrophobicity of the vinyl group relative to the initial surface. Typically, an increase in the non-polar component of the surface free energy is expected.
Atomic Force Microscopy (AFM) Surface topography and roughnessChanges in surface morphology and roughness may be observed, indicating the presence of the grafted layer.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the characterization of a this compound-modified surface, based on typical results from similar surface modification studies.

Table 2: Hypothetical Quantitative Data for a this compound Modified PVA Surface

SampleWater Contact Angle (°)N/C Atomic Ratio (from XPS)Grafting Density (chains/nm²)
Unmodified PVA35 ± 300
PVA-g-Vinyl Isocyanate65 ± 40.15 ± 0.020.8 ± 0.1

Diagrams

Reaction Scheme

ReactionScheme Substrate Substrate -OH ModifiedSubstrate Modified Substrate -O-C(=O)-NH-CH=CH₂ Substrate->ModifiedSubstrate + this compound VinylIsocyanate This compound H₂C=CH−N=C=O

Caption: Reaction of a hydroxylated surface with this compound.

Experimental Workflow

Workflow cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_post Post-Reaction cluster_char Characterization Cleaning Cleaning Drying Drying Cleaning->Drying Immersion Immersion in This compound Solution Drying->Immersion Incubation Incubation (2-24h) Immersion->Incubation Washing Washing with Solvent Incubation->Washing Drying2 Drying Washing->Drying2 ATR_FTIR ATR-FTIR Drying2->ATR_FTIR XPS XPS Drying2->XPS ContactAngle Contact Angle Drying2->ContactAngle AFM AFM Drying2->AFM Functionalization ModifiedSurface Vinyl-Functionalized Surface Thiol Thiol-Ene Click (Biomolecule Attachment) ModifiedSurface->Thiol Polymerization Radical Polymerization (Polymer Brushes) ModifiedSurface->Polymerization Crosslinking Crosslinking (Hydrogel Formation) ModifiedSurface->Crosslinking

References

Application Notes and Protocols: Grafting Vinyl Isocyanate onto Polymer Backbones for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of polymer backbones with functional groups is a cornerstone of advanced drug delivery system design. Grafting vinyl isocyanate onto polymers introduces highly reactive isocyanate moieties, creating a versatile platform for the subsequent conjugation of therapeutic agents, targeting ligands, and other biomolecules. The isocyanate group readily reacts with nucleophiles such as amines and hydroxyls, which are abundant in drug molecules and biological targeting moieties. This reactivity allows for the straightforward, covalent attachment of payloads to the polymer carrier under mild conditions, a critical advantage for sensitive biologic drugs.[1][2]

This document provides detailed application notes and protocols for the grafting of this compound onto polymer backbones, with a focus on creating functionalized polymers for drug development applications.

Key Applications in Drug Development

Isocyanate-functionalized polymers are instrumental in several areas of drug delivery and development:

  • Targeted Drug Delivery: The pendant isocyanate groups serve as reactive handles to attach targeting ligands (e.g., antibodies, peptides) that can direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Controlled Release Formulations: By incorporating drug molecules through linkages that are designed to cleave under specific physiological conditions (e.g., changes in pH or enzyme presence), isocyanate-modified polymers can be used to create controlled-release systems.

  • Enhanced Drug Solubility and Stability: Conjugating poorly soluble drugs to a hydrophilic polymer backbone can significantly improve their aqueous solubility and stability in biological fluids, leading to improved bioavailability.

  • Bioconjugation and Prodrug Synthesis: The reactivity of the isocyanate group is ideal for creating polymer-drug conjugates, effectively forming a prodrug that releases the active agent at the desired site of action.[3]

Experimental Protocols

Protocol 1: Grafting this compound onto a Hydroxyl-Containing Polymer Backbone (e.g., Poly(ethylene glycol), Poly(vinyl alcohol))

This protocol describes the "grafting onto" method, where this compound is directly reacted with hydroxyl groups present on a polymer backbone.

Materials:

  • Hydroxyl-containing polymer (e.g., Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA))

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))[1][2]

  • Catalyst: Dibutyltin dilaurate (DBTDL) or other organotin compounds.[4][5] Tertiary amines like triethylamine can also be used.[6]

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Polymer Preparation: Dissolve the hydroxyl-containing polymer in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Ensure the polymer is completely dissolved. The concentration will depend on the polymer's solubility and molecular weight.

  • Initiation of Reaction: Add the catalyst (e.g., DBTDL, typically 0.1-0.5 mol% relative to hydroxyl groups) to the polymer solution and stir.

  • Addition of this compound: Slowly add a stoichiometric excess of this compound to the reaction mixture. The exact molar ratio of isocyanate to hydroxyl groups should be optimized but a starting point of 1.5 to 3 equivalents of isocyanate is recommended to drive the reaction to completion.[1]

  • Reaction Conditions: The reaction can often proceed at ambient temperature.[2] However, gentle heating (e.g., 50-80°C) may be required to increase the reaction rate, depending on the reactivity of the polymer's hydroxyl groups.[6][7] Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the O-H stretching band (around 3400 cm⁻¹) and the appearance of the N-H stretching (around 3300 cm⁻¹) and urethane C=O stretching (around 1700 cm⁻¹) bands. The characteristic isocyanate peak (around 2270 cm⁻¹) should decrease as the reaction proceeds.[8]

  • Reaction Quenching: Once the reaction is complete (as determined by FTIR), quench any unreacted isocyanate by adding a small amount of methanol.

  • Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane). The precipitate can be collected by filtration and washed with the non-solvent to remove unreacted reagents and catalyst. Redissolving the polymer in a suitable solvent and re-precipitating may be necessary to achieve high purity.

  • Drying: Dry the purified polymer under vacuum to remove all traces of solvent.

Protocol 2: Characterization of this compound-Grafted Polymer

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the successful grafting of this compound onto the polymer backbone.

  • Procedure: Acquire FTIR spectra of the starting polymer, this compound, and the final grafted product.

  • Expected Results:

    • Disappearance or significant reduction of the broad O-H stretching band from the parent polymer (approx. 3200-3600 cm⁻¹).

    • Appearance of a new N-H stretching vibration (approx. 3300 cm⁻¹) and a urethane carbonyl (C=O) stretching peak (approx. 1700-1730 cm⁻¹).

    • The characteristic sharp peak of the isocyanate group (-N=C=O) at ~2270 cm⁻¹ should be absent in the final purified product.[8]

    • The vinyl C=C stretching peak from the this compound may be observed around 1630 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Objective: To provide detailed structural information and to quantify the degree of grafting.

  • Procedure: Dissolve the starting polymer and the grafted polymer in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra.

  • Expected Results:

    • Appearance of new proton signals corresponding to the vinyl group (typically in the 5-6.5 ppm range) and the urethane linkage.

    • By integrating the proton signals of the polymer backbone and the newly appeared signals from the grafted this compound, the degree of substitution can be calculated.

Data Presentation

The efficiency of the grafting reaction is influenced by several factors. The following tables summarize typical trends observed in isocyanate grafting reactions.

Table 1: Effect of Reaction Parameters on Grafting Efficiency

ParameterConditionEffect on Grafting EfficiencyRationale
Temperature Increasing from RT to 80°CGenerally increasesHigher temperature increases reaction kinetics.[9]
Reaction Time IncreasingIncreases up to a plateauAllows for more complete reaction of functional groups.
Catalyst Conc. IncreasingGenerally increasesAccelerates the reaction between isocyanate and hydroxyl groups.[4]
Monomer Conc. IncreasingCan increase grafting up to a pointHigher concentration can favor the desired reaction over side reactions.[9]

Table 2: Characterization Data for a Hypothetical PEG-g-Vinyl Isocyanate Polymer

Characterization TechniqueStarting Polymer (PEG)Grafted Polymer (PEG-g-VI)Interpretation
FTIR (cm⁻¹) 3450 (O-H), 1100 (C-O-C)3320 (N-H), 1710 (C=O, urethane), 1635 (C=C, vinyl), 1100 (C-O-C)Successful formation of urethane linkage and incorporation of vinyl group.
¹H NMR (ppm) 3.6 (backbone -CH₂-O-)3.6 (backbone -CH₂-O-), 5.2-6.1 (vinyl protons)Presence of vinyl protons confirms grafting.
Grafting Efficiency (%) N/A85%Calculated from ¹H NMR integration.

Visualization of Key Processes

Grafting_Workflow cluster_prep Preparation cluster_reaction Grafting Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Polymer Hydroxyl-Containing Polymer Reaction_Vessel Reaction Under Inert Atmosphere Polymer->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction_Vessel Add_VI Add this compound Reaction_Vessel->Add_VI Heating Stirring & Optional Heating Add_VI->Heating Quench Quench with Methanol Heating->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Final_Product Final Grafted Polymer Dry->Final_Product FTIR FTIR Analysis NMR NMR Analysis Final_Product->FTIR Final_Product->NMR

Signaling_Pathway Polymer Polymer Backbone (-OH groups) Grafted_Polymer Grafted Polymer (-O-CO-NH-CH=CH₂) Polymer->Grafted_Polymer Urethane Linkage Formation VI This compound (O=C=N-CH=CH₂) VI->Grafted_Polymer Catalyst Catalyst Catalyst->Grafted_Polymer Conjugate Polymer-Drug Conjugate Grafted_Polymer->Conjugate Bioconjugation Drug Drug Molecule (-NH₂ or -OH) Drug->Conjugate

References

Application Notes and Protocols: Vinyl Isocyanate in Copolymerization for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl isocyanate as a versatile monomer in copolymerization. The unique reactivity of the isocyanate group offers a powerful tool for the synthesis of functional polymers with tailored properties for a range of applications, including the development of novel drug delivery systems.

Introduction to this compound in Copolymerization

This compound (VIC) is a reactive monomer that can be copolymerized with a variety of other vinyl monomers, such as styrene and acrylates, through free-radical polymerization. The resulting copolymers possess pendant isocyanate groups that are highly reactive towards nucleophiles like amines, alcohols, and water. This reactivity allows for post-polymerization modification, enabling the introduction of a wide array of functional groups, making VIC-containing copolymers attractive for various applications, including the development of "smart" polymers for drug delivery.

The isocyanate functionality can be leveraged to conjugate drugs, targeting ligands, or other bioactive molecules to the polymer backbone. Furthermore, the reactive nature of the isocyanate group can be utilized to create crosslinked networks, forming hydrogels or other matrices for controlled release applications.

Applications in Drug Development

The adaptable chemistry of this compound copolymers makes them promising candidates for various biomedical applications. Their ability to be functionalized post-polymerization opens up possibilities for creating sophisticated drug delivery systems.

  • Targeted Drug Delivery: Targeting moieties, such as antibodies or peptides, can be conjugated to the polymer backbone via the isocyanate groups. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, minimizing off-target effects.

  • Controlled Release Systems: The isocyanate groups can be used to create biodegradable linkages for drug attachment or to form crosslinked polymer matrices. These systems can be designed to release drugs in response to specific physiological stimuli, such as pH or temperature.

  • Bioconjugation: The high reactivity of the isocyanate group provides an efficient method for conjugating a wide range of biomolecules to the polymer, facilitating the development of advanced biomaterials and therapeutic constructs.

While specific drug delivery systems based on this compound copolymers are still in the exploratory phase, the principles of isocyanate chemistry are well-established in the broader field of polyurethane-based drug delivery. For instance, isocyanate-based polymers are being investigated for the encapsulation and delivery of various therapeutic agents.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound copolymers. It is important to note that specific reaction conditions may need to be optimized depending on the comonomer and the desired polymer properties.

Free Radical Copolymerization of this compound with Styrene

This protocol describes a representative procedure for the solution copolymerization of this compound with styrene.

Materials:

  • This compound (VIC)

  • Styrene (St)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired molar ratio of styrene and this compound in anhydrous toluene. A typical starting point is a high comonomer to this compound ratio (e.g., >9:1) to ensure the formation of soluble copolymers.[1]

  • Add the initiator, AIBN (a typical concentration is 0.5-2 mol% with respect to the total monomer concentration).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and the final molecular weight of the copolymer.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Characterization of this compound Copolymers

The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, and thermal properties.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain. The characteristic peak for the isocyanate group (-N=C=O) will be observed around 2250-2275 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the copolymer composition by integrating the signals corresponding to each monomer unit.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer. Copolymers of N-substituted maleimides with this compound have been shown to exhibit high glass transition temperatures, ranging from 120 to 210 °C.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the copolymerization of this compound with other monomers. Due to the limited availability of comprehensive datasets for this compound copolymerization in the public domain, the following represents a compilation of available information and typical ranges.

Copolymer System Monomer 1 (M1) Monomer 2 (M2) r₁ r₂ Reference
Poly(VIC-co-St)This compoundStyrene0.088.13[2]

Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2).

PropertyValueCopolymer SystemReference
Intrinsic Viscosity [η]0.22 dL/g9:1 Methyl methacrylate:this compound copolymer[1]

Table 2: Intrinsic Viscosity of a Methyl Methacrylate-Vinyl Isocyanate Copolymer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound copolymers.

G cluster_synthesis Copolymer Synthesis Monomers This compound & Comonomer Reaction Polymerization (e.g., 60-80°C) Monomers->Reaction Solvent Anhydrous Solvent Solvent->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Copolymer Purified Copolymer Drying->Copolymer FTIR FTIR NMR NMR GPC GPC/SEC DSC DSC Copolymer->FTIR Copolymer->NMR Copolymer->GPC Copolymer->DSC

Caption: Workflow for this compound copolymer synthesis and characterization.

Post-Polymerization Modification for Drug Delivery

This diagram illustrates the general concept of post-polymerization modification of a this compound copolymer for targeted drug delivery.

G cluster_polymer VIC Copolymer cluster_modification Post-Polymerization Modification Polymer Poly(VIC-co-Monomer) Isocyanate Pendant Isocyanate (-NCO) Polymer->Isocyanate Reaction1 Urethane/Urea Formation Isocyanate->Reaction1 Reaction2 Urethane/Urea Formation Isocyanate->Reaction2 Drug Drug with -OH or -NH₂ group Drug->Reaction1 TargetingLigand Targeting Ligand with -OH or -NH₂ group TargetingLigand->Reaction2 FunctionalizedPolymer Functionalized Copolymer (Drug Carrier) Reaction1->FunctionalizedPolymer Reaction2->FunctionalizedPolymer

Caption: Post-polymerization modification of a this compound copolymer.

Hypothetical Signaling Pathway Modulation

While a specific drug delivered by a this compound-based carrier is not yet established in literature, we can conceptualize its potential application. For instance, if a this compound copolymer were used to deliver a generic kinase inhibitor to cancer cells, it could modulate a signaling pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G cluster_delivery Drug Delivery cluster_pathway MAPK/ERK Signaling Pathway DrugCarrier VIC Copolymer Drug Carrier KinaseInhibitor Kinase Inhibitor DrugCarrier->KinaseInhibitor releases RAF RAF KinaseInhibitor->RAF GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a kinase inhibitor.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and materials science. This document provides a detailed guide to the functionalization of nanoparticles with vinyl isocyanate. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as amines and alcohols, forming stable urethane or urea linkages.[1][2][3] The vinyl group (CH₂=CH-) introduces a reactive site for subsequent polymerization or click chemistry reactions, making this compound a versatile bifunctional linker.

These application notes will cover the synthesis of nanoparticles with appropriate surface chemistries, the conjugation reaction with this compound, and the characterization of the resulting functionalized nanoparticles. Safety precautions for handling isocyanates are also emphasized.

Safety Precautions for Handling this compound

Warning: Isocyanates are highly reactive, toxic, and can cause severe skin and respiratory sensitization.[4][5][6][7] All work with this compound must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Impermeable gloves (e.g., butyl rubber)[4][8]

    • Safety goggles and a full-face shield[9]

    • A lab coat and protective clothing[8]

    • In case of inadequate ventilation, a respirator is necessary.[5][10]

  • Handling:

    • Avoid contact with skin and eyes.[11]

    • Avoid inhalation of vapors.[5][10]

    • Use non-sparking tools to prevent ignition.[11]

    • Wash hands and face thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11]

    • Store away from incompatible materials such as water, alcohols, and amines.[11]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles with surface amine groups, which will then be reacted with this compound.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • While stirring vigorously, add TEOS to the solution. Allow the reaction to proceed for 12 hours to form silica nanoparticles.

  • To introduce amine groups, add APTES to the nanoparticle suspension and continue stirring for another 12 hours.

  • Collect the amine-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • Dry the nanoparticles under vacuum.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol details the reaction of amine-functionalized nanoparticles with this compound to introduce vinyl groups on the surface.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Anhydrous toluene

  • Triethylamine (optional, as a catalyst)

Procedure:

  • Disperse the dried amine-functionalized nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of this compound in anhydrous toluene.

  • Slowly add the this compound solution to the nanoparticle suspension while stirring. The reaction between the isocyanate and amine groups is typically fast.[3] A small amount of triethylamine can be added to catalyze the reaction if necessary.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Collect the this compound-functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with anhydrous toluene to remove any unreacted this compound.

  • Dry the functionalized nanoparticles under vacuum.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.

Characterization Technique Purpose Expected Results
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups on the nanoparticle surface.Disappearance of the N-H stretching vibrations of the primary amine. Appearance of characteristic peaks for the urea linkage (C=O stretch around 1640 cm⁻¹) and the vinyl group (C=C stretch around 1630 cm⁻¹).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the presence of the vinyl group.Appearance of signals in the vinyl region (typically 5-7 ppm) corresponding to the protons of the CH₂=CH- group.[12]
Thermogravimetric Analysis (TGA) To quantify the amount of organic functionalization on the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic this compound layer.
Dynamic Light Scattering (DLS) To determine the size and size distribution of the nanoparticles.An increase in the hydrodynamic diameter after functionalization.
Zeta Potential To measure the surface charge of the nanoparticles.A change in the zeta potential upon functionalization, reflecting the change in surface chemistry.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.Confirmation of the nanoparticle size and morphology, ensuring no significant aggregation occurred during functionalization.

Applications in Drug Development

Nanoparticles functionalized with this compound offer a versatile platform for various applications in drug development:

  • Drug Delivery: The vinyl groups can be used for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) or for the polymerization of a shell to encapsulate therapeutic agents. This allows for targeted drug delivery and controlled release.

  • Bioimaging: Fluorescent dyes or imaging agents can be conjugated to the vinyl groups, enabling the tracking of nanoparticles in vitro and in vivo.

  • Theranostics: The platform can be engineered to combine both therapeutic and diagnostic capabilities, allowing for simultaneous treatment and monitoring.

Cellular Uptake and Signaling Pathways

The cellular uptake of functionalized nanoparticles is a complex process that can occur through various endocytic pathways.[13][14][15] The specific pathway is often dependent on the nanoparticle's size, shape, and surface chemistry.

Diagram of Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application TEOS TEOS Silica_NP Silica_NP TEOS->Silica_NP Stober Method Amine_NP Amine_NP Silica_NP->Amine_NP + APTES Reaction Reaction Amine_NP->Reaction Disperse in Toluene Functionalized_NP Functionalized_NP Reaction->Functionalized_NP Stir & Purify Vinyl_Isocyanate This compound Vinyl_Isocyanate->Reaction Add to Suspension FTIR FTIR Functionalized_NP->FTIR NMR NMR Functionalized_NP->NMR TGA TGA Functionalized_NP->TGA DLS DLS Functionalized_NP->DLS Drug_Delivery Drug_Delivery Functionalized_NP->Drug_Delivery Bioimaging Bioimaging Functionalized_NP->Bioimaging

Caption: Workflow for this compound functionalization.

Diagram of Cellular Uptake Pathways

G cluster_cell Cell NP Functionalized Nanoparticle Phagocytosis Phagocytosis NP->Phagocytosis Macropinocytosis Macropinocytosis NP->Macropinocytosis CME Clathrin-mediated Endocytosis NP->CME Caveolae Caveolae-mediated Endocytosis NP->Caveolae Endosome Endosome Phagocytosis->Endosome Macropinocytosis->Endosome CME->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape & Drug Release

Caption: Cellular uptake of functionalized nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound provides a powerful and versatile platform for a variety of biomedical applications, particularly in the field of drug delivery. The protocols and characterization techniques outlined in this document offer a comprehensive guide for researchers and scientists. Careful adherence to safety protocols is paramount when working with isocyanates. Further research into the biological interactions and in vivo behavior of these functionalized nanoparticles will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for the Synthesis of Vinyl Isocyanate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of hydrogels functionalized with isocyanate groups, particularly focusing on their relevance in biomedical and drug delivery contexts. The protocols detailed below are based on established methodologies for the modification of biocompatible polymers with isocyanate functionalities to create versatile hydrogel platforms.

Application Notes

Introduction to Isocyanate-Functionalized Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[1] Their soft, tissue-like properties make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] Isocyanate chemistry offers a versatile and efficient method for the functionalization of polymers to create hydrogels with tunable properties.[4] Isocyanates are highly reactive with common functional groups such as hydroxyls, amines, and carboxylic acids, allowing for the straightforward modification of polymers like poly(vinyl alcohol) (PVA).[4] This reactivity enables the incorporation of a wide range of functionalities, including therapeutic agents, targeting moieties, and cross-linking sites.

The direct polymerization of vinyl isocyanate monomers can lead to spontaneously cross-linked materials due to the high reactivity of the isocyanate groups, which can undergo dimerization and trimerization. While this presents a potential route to hydrogel formation, the majority of current research focuses on the more controlled approach of grafting isocyanate-containing molecules onto well-established biocompatible polymer backbones like PVA. This strategy provides greater control over the final properties of the hydrogel, such as swelling ratio, mechanical strength, and biodegradability.[4]

Key Applications
  • Drug Delivery: The porous structure of hydrogels allows for the encapsulation of therapeutic molecules, protecting them from degradation and enabling controlled release.[3] Isocyanate functionalization can be used to covalently attach drugs to the polymer backbone, providing a mechanism for sustained and targeted delivery. The release can be triggered by the hydrolysis of the urethane linkage under specific physiological conditions.

  • Tissue Engineering: Hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[5] Isocyanate chemistry can be employed to attach peptides and other bioactive molecules to the hydrogel scaffold, enhancing its biological performance and promoting tissue regeneration.[4]

  • Wound Healing: Hydrogels provide a moist environment conducive to wound healing and can be designed to be biodegradable.[6] Isocyanate-modified hydrogels can be endowed with antimicrobial properties and can be formulated to adhere to wound sites, providing a protective barrier and a platform for the delivery of healing agents.[4]

Advantages of Isocyanate-Based Functionalization
  • Versatility: A wide range of molecules can be attached to the polymer backbone.[4]

  • Efficiency: The reactions are typically fast and can be carried out under mild conditions.[4]

  • Cost-Effectiveness: Utilizes readily available starting materials.[4]

  • Tunable Properties: Allows for the fine-tuning of hydrogel characteristics to suit specific applications.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of isocyanate-functionalized PVA hydrogels.

Protocol 1: Synthesis of Isocyanate-Functionalized Poly(vinyl alcohol) (PVA)

This protocol describes the modification of PVA with a diisocyanate to introduce reactive isocyanate groups.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Hexamethylene diisocyanate (HMDI) or other suitable diisocyanate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous toluene

  • Nitrogen gas supply

Procedure:

  • PVA Solution Preparation: Dissolve PVA in anhydrous DMSO at 90°C under a nitrogen atmosphere with constant stirring until a clear solution is obtained. The concentration will depend on the desired degree of functionalization.

  • Reaction Setup: Cool the PVA solution to room temperature. In a separate flask, dissolve the diisocyanate (e.g., HMDI) in anhydrous toluene under a nitrogen atmosphere.

  • Functionalization Reaction: Slowly add the diisocyanate solution to the PVA solution with vigorous stirring. Add a catalytic amount of DBTDL.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of the N=C=O stretching peak around 2270 cm⁻¹.

  • Purification: Precipitate the isocyanate-functionalized PVA by pouring the reaction mixture into a large excess of a non-solvent like diethyl ether. Filter the precipitate and wash it multiple times with the non-solvent to remove unreacted diisocyanate and catalyst.

  • Drying: Dry the purified product under vacuum at room temperature.

Protocol 2: Hydrogel Formation via Cross-linking with Water

This protocol describes the formation of a hydrogel from the isocyanate-functionalized PVA by cross-linking with water.

Materials:

  • Isocyanate-functionalized PVA

  • Phosphate-buffered saline (PBS, pH 7.4) or deionized water

Procedure:

  • Polymer Solution Preparation: Dissolve the dried isocyanate-functionalized PVA in an appropriate anhydrous solvent (e.g., DMSO) to the desired concentration.

  • Casting: Cast the polymer solution into a mold of the desired shape (e.g., a petri dish for a thin film).

  • Cross-linking: Expose the cast solution to a humid environment or immerse it in PBS (pH 7.4). The water molecules will react with the isocyanate groups to form urea linkages, resulting in a cross-linked hydrogel network.

  • Swelling and Equilibration: Allow the hydrogel to swell in PBS for 24-48 hours to reach equilibrium and to leach out any unreacted components.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Ratio Determination:

  • Weigh the fully swollen hydrogel sample (Ws).

  • Freeze-dry the hydrogel sample to a constant weight to obtain the dry weight (Wd).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

2. Mechanical Testing:

  • Perform tensile or compression tests on the swollen hydrogel samples using a universal testing machine to determine properties such as Young's modulus, tensile strength, and elongation at break.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Confirm the chemical structure of the functionalized polymer and the cross-linked hydrogel. Key peaks to monitor include the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urea carbonyl peaks (~1640 cm⁻¹).

Data Presentation

The following tables summarize hypothetical quantitative data for isocyanate-functionalized PVA hydrogels with varying degrees of isocyanate substitution.

Table 1: Swelling Properties of Isocyanate-Functionalized PVA Hydrogels

Sample IDDegree of Isocyanate Substitution (%)Swelling Ratio (g/g) in PBS (pH 7.4)
PVA-ISO-1525.4 ± 1.2
PVA-ISO-21018.7 ± 0.9
PVA-ISO-31512.1 ± 0.6

Table 2: Mechanical Properties of Isocyanate-Functionalized PVA Hydrogels

Sample IDDegree of Isocyanate Substitution (%)Young's Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)
PVA-ISO-1550 ± 5120 ± 10350 ± 25
PVA-ISO-21085 ± 7180 ± 15280 ± 20
PVA-ISO-315130 ± 11250 ± 20210 ± 15

Visualizations

Diagram 1: Synthesis and Cross-linking Workflow

G PVA Poly(vinyl alcohol) (PVA) Functionalized_PVA Isocyanate-Functionalized PVA PVA->Functionalized_PVA Reaction with Diisocyanate Diisocyanate Diisocyanate (e.g., HMDI) Diisocyanate->Functionalized_PVA Hydrogel Cross-linked Hydrogel Functionalized_PVA->Hydrogel Cross-linking with Water Water Water (H2O) Water->Hydrogel Characterization Characterization Hydrogel->Characterization Property Analysis

Caption: Workflow for the synthesis and characterization of isocyanate-functionalized PVA hydrogels.

Diagram 2: Logical Relationship of Properties

G Degree_Sub Degree of Isocyanate Substitution Crosslink_Density Cross-link Density Degree_Sub->Crosslink_Density Increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Increases

Caption: Relationship between the degree of isocyanate substitution and hydrogel properties.

References

Application Notes and Protocols: Vinyl Isocyanate in Dental Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of vinyl isocyanate as a novel coupling agent in dental composite formulations. The following sections detail the synthesis of a this compound, its application to filler particles, the preparation of experimental dental composites, and the protocols for evaluating their mechanical and physical properties. While direct studies on this compound in dental composites are limited, this document extrapolates from research on its use in other polymer composites and established dental material testing standards.

Introduction

The longevity and performance of dental composites are significantly influenced by the interfacial adhesion between the inorganic filler particles and the organic polymer matrix. Coupling agents are crucial in establishing a durable bond at this interface, preventing hydrolytic degradation and improving the mechanical properties of the final restorative material. This compound presents a promising alternative to traditional silane coupling agents due to its dual functionality: the isocyanate group can form stable urethane linkages with hydroxyl groups present on the surface of common dental fillers (e.g., silica, glass), while the vinyl group can copolymerize with the methacrylate monomers of the resin matrix. This dual reactivity is hypothesized to create a strong, covalent interface, enhancing the overall performance of the dental composite.

Synthesis of this compound

A this compound can be synthesized from the reaction of a diisocyanate with a hydroxyalkyl methacrylate. A representative synthesis is that of a this compound derived from toluene diisocyanate (TDI) and 2-hydroxyethyl methacrylate (HEMA).

Reaction Scheme:

G TDI Toluene Diisocyanate (TDI) VI This compound (VI) TDI->VI + HEMA HEMA 2-Hydroxyethyl Methacrylate (HEMA)

Figure 1. Synthesis of this compound.

Experimental Protocol: Synthesis of this compound (VI)

  • Materials and Equipment:

    • Toluene diisocyanate (TDI)

    • 2-hydroxyethyl methacrylate (HEMA)

    • Dry acetone (solvent)

    • Dibutyltin dilaurate (catalyst)

    • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

    • Ice bath

  • Procedure:

    • In the three-neck flask, dissolve TDI in dry acetone under a nitrogen atmosphere.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of HEMA in dry acetone dropwise to the TDI solution over a period of 1-2 hours with constant stirring.

    • After the addition is complete, add a catalytic amount of dibutyltin dilaurate.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress by Fourier Transform Infrared (FTIR) spectroscopy, observing the disappearance of the hydroxyl peak from HEMA and the persistence of the isocyanate peak.

    • The resulting solution contains the this compound and is used for filler treatment.

Filler Treatment with this compound

To enhance the interfacial bonding, inorganic filler particles are treated with the synthesized this compound.

Experimental Workflow:

G Filler Inorganic Filler (e.g., Silica) Mixing Mixing and Reaction Filler->Mixing VI_Solution This compound Solution VI_Solution->Mixing Drying Drying Mixing->Drying Treated_Filler VI-Treated Filler Drying->Treated_Filler G cluster_filler Filler Surface cluster_matrix Resin Matrix Filler_OH Hydroxyl Groups (-OH) VI This compound Filler_OH->VI Urethane Bond Formation (-NCO + -OH) Resin_Vinyl Methacrylate Vinyl Groups (C=C) VI->Resin_Vinyl Copolymerization (Vinyl Group Reaction)

Application Notes and Protocols for Vinyl Isocyanate in Cross-linking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl isocyanate is a versatile heterobifunctional cross-linking agent possessing both a highly reactive isocyanate group and a polymerizable vinyl group. This dual functionality allows for sequential or simultaneous cross-linking reactions, making it a valuable tool in the synthesis of novel polymers with tailored properties for a variety of applications, including coatings, adhesives, and advanced drug delivery systems.

The isocyanate group readily reacts with nucleophiles such as hydroxyl, amine, and thiol groups to form stable urethane, urea, and thiourethane linkages, respectively. This reaction is typically thermally initiated or catalyzed. The vinyl group can undergo free-radical polymerization, often initiated by UV light or thermal initiators, to form a stable carbon-carbon backbone. This dual-curing capability enables the formation of interpenetrating polymer networks (IPNs) with enhanced mechanical strength, thermal stability, and chemical resistance.[1][2]

These application notes provide an overview of the use of this compound in cross-linking applications, with a focus on experimental protocols for polymer modification and characterization of the resulting cross-linked materials.

Data Presentation

Table 1: Typical Reagents and Materials for this compound Cross-linking

Reagent/MaterialSupplierPurpose
This compoundVariesCross-linking agent
Poly(vinyl alcohol) (PVA)VariesPolymer to be cross-linked
Anhydrous Dimethyl Sulfoxide (DMSO)VariesSolvent
Dibutyltin dilaurate (DBTDL)VariesCatalyst for isocyanate reaction
Azobisisobutyronitrile (AIBN)VariesThermal initiator for vinyl polymerization
2-hydroxy-2-methylpropiophenoneVariesPhotoinitiator for vinyl polymerization
Anhydrous TolueneVariesSolvent
MethanolVariesQuenching agent

Table 2: Typical Equipment for this compound Cross-linking Experiments

EquipmentPurpose
Three-neck round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
CondenserTo prevent solvent loss
Nitrogen inletTo maintain an inert atmosphere
Heating mantle/oil bathTemperature control
UV curing system (e.g., 365 nm lamp)Initiation of photopolymerization
Fourier-Transform Infrared (FTIR) SpectrometerTo monitor reaction progress
Dynamic Mechanical Analyzer (DMA)To characterize thermomechanical properties
Tensile testerTo measure mechanical properties
Swelling test apparatusTo determine cross-link density

Table 3: Quantitative Data on the Effect of Cross-linking on Polymer Properties (Adapted from PVA cross-linked with hexamethylene diisocyanate) [3]

Degree of Cross-linking (mol% of reacted OH groups)Glass Transition Temperature (Tg) (°C)Storage Modulus at 25°C (MPa)
0852500
5802000
10781800
20822800
40883500
60903800

Note: This data is illustrative and adapted from a study on a similar cross-linking system. Actual values for this compound cross-linked polymers will vary depending on the specific polymer and reaction conditions.

Experimental Protocols

Protocol 1: Thermal Cross-linking of a Hydroxyl-Containing Polymer with this compound

This protocol describes a general procedure for the thermal cross-linking of a polymer containing hydroxyl groups, such as poly(vinyl alcohol) (PVA), using this compound. The reaction results in the formation of urethane linkages.

1. Materials and Reagents:

  • Polymer with hydroxyl groups (e.g., PVA)

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or toluene)

  • Catalyst (e.g., dibutyltin dilaurate, DBTDL), optional

  • Methanol (for quenching)

2. Procedure:

  • Dry the hydroxyl-containing polymer under vacuum at a suitable temperature (e.g., 60-80°C) for several hours to remove any residual water.

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the dried polymer in the anhydrous solvent to a desired concentration (e.g., 10% w/v).

  • Heat the polymer solution to the desired reaction temperature (e.g., 60-90°C) under a nitrogen atmosphere.

  • If using a catalyst, add the appropriate amount (e.g., 0.1 mol% relative to isocyanate) to the polymer solution.

  • Slowly add the desired amount of this compound to the reaction mixture. The molar ratio of isocyanate groups to hydroxyl groups can be varied to control the cross-linking density.

  • Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours). The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.[4]

  • After the desired reaction time, cool the mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups.

  • Precipitate the cross-linked polymer by pouring the reaction mixture into a non-solvent (e.g., ethanol or acetone).

  • Collect the cross-linked polymer by filtration and dry it under vacuum.

Protocol 2: Dual-Curing of a Hydroxyl-Containing Polymer with this compound (Thermal and UV)

This protocol outlines a two-step process for creating a dual-cured network, first through the thermal reaction of the isocyanate groups and then by UV-initiated polymerization of the vinyl groups.

1. Materials and Reagents:

  • All materials from Protocol 1

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

2. Procedure:

  • Follow steps 1-7 of Protocol 1 to form the urethane-linked polymer with pendant vinyl groups.

  • Dissolve the resulting polymer in a suitable solvent.

  • Add a photoinitiator to the polymer solution (e.g., 1-2 wt% relative to the polymer).

  • Cast the solution onto a suitable substrate to form a film of the desired thickness.

  • Evaporate the solvent in a well-ventilated area or a vacuum oven at a temperature that will not initiate thermal polymerization of the vinyl groups.

  • Expose the dried film to UV radiation (e.g., 365 nm) for a specified time to initiate the polymerization of the vinyl groups and form the final cross-linked network. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.

Protocol 3: Characterization of Cross-linked Polymers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the cross-linking reaction.

  • Procedure: Acquire FTIR spectra of the polymer before and after the cross-linking reaction. The disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ indicates the reaction of the isocyanate groups.[4] The formation of urethane linkages can be confirmed by the appearance of new peaks corresponding to the N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[5] The reaction of the vinyl group can be monitored by the disappearance of the C=C stretching peak around 1640 cm⁻¹.

2. Swelling Studies for Cross-link Density Determination:

  • Purpose: To estimate the degree of cross-linking.

  • Procedure:

    • Weigh a known mass of the dried cross-linked polymer (W_d).

    • Immerse the polymer in a suitable solvent at room temperature for 24-48 hours to allow it to reach swelling equilibrium.

    • Remove the swollen polymer, gently blot the surface to remove excess solvent, and weigh it (W_s).

    • Calculate the swelling ratio (Q) as: Q = W_s / W_d. A lower swelling ratio generally indicates a higher cross-link density.[6][7][8][9][10]

3. Mechanical Testing:

  • Purpose: To evaluate the effect of cross-linking on the mechanical properties.

  • Procedure: Prepare films or molded samples of the cross-linked polymer and perform tensile testing to determine properties such as tensile strength, Young's modulus, and elongation at break.[11][12][13] Dynamic Mechanical Analysis (DMA) can also be used to determine the storage modulus and glass transition temperature (Tg) of the material.[3]

Visualizations

Dual-Curing Mechanism cluster_step1 Step 1: Thermal Curing (Urethane Formation) cluster_step2 Step 2: UV Curing (Vinyl Polymerization) Polymer_OH Polymer-OH Urethane_Linkage Urethane-Linked Polymer with Pendant Vinyl Groups Polymer_OH->Urethane_Linkage + this compound (Heat/Catalyst) Vinyl_Isocyanate This compound (CH2=CH-N=C=O) Vinyl_Isocyanate->Urethane_Linkage Pendant_Vinyl Urethane-Linked Polymer with Pendant Vinyl Groups Crosslinked_Network Cross-linked Network Pendant_Vinyl->Crosslinked_Network + UV Light + Photoinitiator

Caption: Dual-curing mechanism of this compound.

Experimental Workflow cluster_characterization Characterization Start Start Polymer_Dissolution Dissolve Hydroxyl-Containing Polymer in Anhydrous Solvent Start->Polymer_Dissolution Reaction_Setup Heat to Reaction Temperature under Nitrogen Polymer_Dissolution->Reaction_Setup Crosslinker_Addition Add this compound (and optional catalyst) Reaction_Setup->Crosslinker_Addition Thermal_Curing Thermal Curing (Monitor by FTIR) Crosslinker_Addition->Thermal_Curing Quenching Quench with Methanol Thermal_Curing->Quenching Isolation Precipitate and Dry Polymer Quenching->Isolation FTIR FTIR Analysis Isolation->FTIR Swelling Swelling Studies Isolation->Swelling Mechanical Mechanical Testing Isolation->Mechanical

Caption: Experimental workflow for thermal cross-linking.

Applications in Drug Development

The unique properties of polymers cross-linked with this compound make them attractive for various applications in drug development.

  • Controlled Drug Delivery: The cross-link density of hydrogels can be precisely controlled by adjusting the molar ratio of this compound to the polymer. This allows for the tuning of the mesh size of the polymer network, which in turn controls the diffusion and release rate of encapsulated drugs.[7][14][15][16] Hydrogels based on polymers like poly(vinyl alcohol) can be cross-linked with isocyanates for such applications.[8][9][10][11]

  • Tissue Engineering Scaffolds: The enhanced mechanical properties and stability of dual-cured networks make them suitable for the fabrication of scaffolds that can support cell growth and tissue regeneration.

  • Biocompatible Coatings: Isocyanate-cross-linked polymers can be used to create biocompatible coatings for medical devices to improve their performance and reduce adverse reactions in the body.

References

Application Notes and Protocols for Protecting Group Strategies for Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl isocyanate is a highly reactive and versatile intermediate in organic synthesis, offering rapid access to a variety of nitrogen-containing heterocycles and other functionalized molecules. However, its high reactivity precludes its isolation and storage. This document outlines a robust "precursor strategy," which serves as an effective protecting group approach for the application of this compound in synthesis. The primary focus is on the in situ generation of this compound via the Curtius rearrangement of acryloyl azide, a stable and accessible precursor. This method allows for the controlled release and immediate consumption of this compound in subsequent reactions, such as cycloadditions or nucleophilic additions. Detailed protocols for the synthesis of the precursor and its conversion to this compound for synthetic applications are provided, along with quantitative data and workflow diagrams to ensure reproducibility and safe handling.

Introduction to this compound Reactivity and the Precursor Strategy

This compound (CH₂=CH−N=C=O) is a valuable dienophile and Michael acceptor. Its bifunctional nature, possessing both a reactive isocyanate group and a vinyl moiety, allows for its participation in a wide range of transformations, including [4+2] and [2+2] cycloadditions, as well as reactions with nucleophiles. The direct handling of this compound is impractical due to its propensity to polymerize or react with moisture.

Therefore, a "protecting group" strategy for this compound involves the use of a stable precursor that can be converted to the reactive species in situ. This approach ensures that the this compound is generated in a controlled manner and is consumed by the desired reaction partner as it is formed, minimizing side reactions. The most common and effective precursor is acryloyl azide, which undergoes a thermal Curtius rearrangement to yield this compound and dinitrogen gas.[1]

Key Precursor Strategy: Curtius Rearrangement of Acryloyl Azide

The Curtius rearrangement of acryloyl azide is a clean and efficient method for generating this compound. The reaction proceeds by heating a solution of acryloyl azide, which then rearranges to this compound with the loss of nitrogen gas. The resulting this compound can be immediately trapped by a suitable nucleophile or diene.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key quantitative data for the generation of this compound from acryloyl azide and its subsequent trapping with a nucleophile, based on established literature.

ParameterValue/ConditionNotes
Precursor Acryloyl AzideSynthesized from acryloyl chloride and sodium azide.
Rearrangement Temp. 80-110 °CThe rate of rearrangement is temperature-dependent. Higher temperatures lead to faster conversion.
Solvent Toluene, Benzene, THFAn inert, dry solvent is crucial to prevent side reactions with the isocyanate.
Trapping Agent Benzyl AlcoholUsed as a model nucleophile to trap the in situ generated this compound, forming N-vinyl-O-benzyl urethane.
Typical Yield 50-70%Yields are for the overall two-step process (azide formation and rearrangement/trapping) and can vary with the trapping agent.[2]
Safety Considerations Acyl azides are potentially explosive.Avoid friction, shock, and rapid heating. Perform the reaction behind a blast shield and on a limited scale.[2]

Experimental Protocols

Protocol 1: Synthesis of Acryloyl Azide (this compound Precursor)

This protocol describes the synthesis of acryloyl azide from acryloyl chloride and sodium azide.

Materials:

  • Acryloyl chloride

  • Sodium azide (NaN₃)

  • Acetonitrile (anhydrous)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add sodium azide (1.1 equivalents) to the flask.

  • Add anhydrous acetonitrile to create a slurry.

  • Cool the slurry to -20 °C using a dry ice/acetone bath.

  • Slowly add acryloyl chloride (1.0 equivalent) to the stirred slurry over 15-20 minutes, ensuring the temperature does not exceed -10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • The completion of the reaction can be monitored by IR spectroscopy, observing the disappearance of the acyl chloride peak (~1790 cm⁻¹) and the appearance of the acyl azide peak (~2140 cm⁻¹).

  • Filter the reaction mixture under a nitrogen atmosphere to remove the sodium chloride byproduct.

  • The resulting filtrate contains the acryloyl azide solution and is used directly in the next step without isolation. Caution: Acryloyl azide is a potentially explosive compound. Do not attempt to isolate it by concentrating the solution.

Protocol 2: In Situ Generation and Trapping of this compound

This protocol details the thermal Curtius rearrangement of the acryloyl azide solution to generate this compound, which is then trapped in situ with benzyl alcohol.

Materials:

  • Acryloyl azide solution in acetonitrile (from Protocol 1)

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Standard reflux apparatus

Procedure:

  • In a separate flask equipped with a reflux condenser and under a nitrogen atmosphere, add benzyl alcohol (1.0 equivalent) to anhydrous toluene.

  • Heat the toluene/benzyl alcohol solution to 80-90 °C.

  • Slowly add the acryloyl azide solution from Protocol 1 to the heated solution via a dropping funnel over 30-45 minutes. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, maintain the reaction mixture at 80-90 °C for an additional 1-2 hours until the gas evolution ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of benzyl alcohol and the formation of the urethane product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the resulting crude product (N-vinyl-O-benzyl urethane) can be purified by column chromatography.

Mandatory Visualizations

Logical Workflow for this compound Generation and Use

G cluster_0 Precursor Synthesis cluster_1 In Situ Generation and Reaction A Acryloyl Chloride C Acryloyl Azide Solution (in situ use only) A->C  MeCN, 0°C B Sodium Azide B->C D This compound (transient intermediate) C->D  Toluene, Δ (-N₂) F Desired Product (e.g., Urethane, Cycloadduct) D->F E Trapping Agent (e.g., Benzyl Alcohol, Diene) E->F

Caption: Workflow for the precursor-based strategy for this compound.

Reaction Pathway: Curtius Rearrangement and Trapping

G start Acryloyl Azide intermediate This compound start->intermediate Heat (-N₂) Curtius Rearrangement product N-Vinyl Carbamate intermediate->product Trapping trapper R-OH (Alcohol) trapper->product

Caption: Key steps in the generation and trapping of this compound.

Alternative Precursor Strategies

While the Curtius rearrangement is the most established method, other precursors have been explored, although detailed protocols are less common in the literature. One notable alternative involves the dehydration of N-protected 2-aminoacetaldehydes.

  • N-Boc-2-aminoacetaldehyde: This commercially available compound can potentially serve as a precursor.[3][4] In principle, elimination of the Boc-protected amine and the aldehyde proton could form a protected vinyl amine equivalent, which upon deprotection and rearrangement, or via a concerted elimination, could yield this compound. However, specific and high-yielding protocols for this direct conversion are not well-documented.

This alternative is presented for completeness but requires further research and methods development for practical application in generating this compound.

Conclusion

The use of a precursor strategy, particularly the in situ generation of this compound from acryloyl azide via a Curtius rearrangement, represents the most effective and practical "protecting group" approach for this highly reactive species. The detailed protocols provided herein offer a clear pathway for researchers to safely and efficiently utilize this compound in a variety of synthetic applications, from the synthesis of complex heterocyclic scaffolds to the development of novel pharmaceutical agents. Careful adherence to safety protocols, especially when handling acyl azides, is paramount.

References

Application Notes and Protocols for the Scale-Up Synthesis of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl isocyanate (CH₂=CH−N=C=O) is a highly reactive and versatile chemical intermediate used in organic synthesis. Its bifunctional nature, possessing both a vinyl group and an isocyanate group, allows for a variety of subsequent chemical transformations, including polymerization, cycloaddition, and nucleophilic addition reactions.[1] These reactions make it a valuable building block for the synthesis of various nitrogen-containing heterocycles, polymers, and other complex molecules. However, the synthesis and handling of isocyanates, particularly on a larger scale, require stringent safety protocols due to their toxicity and reactivity.[2][3][4] Isocyanates are known sensitizers and can cause severe respiratory and skin reactions.[4][5]

This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a dehydrochlorination method. It includes quantitative data, experimental workflows, and essential safety information for researchers and professionals working in chemical and drug development.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented. Protocol 1 is a detailed procedure based on a dehydrochlorination reaction using a thin-film evaporator, suitable for a larger scale. Protocol 2 describes an alternative, more general method from vinyl halides.

Protocol 1: Synthesis via Dehydrochlorination of 1-Chloroethylcarbamyl Chloride

This method involves the elimination of hydrogen chloride from 1-chloroethylcarbamyl chloride in a high-boiling point solvent using a thin-film evaporator to manage the reaction exotherm and facilitate product removal.[6]

Materials and Equipment:

  • 1-Chloroethylcarbamyl chloride

  • Hexamethylene diisocyanate (HMDI) (as solvent)

  • Nitrogen gas (inert atmosphere)

  • Thin-film evaporator with controlled jacket temperature

  • Receiver flask and two downstream cold traps (e.g., cooled with dry ice/acetone)

  • Gas chromatography (GC) equipment for analysis

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges, chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, safety goggles.[2][3][5]

Procedure:

  • Reagent Preparation: Prepare a solution by dissolving 563 parts by weight of 1-chloroethylcarbamyl chloride in 2,800 parts by volume of hexamethylene diisocyanate. The total volume of the resulting solution is approximately 3,100 parts.[6]

  • System Setup: Set up the thin-film evaporator for operation under atmospheric pressure with a counter-current of nitrogen gas. Connect the outlet to a primary receiver flask followed by two cold traps in series to capture the volatile product.

  • Reaction Execution:

    • Maintain the jacket temperature of the evaporator at 73-75°C.[6]

    • Introduce the prepared solution into the evaporator in three portions with varying residence times to control the reaction rate and product distillation.

      • Portion 1: 500 parts by volume, residence time of 150 minutes.[6]

      • Portion 2: 1,500 parts by volume, residence time of 310 minutes.[6]

      • Portion 3: 1,100 parts by volume, residence time of 225 minutes.[6]

    • The volatile products will pass over at a temperature of 48-54°C.[6]

  • Product Collection: Collect the condensate in the primary receiver and the two cold traps.

  • Analysis and Quantification: Combine the collected products and determine the composition by gas chromatography. The expected products are this compound (boiling point: 38.5°C at 1,013 mbar) and the byproduct 1-chloroethyl isocyanate (boiling point: 92°C at 1,013 mbar).[6]

Protocol 2: Alternative Synthesis from Vinyl Halides (General Method)

This process involves the reaction of a vinyl halide with a metal cyanate in the presence of a specific nickel catalyst. This avoids the use of phosgene-derived precursors.[7]

Materials and Equipment:

  • Vinyl halide (e.g., vinyl bromide or vinyl chloride)

  • Metal cyanate (e.g., sodium cyanate or potassium cyanate), dried

  • Nickel(0) complex catalyst with an organic ligand (e.g., Ni(dppe)₂)

  • Dipolar aprotic solvent (e.g., Dimethylacetamide - DMAC)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reaction vessel

  • Standard distillation apparatus

  • Appropriate PPE as listed in Protocol 1

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the dried metal cyanate, the nickel(0) catalyst, and the organic ligand in the dipolar aprotic solvent under an inert atmosphere.[7]

  • Water Removal (Optional but Recommended): Traces of water can be removed by azeotropic distillation with toluene or xylene before adding the catalyst.[7]

  • Reaction: Add the vinyl halide to the mixture. Heat the reaction vessel with stirring to between 140°C and 155°C.[7] The reaction time will vary depending on the specific substrate and catalyst loading.

  • Workup: After cooling, the product mixture can be separated from the catalyst and salts. This is typically achieved by distillation under reduced pressure.

  • Purification: The collected distillate is then purified by fractional distillation to isolate the this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound as described in Protocol 1.[6]

ParameterValue
Reactants & Solvents
1-Chloroethylcarbamyl Chloride563 parts by weight
Hexamethylene Diisocyanate2,800 parts by volume
Reaction Conditions
Evaporator TypeThin-film
PressureAtmospheric with N₂ counter-current
Jacket Temperature73 - 75 °C
Product Distillation Temp.48 - 54 °C
Residence Times150 min, 310 min, 225 min (for 3 portions)
Product Yields
This compound145.3 parts (53% of theoretical yield)
1-Chloroethyl Isocyanate73.8 parts (17.7% of theoretical yield)
Product Properties
This compound BP38.5 °C / 1,013 mbar

Visualizations: Workflows and Reactions

G cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_collection Product Collection cluster_analysis Analysis prep_reagents Prepare Solution: 1-Chloroethylcarbamyl Chloride in HMDI evaporator Introduce Solution into Thin-Film Evaporator (Jacket Temp: 73-75°C) prep_reagents->evaporator distill Volatile Products Distill (48-54°C) evaporator->distill receiver Receiver Flask distill->receiver cold_traps Downstream Cold Traps receiver->cold_traps Vapors gc_analysis Gas Chromatography Analysis receiver->gc_analysis Combine Condensate cold_traps->gc_analysis Combine Condensate final_product Final Products: - this compound (53%) - 1-Chloroethyl Isocyanate (17.7%) gc_analysis->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

reaction cluster_main Dehydrochlorination Reaction reactant Cl-CH(CH3)-NH-CO-Cl (1-Chloroethylcarbamyl Chloride) product1 CH2=CH-N=C=O (this compound) reactant->product1 Heat (Δ) -HCl product2 HCl

Caption: Chemical reaction for the synthesis of this compound.

Safety Precautions

Working with this compound requires strict adherence to safety protocols due to the significant health risks associated with isocyanates.

  • Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a fume hood with high capture velocity or a dedicated enclosure.[2] For scale-up operations, automated processes and closed systems should be used to minimize exposure.[3]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A full-face, positive-pressure supplied-air respirator is recommended, especially during transfers or when the system is opened.[4] Air-purifying respirators with organic vapor cartridges may be sufficient for low-level exposures, but cartridges must be changed on a strict schedule.[3]

    • Skin Protection: Impervious gloves (e.g., butyl rubber) and disposable, chemical-resistant coveralls are mandatory to prevent skin contact.[5] Recent research indicates skin exposure can contribute significantly to respiratory sensitization.[5]

    • Eye Protection: Chemical safety goggles and a face shield (or a full-face respirator) must be worn at all times.[2]

  • Exposure Limits: The workplace exposure standard for isocyanates is typically very low, around 0.02 mg/m³ as an 8-hour time-weighted average and 0.07 mg/m³ as a short-term exposure limit.[2] Air monitoring should be conducted to ensure these limits are not exceeded.

  • Emergency Procedures: An eyewash station and safety shower must be immediately accessible.[2][3] Develop a clear plan for handling spills and accidental exposures. All personnel must be trained on these procedures and the specific hazards of isocyanates.

  • Handling and Storage: Store this compound in a cool, dry, well-ventilated area away from moisture, amines, and alcohols, with which it can react violently. Keep containers tightly sealed under an inert atmosphere.

References

Application Notes and Protocols for the Purification of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of vinyl isocyanate, a highly reactive monomer crucial in various synthetic applications. The protocols focus on fractional distillation and preparative high-performance liquid chromatography (HPLC), along with strategies for stabilization to prevent unwanted polymerization.

Introduction

This compound (VIC) is a valuable bifunctional molecule containing both a vinyl group and an isocyanate group. This unique structure allows it to participate in a variety of chemical transformations, making it a key building block in the synthesis of polymers, agrochemicals, and pharmaceuticals. However, its high reactivity also presents significant challenges in its purification and storage. The vinyl group is susceptible to radical polymerization, while the isocyanate group is reactive towards nucleophiles, including water. Therefore, purification methods must be carefully selected and executed to obtain high-purity VIC while minimizing degradation and polymerization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing effective purification strategies.

PropertyValueReference
Molecular FormulaC₃H₃NON/A
Molecular Weight69.06 g/mol N/A
Boiling Point38.5 °C at 1013 mbarN/A
AppearanceColorless liquidN/A
ReactivityHighly reactive, prone to polymerization and reaction with nucleophiles.[1]

Purification Methods

The two primary methods for purifying this compound are fractional distillation and preparative HPLC. The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound on a larger scale, particularly for removing impurities with significantly different boiling points.[2][3][4][5][6] Given the low boiling point of this compound, this procedure should be conducted with care to avoid loss of product.

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol (BHT) or phenothiazine)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flasks, and thermometer)

  • Heating mantle with a stirrer

  • Vacuum pump (optional, for vacuum distillation)

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent reaction with the isocyanate.

    • The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[2]

    • Use a condenser with a coolant temperature of 0-5 °C.

    • Place a cold trap between the receiving flask and the vacuum source (if used) to condense any volatile product.

  • Stabilization:

    • Add a polymerization inhibitor to the crude this compound before heating. A typical concentration is 100-500 ppm of BHT or phenothiazine.[7]

  • Distillation:

    • Charge the distillation flask with the stabilized crude this compound.

    • Begin heating the flask gently while stirring.

    • Carefully monitor the temperature at the head of the fractionating column.

    • Collect the fraction that distills at or near the boiling point of this compound (38.5 °C at atmospheric pressure).

    • It is recommended to collect the distillate in several fractions to facilitate the isolation of the purest product.

  • Product Handling and Storage:

    • The purified this compound should be collected in a receiver containing a small amount of a suitable stabilizer.

    • Store the purified product under an inert atmosphere at a low temperature (e.g., -20 °C) to minimize degradation and polymerization.

Process Workflow for Fractional Distillation:

Fractional_Distillation_Workflow Crude_VIC Crude this compound Stabilizer_Addition Add Polymerization Inhibitor Crude_VIC->Stabilizer_Addition Distillation_Flask Charge Distillation Flask Stabilizer_Addition->Distillation_Flask Heating Gentle Heating & Stirring Distillation_Flask->Heating Fractional_Distillation Fractional Distillation (Collect at 38.5 °C) Heating->Fractional_Distillation Purified_VIC Purified this compound Fractional_Distillation->Purified_VIC Storage Store at -20°C under N₂ Purified_VIC->Storage

Workflow for the purification of this compound by fractional distillation.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high-purity this compound on a smaller scale.[8][9] It is particularly useful for removing impurities with similar boiling points to the product. A reverse-phase HPLC method is generally applicable for the separation of this compound.[8]

Objective: To obtain high-purity this compound using preparative reverse-phase HPLC.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Formic acid (for MS-compatible methods)

  • Preparative HPLC system with a suitable reverse-phase column (e.g., C18)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Develop a suitable separation method on an analytical scale first to determine the optimal mobile phase composition and gradient.

    • A typical mobile phase consists of a gradient of acetonitrile in water. For mass spectrometry detection, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.[8]

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the prepared sample onto the column.

    • Run the developed gradient method.

    • Monitor the elution of the compounds using a UV detector.

    • Collect the fractions corresponding to the this compound peak.

  • Product Isolation:

    • Combine the fractions containing the purified this compound.

    • Remove the mobile phase solvents using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 30 °C) to avoid product loss and degradation.

    • It is crucial to add a stabilizer to the collected fractions before solvent removal.

  • Product Handling and Storage:

    • Store the purified this compound under an inert atmosphere at low temperature (-20 °C).

Logical Flow for Preparative HPLC Purification:

Preparative_HPLC_Workflow cluster_prep Purification Steps cluster_post_prep Post-Purification Crude_VIC Crude this compound Dissolution Dissolve in Mobile Phase Crude_VIC->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Elution Gradient Elution Injection->Elution Fraction_Collection Collect VIC Fractions Elution->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporator) Fraction_Collection->Solvent_Removal Purified_VIC High-Purity this compound Solvent_Removal->Purified_VIC Storage Store at -20°C under N₂ Purified_VIC->Storage

Logical workflow for preparative HPLC purification of this compound.

Stabilization of this compound

Due to its high reactivity, the stabilization of this compound during and after purification is critical to prevent polymerization and maintain its purity.

Recommended Stabilizers

Several types of stabilizers can be employed, often in combination, to inhibit the polymerization of this compound.

Stabilizer TypeExamplesTypical Concentration (ppm)Mechanism of ActionReference
Hindered Phenols 2,6-di-tert-butyl-4-methylphenol (BHT)100 - 1000Radical scavenger[10][11]
Phenothiazines Phenothiazine100 - 500Radical scavenger[7]
Phosphites Triphenyl phosphite500 - 2000Peroxide decomposer, secondary antioxidant[10]

Note: The optimal stabilizer and its concentration may need to be determined empirically for specific applications and storage conditions.

Stabilization Strategy:

Stabilization_Strategy VIC This compound Polymerization Unwanted Polymerization VIC->Polymerization Prone to Stabilizer Addition of Stabilizer (e.g., BHT, Phenothiazine) VIC->Stabilizer Pure_VIC Stable, Purified This compound Stabilizer->Pure_VIC Leads to

References

Troubleshooting & Optimization

Technical Support Center: Vinyl Isocyanate Handling and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of vinyl isocyanate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the stability and integrity of your material.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Causes Recommended Actions
Cloudiness or solid precipitate in the monomer - Premature polymerization (dimerization, trimerization, or vinyl polymerization)- Moisture contamination leading to urea formation[1][2]1. Do not use the material. The presence of solids indicates polymerization, which can be autocatalytic.2. If the polymerization is not advanced, consider purification by distillation (see Experimental Protocols).3. Review storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed and stored in a cool, dry, and dark place.[3]
Yellowing of the monomer - Trace impurities- Exposure to light or elevated temperatures1. Minor yellowing may not affect all applications, but it is an early sign of degradation.2. For high-purity applications, purification by distillation is recommended.3. Ensure the storage container is opaque or stored in the dark to prevent photo-induced degradation.
Bulging or pressurized container - Reaction with moisture, generating carbon dioxide gas[1][2]- Exothermic polymerization reaction increasing the internal temperature and pressure[3]1. EXTREME CAUTION IS ADVISED. A bulging container indicates a runaway reaction and poses an explosion hazard.2. Do not attempt to open the container.3. If safe to do so, move the container to a fume hood or a blast shield.4. Cool the container externally with a water bath or ice.5. Contact your institution's environmental health and safety office for guidance on disposal.
Increased viscosity of the monomer - Onset of polymerization1. Monitor the viscosity regularly, especially for older stock.2. If a significant increase is observed, the monomer should be purified or disposed of.3. Consider adding a suitable inhibitor if not already present.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: The premature polymerization of this compound can be initiated by several factors:

  • Heat: Elevated temperatures can accelerate both the polymerization of the vinyl group and the dimerization/trimerization of the isocyanate group.[4]

  • Light: UV radiation can initiate free-radical polymerization of the vinyl group.[5][6]

  • Moisture: Water reacts with the isocyanate group to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea linkage, leading to polymer formation. The generation of CO2 can also lead to container pressurization.[1][2]

  • Impurities: Contaminants such as acids, bases, and metal salts can catalyze polymerization.

  • Lack of Inhibitor: In the absence of a stabilizer, this compound has a limited shelf life.

Q2: What are the recommended storage conditions for this compound?

A2: To maximize shelf life and prevent premature polymerization, store this compound in a tightly sealed container in a cool, dry, and dark place.[3] The storage area should be well-ventilated. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[2]

Q3: Which inhibitors are effective for stabilizing this compound?

A3: Several types of inhibitors can be used to prevent the premature polymerization of this compound. The choice of inhibitor may depend on the intended application and the required purity of the monomer.

  • Phenolic Inhibitors: Compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are effective radical scavengers that inhibit the polymerization of the vinyl group.

  • Nitroxide Stable Free Radicals: TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and its derivatives are highly effective inhibitors of free-radical polymerization.

  • Quinone Derivatives: Quinone diimides, in combination with hydroquinone, have been patented as effective inhibitors for vinyl-containing materials.[7]

Inhibitor Class Examples Typical Concentration (ppm) Mechanism of Action
PhenolicHydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT)100 - 1000Free radical scavenging
Nitroxide RadicalsTEMPO, 4-Hydroxy-TEMPO50 - 500Free radical trapping
Quinone DerivativesQuinone diimide (in combination with hydroquinone)1 - 500[7]Synergistic free radical inhibition[7]

Q4: How can I tell if my this compound has started to polymerize?

A4: Signs of polymerization include the formation of a solid precipitate, an increase in viscosity, cloudiness, or discoloration (yellowing). In a sealed container, the heat generated from an exothermic polymerization can lead to an increase in pressure, causing the container to bulge.[3]

Q5: Can I use this compound that has started to polymerize?

A5: It is not recommended to use this compound that shows signs of polymerization. The presence of polymers can affect the stoichiometry of your reaction and lead to undesirable side products or materials with inferior properties. If the polymerization is not extensive, you may be able to purify the monomer by distillation.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness

This protocol outlines a method to compare the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

Materials:

  • Purified this compound

  • Inhibitor candidates (e.g., HQ, MEHQ, TEMPO)

  • Small, sealable glass vials or ampules

  • Heating block or oil bath with precise temperature control

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each inhibitor in a suitable solvent (e.g., anhydrous toluene).

  • Add the required volume of the inhibitor stock solution to separate vials to achieve the desired final concentrations (e.g., 100, 200, 500 ppm).

  • Carefully add a known volume of purified this compound to each vial.

  • Seal the vials under an inert atmosphere (e.g., nitrogen).

  • Place the vials in a heating block or oil bath set to a specific temperature (e.g., 60 °C).

  • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for each inhibitor concentration.

  • Allow the vial to cool to room temperature.

  • Analyze the contents by GC or HPLC to determine the concentration of the remaining this compound monomer.

  • Plot the monomer concentration versus time for each inhibitor and concentration to determine the rate of polymerization.

Protocol 2: Purification of this compound by Distillation

This protocol describes the removal of non-volatile polymers and inhibitors from this compound.

Materials:

  • This compound containing polymer

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the this compound in the distilling flask.

  • If desired, add a polymerization inhibitor that will not co-distill with the monomer.

  • Apply a vacuum to the system.

  • Gently heat the distilling flask using a heating mantle.

  • Collect the distilled this compound in the receiving flask, which should be cooled in an ice bath.

  • Monitor the temperature of the vapor to ensure that only the this compound is distilling.

  • Once the distillation is complete, turn off the heat and allow the system to cool before releasing the vacuum.

  • Add a suitable inhibitor to the purified monomer for storage.

Diagrams

Polymerization_Pathways cluster_main This compound Premature Polymerization VI This compound Radical_Initiation Radical Initiation VI->Radical_Initiation Monomer Dimerization Dimerization VI->Dimerization Heat Trimerization Trimerization VI->Trimerization Heat Urea_Formation Urea Formation VI->Urea_Formation Moisture Moisture (H2O) Moisture->Urea_Formation Heat_Light Heat / Light Heat_Light->Radical_Initiation Initiates Impurities Impurities (Acids, Bases, Metals) Impurities->Radical_Initiation Inhibitor Inhibitor Inhibitor->Radical_Initiation Prevents Vinyl_Polymerization Vinyl Polymerization Radical_Initiation->Vinyl_Polymerization Polymer Polymer Vinyl_Polymerization->Polymer Dimerization->Polymer Trimerization->Polymer Urea_Formation->Polymer

Caption: Pathways of this compound premature polymerization.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for this compound Start Observe Issue with This compound Check_Appearance Visual Inspection: Cloudy, Solids, Yellowing? Start->Check_Appearance Check_Container Container Check: Bulging, Pressurized? Check_Appearance->Check_Container No Action_Polymerization Action: Purify by Distillation or Dispose Check_Appearance->Action_Polymerization Yes Check_Viscosity Viscosity Check: Increased? Check_Container->Check_Viscosity No Action_Caution Action: EXTREME CAUTION Isolate and Contact EHS Check_Container->Action_Caution Yes Action_Monitor Action: Monitor, Consider Purification/ Inhibitor Addition Check_Viscosity->Action_Monitor Yes Review_Procedures Review Storage and Handling Procedures Check_Viscosity->Review_Procedures No Action_Polymerization->Review_Procedures Action_Caution->Review_Procedures Action_Monitor->Review_Procedures End Issue Resolved Review_Procedures->End

Caption: Troubleshooting workflow for handling this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Vinyl Isocyanate Grafting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize vinyl isocyanate grafting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the success of a this compound grafting reaction?

The success of this compound grafting is primarily dependent on several factors: the choice of catalyst, reaction temperature, solvent, and the concentration of reactants. The catalyst type and loading can significantly affect product ratios and reaction efficiency.[1] Temperature influences the rate of reaction, with higher temperatures generally increasing the grafting yield up to an optimal point, beyond which side reactions may occur.[2][3] The choice of solvent is also crucial, as solvent polarity can affect reaction rates.[4][5]

Q2: How does the catalyst affect the reaction outcome?

The catalyst plays a pivotal role in determining the product distribution. For instance, in nickel-catalyzed couplings of vinyl aziridines and isocyanates, the amount of catalyst can change the ratio of heterocyclic products formed.[1] Increasing the catalyst loading may favor the formation of more thermodynamically stable products.[1] In other systems, the choice of initiator (e.g., different peroxides in reactive extrusion) and its thermal stability are critical for grafting efficiency.[6]

Q3: What is the typical temperature range for this compound grafting, and what happens if the temperature is too high or too low?

The optimal temperature varies depending on the specific system. Reactions are often conducted at elevated temperatures, such as 100°C, to ensure a sufficient reaction rate.[1]

  • Too Low: Insufficient temperature can lead to a low rate of radical generation, resulting in poor grafting yield and efficiency as homopolymerization may dominate.[3]

  • Too High: Excessively high temperatures can cause over-curing or degradation of the polymer, which can negatively impact the material's final properties.[2] It can also promote undesirable side reactions.

Q4: How do I select an appropriate solvent for my reaction?

Solvent selection significantly impacts the reaction. The polarity of the solvent can largely affect the reaction rate, even without a catalyst.[4] For some radiation grafting reactions, performing the reaction in bulk (solvent-free) may yield a greater degree of grafting, but among solvents, a non-polar solvent like hexane has been shown to be suitable.[7][8] The reaction rate of isocyanates can be accelerated in polar solvents.[4] It is essential to ensure the chosen solvent does not react with the isocyanate group.

Q5: What are common side reactions, and how can they be minimized?

A primary side reaction is the reaction of the highly reactive isocyanate group with moisture (water), which leads to the formation of an unstable carbamic acid that decomposes into urea and carbon dioxide, potentially causing foaming.[9] To minimize this, all reactants and the reaction setup must be scrupulously dried. Another common issue is the homopolymerization of the vinyl monomer. This can sometimes be controlled by adjusting temperature, monomer concentration, and the rate of initiation.[3] Using "blocked" isocyanates, where the reactive NCO group is temporarily capped, is an effective strategy to prevent premature reactions and increase the prepolymer's shelf life.[10][11]

Troubleshooting Guide

Problem: Low or No Grafting Yield

If you are experiencing low or no product yield, consult the following troubleshooting workflow.

LowYieldTroubleshooting Troubleshooting: Low Grafting Yield Start Low or No Grafting Yield Cause1 Moisture Contamination Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Inactive Catalyst/ Initiator Start->Cause3 Cause4 Incorrect Reactant Concentration Start->Cause4 Solution1 Thoroughly dry all reagents, solvents, and glassware Cause1->Solution1 Check Solution2 Increase temperature incrementally to enhance reaction kinetics Cause2->Solution2 Check Solution3 Verify catalyst activity. Use fresh or properly stored catalyst Cause3->Solution3 Check Solution4 Optimize monomer and substrate concentrations. Consider reactant stoichiometry Cause4->Solution4 Check

Caption: Troubleshooting workflow for low grafting yield.

Problem: Unwanted Side Reactions are Dominating

This diagram illustrates the desired reaction pathway versus common, undesirable side reactions.

ReactionPathways This compound Reaction Pathways Reactants Substrate-OH + Vinyl-NCO Junction Reactants->Junction DesiredProduct Grafted Product (Substrate-O-CO-NH-Vinyl) SideProduct1 Homopolymer (-[Vinyl-NCO]-n) SideProduct2 Urea Byproduct (from reaction with H₂O) Junction->DesiredProduct Desired Grafting (Catalyst, Heat) Junction->SideProduct1 Undesired Homopolymerization Junction->SideProduct2 Undesired Reaction with Moisture

Caption: Desired grafting reaction vs. common side reactions.

Data Hub: Reaction Parameters

Quantitative data is summarized below to aid in experimental design.

Table 1: Effect of Catalyst Loading on Product Formation in Ni-Catalyzed Cycloaddition Reaction of N-benzyl-2-styryl-aziridine and phenyl isocyanate.

EntryCatalyst Loading (mol%)Product 2a (7-membered ring) Yield (%)Product 4a (Imidazolidinone) Yield (%)
12.53115
252134
3101358
420865
Data adapted from reference[1]. Reducing catalyst loading promoted the formation of the 7-membered ring product (2a), while higher loading favored the imidazolidinone derivative (4a).[1]

Table 2: Influence of Isocyanate Bridge on Mechanical Properties of Internally-Plasticized PVC

MaterialIsocyanate BridgeTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp (T_g, °C)
Pure PVCNone25.05.475
PVC-H-CHDI12.029.458
PVC-TH-CTHDI15.225.492
PVC-IP-CIPDI15.611.671
Data adapted from reference[12]. The choice of isocyanate used as a bridge to graft castor oil significantly altered the mechanical and thermal properties of the resulting PVC material.[12]

Experimental Protocols

General Protocol for Nickel-Catalyzed Grafting of Vinyl Aziridines and Isocyanates

This protocol is a generalized methodology based on successful experiments reported in the literature.[1]

1. Materials and Reagents:

  • Vinyl aziridine derivative

  • Isocyanate derivative

  • Ni(COD)₂ (Nickel(0) bis(1,5-cyclooctadiene))

  • NHC ligand (e.g., ItBu, IMes)

  • Anhydrous toluene (or other suitable dry solvent)

  • Internal standard for GC analysis (if required)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Standard glassware for workup and purification

2. Reaction Setup:

  • All glassware must be oven-dried or flame-dried under vacuum to remove all traces of moisture.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

3. Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add Ni(COD)₂ (e.g., 5 mol%) and the NHC ligand (e.g., 10 mol%) to the anhydrous reaction vessel.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the vinyl aziridine (e.g., 0.1 M final concentration) to the vessel.

  • Add the isocyanate (e.g., 0.3 M final concentration) to the reaction mixture.

  • Seal the vessel and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS if possible.

4. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired grafted product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, FTIR).

References

Technical Support Center: Vinyl Isocyanate Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl isocyanate. The following information is designed to help you anticipate and resolve common side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles that react with this compound?

This compound is an electrophile and readily reacts with a variety of nucleophiles. The most common nucleophiles include alcohols (to form urethanes), amines (to form ureas), and water.[1][2] Thiols can also be used as nucleophiles. The high reactivity of the isocyanate group makes it susceptible to a range of planned and unplanned reactions.

Q2: What are the primary side reactions to be aware of when working with this compound?

The primary side reactions include:

  • Polymerization: The vinyl group can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Dimerization and Trimerization: The isocyanate group can react with itself to form cyclic dimers (uretdiones) and trimers (isocyanurates), leading to undesired oligomers and cross-linking.[3]

  • Reaction with Water: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. The newly formed amine is highly reactive and can further react with another isocyanate molecule to form a urea byproduct.[1][2] This can lead to the formation of polyurea and insoluble products.

  • Allophanate and Biuret Formation: The isocyanate group can react with the N-H group of a urethane or urea linkage, respectively, to form allophanate and biuret crosslinks. These reactions are typically promoted by excess isocyanate and high temperatures.

Troubleshooting Guides

Issue 1: My final product is an insoluble solid.

Possible Causes:

  • Uncontrolled Polymerization: The vinyl group of the this compound has polymerized.

  • Excessive Cross-linking: Dimerization, trimerization, or the formation of allophanate and biuret linkages has led to a highly cross-linked, insoluble network.[3] This is more likely when the ratio of comonomer to this compound is low.[3]

  • Polyurea Formation: Contamination with water has led to the formation of insoluble polyurea.

Solutions:

  • Preventing Polymerization:

    • Add a Polymerization Inhibitor: Use inhibitors like hydroquinone or butylated hydroxytoluene (BHT) in small concentrations (e.g., 0.01% by weight) to prevent premature polymerization of the vinyl group.

    • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Isocyanate reactions are often exothermic, so efficient heat dissipation is crucial.

    • Limit Exposure to Light: UV light can initiate radical polymerization. Store this compound in a dark container and conduct reactions in a protected environment.

  • Minimizing Cross-linking:

    • Control Stoichiometry: Use a precise stoichiometric ratio of this compound to the nucleophile to avoid excess isocyanate, which can lead to side reactions.

    • Optimize Catalyst Selection: Certain catalysts can favor urethane formation over trimerization. For example, some bismuth-based catalysts show higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4]

    • Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, which can promote the formation of allophanates and biurets.

  • Avoiding Polyurea Formation:

    • Ensure Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware before use. The presence of even trace amounts of water can lead to significant urea formation.

    • Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

Issue 2: My product is contaminated with urea byproducts.

Possible Cause:

  • Water Contamination: The presence of water in the reaction mixture is the primary cause of urea formation.

Solutions:

  • Rigorous Drying of Reagents and Solvents:

    • Azeotropic Distillation: For solvents like toluene, azeotropic distillation is an effective method to remove water.

    • Use of Drying Agents: Employ drying agents such as molecular sieves to remove residual moisture from solvents and liquid reagents. Ensure the drying agent is compatible with the reagent.

    • Drying of Solid Reagents: Dry solid reagents in a vacuum oven before use.

  • Moisture Scavengers: In some formulations, chemical moisture scavengers can be added to the polyol component to react with any residual water.

Issue 3: The reaction is very slow or does not go to completion.

Possible Causes:

  • Low Reactivity of the Nucleophile: Sterically hindered or less nucleophilic reactants will react more slowly.

  • Inappropriate Catalyst: The chosen catalyst may not be effective for the specific reaction.

  • Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low can significantly slow down the desired reaction.

Solutions:

  • Catalyst Selection:

    • Tertiary Amines and Organometallic Compounds: These are common catalysts for urethane formation. The choice of catalyst can influence the reaction rate and selectivity.

    • Catalyst Concentration: Optimize the catalyst concentration; too little may result in a slow reaction, while too much can promote side reactions.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of side products using techniques like in-situ FTIR.[2][5]

  • Increase Reactant Concentration: If possible, increasing the concentration of the reactants can lead to a faster reaction rate.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Amine under Anhydrous Conditions
  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator.

  • Solvent and Reagent Preparation:

    • Dry the chosen solvent (e.g., tetrahydrofuran, toluene) over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere.

    • Ensure the amine nucleophile is dry. If it is a solid, dry it under vacuum. If it is a liquid, consider distillation from a suitable drying agent.

    • Freshly distill this compound before use.

  • Reaction Setup:

    • Assemble the glassware under a constant flow of dry nitrogen or argon.

    • Dissolve the amine in the anhydrous solvent in the reaction flask.

    • Add a polymerization inhibitor (e.g., a few crystals of BHT) to the reaction mixture.

  • Reaction Execution:

    • Cool the amine solution to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add a solution of this compound in the anhydrous solvent to the amine solution via the dropping funnel over a period of 30-60 minutes. Maintain a constant temperature.

    • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by TLC or in-situ FTIR. The disappearance of the strong isocyanate peak around 2270 cm⁻¹ in the IR spectrum indicates the consumption of the starting material.[4]

  • Work-up:

    • Quench the reaction by adding a small amount of a primary amine (e.g., n-butylamine) to react with any unreacted isocyanate.

    • Remove the solvent under reduced pressure.

    • Purify the product by crystallization or column chromatography.

Protocol 2: Monitoring Isocyanate Reactions using In-situ FTIR Spectroscopy
  • Setup: Use an FTIR spectrometer equipped with a fiber-optic ATR (Attenuated Total Reflectance) probe.

  • Procedure:

    • Insert the ATR probe directly into the reaction vessel.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Once the reaction is initiated, collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the disappearance of the characteristic sharp isocyanate peak at approximately 2250-2285 cm⁻¹.[4]

    • Monitor the appearance of the urethane or urea carbonyl peaks (typically in the 1650-1750 cm⁻¹ region).

    • The rate of disappearance of the isocyanate peak can be used to determine the reaction kinetics and endpoint.[4][5]

Data Presentation

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionPrimary CauseKey Mitigation Strategies
Polymerization Radical initiation at the vinyl group- Add polymerization inhibitor (e.g., BHT, hydroquinone)- Control reaction temperature- Protect from light
Dimerization/Trimerization Excess isocyanate, high temperature, certain catalysts- Precise stoichiometry- Lower reaction temperature- Select catalyst that favors urethane/urea formation
Urea Formation Water contamination- Rigorous drying of all reagents and solvents- Use of an inert atmosphere- Addition of moisture scavengers
Allophanate/Biuret Formation Excess isocyanate, high temperature- Precise stoichiometry- Control reaction temperature and time

Mandatory Visualization

Side_Reactions cluster_side_reactions Side Reactions VI This compound Desired Desired Product (Urethane/Urea) VI->Desired + Nucleophile Polymer Polymerization VI->Polymer heat, light, initiator Dimer Dimerization/ Trimerization VI->Dimer excess NCO, heat Urea Urea Byproduct VI->Urea + H2O Nuc Nucleophile (R-XH) Nuc->Desired Allophanate Allophanate/ Biuret Formation Desired->Allophanate + Excess VI, heat Water Water (H2O) Water->Urea

Caption: Overview of the desired reaction and common side reactions of this compound.

Troubleshooting_Insoluble_Product Start Insoluble Product Observed Cause1 Possible Cause: Uncontrolled Polymerization Start->Cause1 Cause2 Possible Cause: Excessive Cross-linking Start->Cause2 Cause3 Possible Cause: Polyurea Formation Start->Cause3 Sol1 Solution: - Add Inhibitor - Control Temperature - Protect from Light Cause1->Sol1 Sol2 Solution: - Control Stoichiometry - Optimize Catalyst - Control Reaction Time/Temp Cause2->Sol2 Sol3 Solution: - Ensure Anhydrous Conditions - Use Inert Atmosphere Cause3->Sol3

Caption: Troubleshooting workflow for an insoluble product in this compound reactions.

References

Technical Support Center: Vinyl Isocyanate Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf life and troubleshooting common issues related to vinyl isocyanate. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the use and storage of this compound.

Problem IDQuestionProbable Cause(s)Recommended Solution(s)
VI-T01 I observed a white precipitate or cloudiness in my this compound sample. Moisture ContaminationThe isocyanate has likely reacted with water, leading to the formation of insoluble polyurea precipitates.[1] It is recommended to discard the reagent as the purity is compromised. To prevent this, always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.
Dimerization/TrimerizationOver time, isocyanates can self-react to form dimers or trimers, which may be insoluble.[2] This process is accelerated by heat and impurities. Store the material at the recommended low temperature (2-8 °C) and consider adding a polymerization inhibitor if long-term storage is required.
VI-T02 The viscosity of my this compound has noticeably increased, or it has formed a gel. Uncontrolled PolymerizationThis indicates significant self-polymerization of the vinyl group or reaction with contaminants. This can be triggered by exposure to moisture, high temperatures, or UV light.[3][4] The product is no longer viable for use and should be disposed of safely. Review storage and handling procedures to prevent future occurrences.
VI-T03 My reaction with this compound is giving low yields or unexpected side products. Degraded ReagentThe this compound may have partially degraded due to improper storage, leading to a lower concentration of the active compound. It is advisable to test the purity of the this compound before use, for instance, by titration to determine the %NCO (isocyanate content).
Incompatible Catalysts or SolventsCertain catalysts or solvents may promote side reactions or polymerization of the this compound. Ensure all components of the reaction are compatible and free of contaminants like water or amines.
VI-T04 The container of this compound appears to be pressurized. Reaction with WaterIsocyanates react with water to produce carbon dioxide gas, which can lead to a dangerous buildup of pressure in a sealed container.[1][2][5] Handle with extreme caution. If safe to do so, vent the container in a fume hood. This indicates moisture contamination, and the reagent should be discarded.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8 °C. It should be kept in a tightly sealed, opaque container, away from heat, sparks, direct sunlight, and moisture.[5] To prevent moisture contamination, it is best practice to blanket the container with a dry, inert gas like nitrogen or argon after each use.[2]

Q2: How should I handle this compound in the laboratory?

A2: Always handle this compound in a well-ventilated fume hood.[6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[7][8] Ensure all glassware is thoroughly dried before use to prevent moisture contamination.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, a standard laboratory refrigerator that maintains a temperature range of 2-8 °C is suitable. However, ensure the container is tightly sealed to prevent exposure to any potential moisture inside the refrigerator. Do not store it in a freezer unless specified by the manufacturer, as this could potentially affect its stability.

Stability and Degradation

Q4: What is the typical shelf life of this compound?

Q5: What are the primary degradation pathways for this compound?

A5: The two main degradation pathways are:

  • Reaction with Water: The isocyanate group is highly reactive towards water, forming an unstable carbamic acid that decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea linkage, leading to oligomers and precipitates.[1][5]

  • Self-Polymerization: this compound can undergo polymerization through its vinyl group, especially when exposed to heat, light, or certain catalysts. The isocyanate group can also self-react to form dimers and trimers.[3]

Q6: How can I visually inspect my this compound for signs of degradation?

A6: Visually inspect the liquid for any signs of cloudiness, turbidity, or the formation of white solid precipitates.[2] An increase in viscosity or gel formation are also clear indicators of degradation. A pure, high-quality sample should be a clear liquid.

Improving Shelf Life

Q7: Can I use inhibitors to extend the shelf life of this compound?

A7: Yes, polymerization inhibitors can be added to monomers to prevent spontaneous polymerization.[3][4][] For vinyl monomers, common inhibitors include phenolic compounds such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[3] These are typically added in parts-per-million (ppm) concentrations. It is crucial to ensure that the chosen inhibitor does not interfere with downstream applications.

Q8: Are there other methods to stabilize liquid isocyanates?

A8: Dissolving a small amount of a normally gaseous acidic oxide, such as carbon dioxide or sulfur dioxide, in the liquid isocyanate has been shown to improve storage stability.[10] For example, saturating the isocyanate with carbon dioxide can help inhibit self-polymerization.[10]

Experimental Protocols

Protocol for Stabilization of this compound with a Phenolic Inhibitor

This protocol describes a general method for adding a polymerization inhibitor to this compound for improved storage stability.

Materials:

  • This compound

  • Inhibitor (e.g., 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT))

  • Dry, inert gas (Nitrogen or Argon)

  • Dry, airtight storage container (amber glass bottle with a septum-lined cap is recommended)

  • Dry glassware (syringes, needles)

  • Analytical balance

Procedure:

  • Preparation: Ensure all operations are performed in a fume hood and under a dry, inert atmosphere. All glassware must be oven-dried and cooled under a stream of inert gas.

  • Inhibitor Stock Solution (Optional but Recommended): To ensure accurate addition of small quantities, prepare a stock solution of the inhibitor in a dry, inert solvent that is compatible with your future reactions. For example, dissolve a precisely weighed amount of MEHQ in anhydrous toluene.

  • Addition of Inhibitor:

    • If adding directly, calculate the mass of the inhibitor needed to achieve the desired concentration (typically 50-200 ppm). Weigh the inhibitor and add it to the this compound.

    • If using a stock solution, calculate the required volume and add it to the this compound using a dry syringe.

  • Mixing: Gently swirl the container to ensure the inhibitor is fully dissolved.

  • Storage: Blanket the headspace of the container with the inert gas, seal it tightly, and wrap with paraffin film.

  • Labeling: Clearly label the container with the name of the compound, the added inhibitor, and its concentration.

  • Final Storage: Store the stabilized this compound at 2-8 °C in a dark location.

Visualizations

degradation_pathway vi This compound (R-N=C=O) carbamic_acid Unstable Carbamic Acid (R-NH-COOH) vi->carbamic_acid + H₂O h2o Water (H₂O) h2o->carbamic_acid amine Amine (R-NH₂) carbamic_acid->amine Decarboxylation co2 Carbon Dioxide (CO₂) carbamic_acid->co2 urea Disubstituted Urea (R-NH-CO-NH-R) amine->urea + R-N=C=O vi2 Another Vinyl Isocyanate Molecule vi2->urea

Caption: Degradation pathway of this compound in the presence of water.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage prep_fume_hood Work in Fume Hood prep_ppe Wear Appropriate PPE prep_fume_hood->prep_ppe prep_dry Use Dry Glassware/Solvents prep_ppe->prep_dry handle_inert Use under Inert Gas prep_dry->handle_inert handle_transfer Transfer with Dry Syringe handle_inert->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction storage_blanket Blanket with Inert Gas handle_transfer->storage_blanket If not using all end_use Use in Experiment handle_reaction->end_use storage_seal Seal Tightly storage_blanket->storage_seal storage_temp Store at 2-8 °C storage_seal->storage_temp storage_dark Store in a Dark Place storage_temp->storage_dark end_store Store for Future Use storage_dark->end_store start Start start->prep_fume_hood

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Characterization of Poly(vinyl isocyanate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of poly(vinyl isocyanate) (PVIC). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this highly reactive polymer.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is poly(this compound) so difficult to characterize?

A1: The primary challenge lies in the high reactivity of the pendant isocyanate (-NCO) group. This group readily reacts with nucleophiles, particularly water, alcohols, and amines. This reactivity can lead to unintended side reactions, crosslinking, and changes in solubility during sample preparation and analysis, complicating techniques like molecular weight determination and spectroscopic analysis.

Q2: What are the most critical precautions to take before starting any characterization?

A2: Strict anhydrous conditions are paramount. All solvents, glassware, and sample handling equipment must be scrupulously dried to prevent moisture contamination. Reactions with atmospheric moisture can lead to the formation of urea linkages and insoluble crosslinked materials. It is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon).

Q3: My PVIC sample seems to have become insoluble over time. What happened?

A3: Gradual insolubility is a common issue and is typically caused by slow crosslinking reactions. This can be initiated by trace amounts of moisture from the air or residual impurities in the sample. To mitigate this, store PVIC under a dry, inert atmosphere and at low temperatures.

Section 2: Troubleshooting by Analytical Technique

Molecular Weight Determination (GPC/SEC)

Issue: Inconsistent or non-reproducible molecular weight data from Gel Permeation/Size Exclusion Chromatography (GPC/SEC).

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
High molecular weight shoulder or tailing Reaction of isocyanate groups with residual hydroxyl groups on the GPC column packing material.Use a column specifically designed for reactive polymers or passivate the column with a small molecule isocyanate (e.g., phenyl isocyanate) before running the sample.
Pressure increase during run Polymer precipitation or aggregation in the mobile phase.Ensure the chosen mobile phase is an excellent solvent for PVIC and is rigorously dried. Filter the sample solution through a syringe filter (PTFE, 0.2 µm) immediately before injection.
Broad or multimodal peaks A wide molecular weight distribution in the sample, or on-column aggregation.Optimize the polymerization to achieve a narrower distribution. For analysis, try different anhydrous solvents or lower the concentration of the sample.[1]
Inaccurate molecular weight values Inappropriate calibration standards.Use narrow polystyrene standards for calibration, but be aware that the determined molecular weight will be relative. For absolute molecular weight, a multi-detector GPC/SEC system with light scattering and viscometer detectors is recommended.[2]

Experimental Protocol: GPC/SEC Analysis of PVIC

  • System Preparation: Ensure the entire GPC/SEC system, including the solvent reservoir, pump, injector, and columns, is thoroughly dried. Purge the system with the chosen anhydrous mobile phase for an extended period.

  • Mobile Phase: Use a rigorously dried, inert solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) containing a salt like LiBr (e.g., 0.01 M) to suppress ionic interactions.

  • Sample Preparation: Dissolve the PVIC sample in the anhydrous mobile phase under an inert atmosphere (e.g., in a glovebox). The concentration should be low (e.g., 1 mg/mL) to avoid aggregation.

  • Injection: Filter the sample solution through a 0.2 µm PTFE filter directly into a dried autosampler vial.

  • Calibration: Generate a calibration curve using narrow polystyrene standards under the same conditions.[3]

  • Data Analysis: Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.[1]

Workflow for GPC/SEC Troubleshooting

GPC_Troubleshooting start Inconsistent GPC Data pressure_check High Pressure? start->pressure_check Check peak_shape_check Bad Peak Shape? pressure_check->peak_shape_check No precip Precipitation/ Aggregation pressure_check->precip Yes accuracy_check Inaccurate MW? peak_shape_check->accuracy_check No column_reaction Column Interaction peak_shape_check->column_reaction Tailing broad_peak Broad Distribution/ Aggregation peak_shape_check->broad_peak Broad/Multimodal calibration Calibration Issue accuracy_check->calibration Yes filter_solution Filter Sample (0.2µm PTFE) precip->filter_solution check_solvent Verify Solvent Quality (Anhydrous) precip->check_solvent passivate Passivate Column column_reaction->passivate optimize_poly Optimize Polymerization broad_peak->optimize_poly lower_conc Lower Sample Conc. broad_peak->lower_conc use_ls Use Multi-Detector (LS) calibration->use_ls check_standards Verify Standards calibration->check_standards

Caption: Troubleshooting workflow for GPC/SEC analysis of PVIC.

Spectroscopic Analysis (FTIR & NMR)

Issue: Difficulty obtaining clean and interpretable spectra.

Troubleshooting Guide:

Technique Symptom Potential Cause Recommended Solution
FTIR Appearance of a broad peak around 3300 cm⁻¹ and a peak around 1640 cm⁻¹ (amide II).Reaction with water (moisture) to form urea linkages.Prepare samples in a dry environment (glovebox). Use KBr pellets prepared from rigorously dried KBr powder or cast a film from a volatile, anhydrous solvent directly onto the ATR crystal.
FTIR Disappearance or significant reduction of the isocyanate peak at ~2270 cm⁻¹.Sample degradation or reaction.Re-synthesize or purify the polymer. Ensure storage conditions are strictly anhydrous and inert.
NMR Broadened signals or appearance of new peaks in the spectrum.Reaction with the deuterated solvent (e.g., with residual D₂O or if the solvent has active deuterons like CD₃OD).Use a dry, aprotic deuterated solvent such as CDCl₃, THF-d₈, or Acetone-d₆. Ensure the solvent is from a freshly opened sealed ampule or has been dried over molecular sieves.
NMR Poor signal-to-noise ratio.Low sample solubility or concentration.Attempt to dissolve the sample in a different anhydrous, aprotic deuterated solvent. Increase the number of scans during acquisition.

Key Spectroscopic Data for PVIC

Technique Functional Group Characteristic Peak/Shift
FTIR Isocyanate (-NCO)Strong, sharp peak at ~2270 cm⁻¹
FTIR C-H (Aliphatic)~2900-3000 cm⁻¹
¹H NMR Backbone (-CH₂-CH-)Broad signals typically in the 1.5-3.5 ppm range
¹³C NMR Isocyanate (-NCO)Signal around ~120-125 ppm
¹³C NMR Backbone (-CH₂-CH-)Signals in the ~30-60 ppm range

Experimental Protocol: Anhydrous NMR Sample Preparation

  • Glassware: Dry the NMR tube and cap in an oven at >100 °C for several hours and cool under a stream of inert gas or in a desiccator.

  • Solvent: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈) from a sealed ampule.

  • Sample Preparation: In a glovebox under an inert atmosphere, weigh the PVIC sample directly into the dried NMR tube.

  • Dissolution: Add the required amount of anhydrous deuterated solvent to the NMR tube using a dried syringe.

  • Sealing: Cap the NMR tube tightly and seal with parafilm before removing it from the glovebox.

  • Analysis: Acquire the spectrum immediately to minimize the risk of sample degradation.

Logical Flow for Spectroscopic Sample Preparation

NMR_Prep_Workflow cluster_prep Inert Atmosphere (Glovebox) start Start: PVIC Sample dry_tube Use Oven-Dried NMR Tube start->dry_tube weigh_sample Weigh PVIC into Tube dry_tube->weigh_sample add_solvent Add Anhydrous Deuterated Solvent weigh_sample->add_solvent seal_tube Cap and Seal Tube add_solvent->seal_tube analyze Immediate Spectroscopic Analysis seal_tube->analyze

Caption: Workflow for preparing PVIC samples for NMR analysis.

Thermal Analysis (TGA/DSC)

Issue: Complex and difficult-to-interpret thermograms.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Exothermic peak in DSC before degradation Thermal curing or crosslinking of the pendant isocyanate groups.This is an inherent property. To study the glass transition (Tg) without curing, use a fast heating rate (e.g., >20 °C/min) on the first heating scan. The Tg may be more evident in the second heating scan after controlled heating and cooling, but be aware that the material has been altered.[4]
Mass loss in TGA at low temperatures (<200 °C) Evaporation of residual solvent or unreacted monomer.Ensure the sample is thoroughly dried under vacuum before analysis. A slow heating rate (e.g., 5 °C/min) can help separate solvent evaporation from polymer degradation.
Multiple degradation steps in TGA Complex degradation mechanism, which is typical for isocyanate-containing polymers.This is characteristic of the polymer. Analyze the derivative of the TGA curve (DTG) to clearly identify the temperatures of maximum degradation rates for each step. Correlate these steps with the degradation of specific parts of the polymer (e.g., side chain vs. backbone).
No clear glass transition (Tg) in DSC The Tg may be masked by an exothermic curing peak, or the polymer may be semi-crystalline or highly crosslinked.Run Modulated DSC (MDSC) to separate the reversing heat flow (containing the Tg) from the non-reversing heat flow (containing the exotherm).

Experimental Protocol: DSC Analysis for Glass Transition (Tg)

  • Sample Preparation: Place a small amount of the dried PVIC sample (5-10 mg) into an aluminum DSC pan. Crimp the pan hermetically to prevent any reaction with the atmosphere in the DSC cell.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • First Heat: Equilibrate at a low temperature (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature below the onset of the exothermic (curing) peak.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heat: Heat the sample again at the same rate. The Tg is typically determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[5]

  • Data Analysis: Analyze the heat flow curve to identify the step change corresponding to the Tg. Note any exothermic or endothermic peaks.

Signaling Pathway of Thermal Events in PVIC

DSC_Events Temp Increasing Temperature Tg Glass Transition (Tg) (Amorphous Relaxation) Temp->Tg Cure Curing/Crosslinking (Exotherm) Tg->Cure Degrade Degradation (Endo/Exotherm) Cure->Degrade

References

Technical Support Center: Safe Handling of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting, and frequently asked questions for laboratory personnel working with vinyl isocyanate. Adherence to these protocols is critical to ensure a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 3555-94-0) is a highly reactive organic compound.[1] Like other isocyanates, it is a potent irritant to the skin, eyes, and respiratory tract.[2][3] The primary health risks include respiratory sensitization, which can lead to occupational asthma, and skin sensitization, causing allergic contact dermatitis.[2][4] Inhalation of vapors or aerosols is the most common route of exposure.[5]

Q2: What are the immediate symptoms of this compound exposure?

Short-term exposure can cause irritation to the eyes, nose, and throat, leading to coughing, wheezing, and shortness of breath.[3] Skin contact may result in rashes, blistering, and swelling.[4][6] Some individuals may experience flu-like symptoms, which can be delayed for several hours after exposure.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is mandatory and serves as the last line of defense after engineering controls.[7]

  • Respiratory Protection : A full-face, supplied-air respirator is recommended, especially when there is a risk of generating aerosols or vapors. Standard air-purifying respirators with activated carbon filters are not effective against isocyanate vapors.[8]

  • Hand Protection : Use butyl rubber or other isocyanate-impermeable gloves.[8] Latex and nitrile gloves are generally not recommended as they offer insufficient protection.[8]

  • Eye Protection : Chemical safety goggles and a face shield are essential to protect against splashes.[7][9]

  • Protective Clothing : A lab coat, chemically resistant apron, and closed-toe shoes are required. For tasks with a higher risk of splashes, disposable coveralls should be worn.[9]

Q4: How should I properly store this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition. It must be stored separately from incompatible materials such as water, alcohols, amines, strong acids, and bases, as it can react violently with them.[10] Containers should be tightly sealed to prevent moisture contamination, which can lead to a buildup of carbon dioxide gas and potential container rupture.[8][10]

Q5: What is the correct procedure for disposing of this compound waste?

All this compound waste, including contaminated consumables and empty containers, must be treated as hazardous waste.[6]

  • Neutralization : Small amounts of residual this compound can be neutralized by reacting with a decontamination solution. A common solution consists of 5-10% sodium carbonate and 0.2% liquid detergent in water.[11]

  • Disposal : Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not pour this compound waste down the drain.[6]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent (e.g., toluene or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[6]

Troubleshooting Guide

IssueProbable CauseSolution
Mild respiratory irritation (coughing, sore throat) during experiment. Inadequate ventilation or improper respirator fit/cartridge.1. Immediately move to an area with fresh air. 2. Inform a colleague and your supervisor. 3. Re-evaluate the ventilation in your work area (e.g., ensure fume hood sash is at the correct height). 4. Perform a fit-check on your respirator. Replace cartridges if necessary. 5. Seek medical attention if symptoms persist.[11]
Skin redness or rash after handling. Accidental skin contact due to improper glove selection or a tear in the glove.1. Immediately remove contaminated gloves and clothing. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[10] 3. Seek medical attention, especially if a rash develops.[11] 4. Review the glove type for chemical compatibility.
Noticeable chemical odor from the storage area. Improperly sealed container or a small leak.1. Do not enter the area if the odor is strong. 2. If safe to do so, wear appropriate PPE, including respiratory protection. 3. Check that all containers are tightly sealed. 4. Inspect for any signs of spills or leaks. 5. If a leak is found, follow the spill cleanup procedure. 6. Ensure the storage area has adequate ventilation.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 3555-94-0[1]
Molecular Formula C₃H₃NO[1]
Molecular Weight 69.06 g/mol [1]
Appearance Liquid[7]
Boiling Point 39-40 °C[7][12]
Density 0.938 g/mL at 25 °C[7][12]
Flash Point 4 °C (39.2 °F)[7]
Storage Temperature 2 - 8 °C[7]

Table 2: General Occupational Exposure Limits (OELs) for Isocyanates

Jurisdiction8-hour Time-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
United Kingdom (HSE) 0.02 mg/m³[8]0.07 mg/m³ (15-minute)[8][9]
USA (OSHA PEL) 0.02 mg/m³Not established
British Columbia 0.005 ppm[6]0.01 ppm (Ceiling)[6]
Note: These are general exposure limits for the isocyanate group (-NCO) and should be applied for this compound in the absence of a substance-specific limit. Employers must ensure that worker exposure is kept as low as reasonably practicable.

Experimental Protocols

Standard Operating Procedure for Handling this compound

  • Pre-Experiment Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary engineering controls (e.g., certified chemical fume hood) are functioning correctly.

    • Prepare and have readily accessible all required PPE.

    • Designate a specific work area for handling this compound.

    • Ensure an emergency spill kit and eyewash/shower station are accessible.

  • Handling Procedure :

    • Always work within a certified chemical fume hood.[10]

    • Don the appropriate PPE before handling the primary container.

    • Allow the this compound container to equilibrate to room temperature in the fume hood before opening to prevent moisture condensation.

    • Use a syringe or cannula for liquid transfers to minimize vapor release.

    • Keep the container sealed when not in use.

    • Never work alone when handling highly hazardous chemicals.[10]

  • Post-Experiment Cleanup :

    • Decontaminate all non-disposable equipment that came into contact with this compound using a suitable solvent, followed by a decontamination solution. Collect all rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with the decontamination solution.

    • Dispose of all contaminated disposable items (gloves, wipes, syringe tips) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[12]

Visualizations

Risk_Assessment_Workflow start Start: Propose Experiment with this compound identify_hazards Identify Hazards (Toxicity, Reactivity, Flammability) start->identify_hazards assess_exposure Assess Exposure Risks (Inhalation, Dermal) identify_hazards->assess_exposure review_controls Review Control Measures assess_exposure->review_controls engineering_controls Engineering Controls (Fume Hood, Ventilation) review_controls->engineering_controls ppe_selection PPE Selection (Respirator, Gloves, Goggles) review_controls->ppe_selection admin_controls Administrative Controls (SOPs, Training, Never Work Alone) review_controls->admin_controls controls_adequate Are Controls Sufficient? engineering_controls->controls_adequate ppe_selection->controls_adequate admin_controls->controls_adequate proceed Proceed with Experiment controls_adequate->proceed Yes revise Revise Protocol or Substitute Chemical controls_adequate->revise No revise->identify_hazards

Caption: Risk assessment workflow before using this compound.

Spill_Response_Flowchart spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess minor_spill Minor Spill assess->minor_spill < 100 mL & Contained major_spill Major Spill assess->major_spill > 100 mL or Uncontained ppe Don Appropriate PPE (Supplied-Air Respirator, Gloves, etc.) minor_spill->ppe call_ehs Call EHS / Emergency Response major_spill->call_ehs absorb Cover with Inert Absorbent (Sand, Vermiculite) ppe->absorb collect Collect into Open-Top Container absorb->collect decontaminate Decontaminate Spill Area with Neutralizing Solution collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end End dispose->end secure Secure Area & Await Arrival call_ehs->secure secure->end

Caption: Emergency response flowchart for a this compound spill.

References

Technical Support Center: Removing Inhibitors from Commercial Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of inhibitors from commercial vinyl isocyanate. The protocols and data provided are based on established methods for similar vinyl monomers and should be adapted with caution to the specific requirements of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

While manufacturers' formulations can vary, commercial vinyl monomers are typically stabilized with phenolic inhibitors to prevent premature polymerization during transport and storage. The most common inhibitors used are Hydroquinone (HQ) and Monomethyl Ether Hydroquinone (MEHQ).

Q2: Why do I need to remove the inhibitor from this compound?

The presence of an inhibitor can interfere with or completely prevent the desired polymerization or reaction of the this compound in your experimental setup. Removing the inhibitor is a critical step to ensure the reactivity of the monomer.

Q3: What are the primary methods for removing inhibitors from this compound?

The two most common laboratory-scale methods for removing phenolic inhibitors from vinyl monomers are:

  • Column Chromatography: Passing the this compound through a column packed with basic alumina.

  • Vacuum Distillation: Distilling the this compound under reduced pressure to separate it from the less volatile inhibitor.

Q4: How can I tell if the inhibitor has been successfully removed?

While quantitative analysis would require analytical techniques such as HPLC or UV-Vis spectroscopy, a common qualitative indicator for phenolic inhibitors is a color change in the alumina column (a yellow or brownish band may appear at the top) or the absence of the inhibitor peak in the characterization of the purified product.

Q5: How should I store this compound after removing the inhibitor?

Inhibitor-free this compound is highly reactive and prone to polymerization. It should be used immediately after purification. If short-term storage is unavoidable, it must be stored at a low temperature (2-8°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).[1] Do not store for extended periods.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not polymerize after inhibitor removal. Incomplete inhibitor removal.- Increase the amount of alumina in the column or slow down the flow rate.- Ensure the vacuum distillation is performed at the correct temperature and pressure to achieve good separation.
Deactivated alumina.Use freshly opened or properly activated basic alumina for the column.
Contamination with water.Isocyanates are highly reactive with water. Ensure all glassware is thoroughly dried and the procedure is carried out under anhydrous conditions.[2]
The this compound polymerized in the distillation flask. Overheating during distillation.Carefully monitor the temperature of the heating bath and the vapor. Do not exceed the recommended temperature.
Distillation performed too slowly.A very slow distillation at elevated temperatures can promote polymerization.
Absence of a cold trap.A cold trap can help to condense the this compound vapors more efficiently and reduce the time at elevated temperatures.
The purified this compound turns viscous or solidifies shortly after purification. Spontaneous polymerization.The inhibitor has been successfully removed, and the monomer is polymerizing. Use the purified monomer immediately.
Low yield of purified this compound after column chromatography. Monomer adsorbed onto the alumina.Do not use an excessive amount of alumina. Ensure the monomer is eluted efficiently from the column.
Low yield of purified this compound after vacuum distillation. Leak in the vacuum system.Check all connections and joints for leaks to ensure the target vacuum is achieved, allowing for distillation at a lower temperature.
Boiling point not reached at the applied pressure.Consult a vapor pressure nomograph to ensure the distillation parameters are appropriate for this compound.

Experimental Protocols

Safety First!

Working with isocyanates requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][4][5] Isocyanate vapors are toxic and can cause respiratory sensitization.[3][4][5][6]

Method 1: Inhibitor Removal using a Basic Alumina Column

This method is effective for removing phenolic inhibitors like HQ and MEHQ.

Materials:

  • Commercial this compound

  • Activated basic alumina

  • Chromatography column

  • Cotton or glass wool

  • Dry collection flask

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom.

  • Dry-pack the column with activated basic alumina. The amount of alumina will depend on the quantity of this compound to be purified and the inhibitor concentration. A general guideline is to use approximately 10-20g of alumina per 100mL of monomer.

  • Carefully add the commercial this compound to the top of the column.

  • Allow the this compound to pass through the alumina column under gravity. Do not apply pressure as this can accelerate the flow and reduce the efficiency of inhibitor removal.

  • Collect the purified, inhibitor-free this compound in a dry collection flask.

  • Use the purified this compound immediately.

Method 2: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile inhibitors.

Materials:

  • Commercial this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is completely dry.

  • Place the commercial this compound and a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Slowly evacuate the system to the desired pressure.

  • Once the vacuum is stable, begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect the this compound distillate in the receiving flask, which should be cooled in an ice bath to improve condensation efficiency.

  • Monitor the temperature of the distilling vapor. The boiling point of this compound is 39-40°C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.

  • Stop the distillation before the distilling flask is completely dry to avoid the formation of potentially explosive peroxides.

  • Use the purified this compound immediately.

Quantitative Data

Parameter Value Reference
Boiling Point (at 760 mmHg) 39-40 °C[1]
Density (at 25 °C) 0.938 g/mL[1]
Flash Point 4 °C[1]

Note: A vapor pressure nomograph can be used to estimate the boiling point of this compound at reduced pressures.

Visualizations

Inhibitor_Removal_Workflow Experimental Workflow for Inhibitor Removal cluster_start Starting Material cluster_methods Removal Methods cluster_product Purified Product cluster_use Immediate Use start Commercial this compound (with inhibitor) method1 Method 1: Column Chromatography (Basic Alumina) start->method1 Pass through column method2 Method 2: Vacuum Distillation start->method2 Distill under vacuum product Inhibitor-Free This compound method1->product method2->product use Subsequent Reaction/ Polymerization product->use Use Immediately Signaling_Pathway_Analogy Logical Relationship: Inhibitor Action Monomer This compound Monomer Polymerization Polymerization Monomer->Polymerization leads to Initiator Initiator (e.g., heat, light, catalyst) Initiator->Monomer activates Inhibitor Inhibitor (e.g., HQ, MEHQ) Inhibitor->Monomer stabilizes/ prevents activation

References

Technical Support Center: Optimizing Initiator Concentration for Vinyl Isocyanate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of vinyl isocyanate. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of initiator concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of initiators used for the free-radical polymerization of this compound?

A1: The most common initiators for free-radical polymerization of vinyl monomers, including this compound, are azo compounds and organic peroxides.[][2] A widely used example of an azo initiator is 2,2'-azobis(2-methylpropionitrile) (AIBN).[3] Benzoyl peroxide (BPO) is a common organic peroxide initiator.[] For emulsion polymerization systems, redox initiator systems are often employed.[4]

Q2: How does initiator concentration generally affect the molecular weight of the resulting poly(this compound)?

A2: Generally, an increase in initiator concentration leads to a decrease in the molecular weight of the polymer.[5] This is because a higher concentration of initiator generates a larger number of free radicals, resulting in more polymer chains being initiated simultaneously. Consequently, each chain grows for a shorter period before termination, leading to a lower average molecular weight. For some vinyl polymers, the relationship can be expressed as the molecular weight being inversely proportional to the square root of the initiator concentration.[5]

Q3: What impact does the initiator concentration have on the rate of polymerization?

A3: A higher initiator concentration typically leads to a faster rate of polymerization.[5] This is due to the increased number of free radicals available to initiate polymer chains. The relationship is often described as the polymerization rate being proportional to the square root of the initiator concentration.[5]

Q4: Can the isocyanate group on the this compound monomer react with the initiator?

A4: Yes, the highly reactive isocyanate group (-NCO) can potentially react with certain components of the polymerization system, including some initiators or their decomposition byproducts. For instance, initiators that produce nucleophilic species upon decomposition could react with the isocyanate group, leading to side reactions and potentially affecting the polymerization process and the final polymer structure. It is crucial to select an initiator that minimizes such side reactions under the chosen polymerization conditions.

Q5: What are "blocked isocyanates" and how can they be useful in this compound polymerization?

A5: Blocked isocyanates are created by reacting the isocyanate group with a "blocking agent." This temporarily protects the isocyanate functionality, making the monomer less reactive and easier to handle.[6] The blocking agent can be removed later, typically by heating, to regenerate the reactive isocyanate group.[6] This strategy can be employed to prevent undesirable side reactions of the isocyanate group during polymerization, allowing for better control over the final polymer structure.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Polymer Yield 1. Inefficient Initiation: The initiator concentration may be too low, or the decomposition rate at the reaction temperature is insufficient.1a. Increase Initiator Concentration: Incrementally increase the initiator concentration. A higher concentration of radicals will lead to a faster polymerization rate. 1b. Optimize Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
2. Presence of Inhibitors: The monomer may contain inhibitors from storage that have not been adequately removed.2. Monomer Purification: Purify the this compound monomer before use, for example, by distillation, to remove any inhibitors.
3. Side Reactions: The highly reactive isocyanate group may be undergoing side reactions that consume the monomer without leading to polymerization.3. Use Blocked Monomers: Consider using a blocked this compound monomer to protect the isocyanate group during polymerization.[6]
Inconsistent Polymerization Rate 1. Non-uniform Initiator Dispersion: The initiator may not be fully dissolved or evenly dispersed in the reaction mixture.1. Ensure Homogeneity: Thoroughly dissolve the initiator in the monomer or a suitable solvent before initiating the polymerization. Vigorous and consistent stirring is crucial.
2. Temperature Fluctuations: Inconsistent temperature control can lead to variations in the initiator decomposition rate.2. Precise Temperature Control: Use a reaction setup with precise and stable temperature control.
Low Molecular Weight Polymer 1. High Initiator Concentration: As a general rule, higher initiator concentrations lead to lower molecular weight polymers.[7]1. Decrease Initiator Concentration: Systematically decrease the initiator concentration to favor the growth of longer polymer chains.
2. Chain Transfer Reactions: Chain transfer agents, impurities, or the solvent may be terminating the growing polymer chains prematurely.2a. Purify Reagents: Ensure all reagents, including the monomer and solvent, are free from impurities that can act as chain transfer agents. 2b. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant.
Gel Formation or Cross-linked Polymer 1. High Polymerization Temperature: High temperatures can promote side reactions of the isocyanate group, leading to cross-linking.1. Lower Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for an acceptable rate of initiation.
2. High Monomer Conversion: At high conversions, the viscosity of the reaction medium increases, which can favor chain-chain reactions and cross-linking.2. Limit Conversion: Stop the polymerization at a lower monomer conversion to avoid the gel effect and cross-linking.
3. Dimerization/Trimerization of Isocyanate Groups: The isocyanate groups on the polymer backbone can react with each other to form cross-links.3. Use Blocked Monomers or Control Stoichiometry: Employing blocked isocyanates or carefully controlling the stoichiometry in copolymerizations can mitigate these side reactions.

Quantitative Data Summary

The following table summarizes the general trends observed when varying the initiator concentration in free-radical polymerization. The specific quantitative relationships can vary depending on the monomer, solvent, and initiator system.

Initiator Concentration Polymerization Rate Molecular Weight (Mw) Polydispersity Index (PDI)
Low SlowerHigherGenerally Narrower
High Faster[7]Lower[7]May Broaden

Note: Data is based on general principles of free-radical polymerization. For example, in the polymerization of polyvinyl pyrrolidone, increasing the initiator concentration from 1.5% to 2.5% resulted in a 23% decrease in the weight average molecular weight.[7]

Experimental Protocols

Representative Protocol for Free-Radical Solution Polymerization of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for specific experimental goals and safety considerations. This compound is a reactive and potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

1. Materials:

  • This compound (inhibitor removed)

  • Anhydrous solvent (e.g., toluene, THF)

  • Free-radical initiator (e.g., AIBN, BPO)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel with a condenser, magnetic stirrer, and temperature control

2. Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated alumina or by distillation under reduced pressure.

  • Reaction Setup: Assemble the reaction vessel and ensure it is dry. The setup should allow for maintaining an inert atmosphere.

  • Reagent Preparation: In the reaction vessel, dissolve the desired amount of this compound in the anhydrous solvent under an inert atmosphere.

  • Initiator Addition: In a separate flask, dissolve the calculated amount of initiator in a small amount of the same anhydrous solvent.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution to the reaction vessel with vigorous stirring.

  • Polymerization: Maintain the reaction at a constant temperature under an inert atmosphere for the desired reaction time. The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.

  • Termination and Isolation: After the desired time, terminate the polymerization by rapidly cooling the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator fragments. Dry the polymer under vacuum until a constant weight is achieved.

Visualizations

Troubleshooting_Initiator_Concentration cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions start Polymerization Issue Observed low_yield Low Polymer Yield? start->low_yield inconsistent_rate Inconsistent Rate? low_yield->inconsistent_rate No increase_initiator Increase Initiator Concentration low_yield->increase_initiator Yes purify_monomer Purify Monomer low_yield->purify_monomer Yes optimize_temp Optimize Temperature low_yield->optimize_temp Yes low_mw Low Molecular Weight? inconsistent_rate->low_mw No inconsistent_rate->optimize_temp Yes improve_mixing Improve Mixing inconsistent_rate->improve_mixing Yes gelation Gel Formation? low_mw->gelation No decrease_initiator Decrease Initiator Concentration low_mw->decrease_initiator Yes check_impurities Check for Impurities/ Chain Transfer Agents low_mw->check_impurities Yes lower_temp Lower Temperature/ Limit Conversion gelation->lower_temp Yes use_blocked_monomer Use Blocked Monomer gelation->use_blocked_monomer Yes end Consult Further Literature/ Contact Technical Support gelation->end No increase_initiator->end purify_monomer->end optimize_temp->end improve_mixing->end decrease_initiator->end check_impurities->end lower_temp->end use_blocked_monomer->end

Caption: Troubleshooting flowchart for optimizing initiator concentration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Monomer Purification E Dissolve Monomer in Solvent A->E B Solvent Selection & Drying B->E C Initiator Selection & Weighing G Add Initiator Solution C->G D Reaction Setup (Inert Atmosphere) D->E F Heat to Reaction Temperature E->F F->G H Maintain Temperature & Stirring G->H I Terminate Reaction (Cooling) H->I J Precipitate Polymer I->J K Filter & Wash Polymer J->K L Dry Polymer (Vacuum) K->L M Characterize Polymer (GPC, NMR, etc.) L->M

Caption: General experimental workflow for this compound polymerization.

References

Technical Support Center: Poly(vinyl isocyanate) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of poly(vinyl isocyanate). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the molecular weight of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for controlling the molecular weight of poly(this compound)?

A1: Living anionic polymerization is the most effective method for synthesizing poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1][2][3] This technique allows for the predictable synthesis of polymers where the number-average molecular weight (Mn) is determined by the molar ratio of the monomer to the initiator.[2]

Q2: What are the key challenges in the anionic polymerization of this compound?

A2: A primary challenge is the prevention of side reactions, particularly cyclotrimerization, which can terminate the polymerization and broaden the molecular weight distribution.[1][3] Another challenge is depolymerization, where the polymer reverts to the monomer at the chain end.[1] Additionally, monomers with polar substituents can sometimes undergo side reactions with initiators and propagating anions.[4]

Q3: How can cyclotrimerization be prevented?

A3: Cyclotrimerization can be suppressed by using specific initiator systems and additives. The use of certain counter-ions, such as Na+, has been found to be suitable for controlling the anionic polymerization of isocyanates.[1] Additives like sodium tetraphenylborate (NaBPh4) can also be used to suppress the formation of unstable free amidate anions, leading to a termination-free propagation.[3] Furthermore, organotitanium(IV) catalysts can restrain cyclotrimerization through coordination with the polyisocyanate chains.[1]

Q4: How can the molecular weight be predicted in a living anionic polymerization?

A4: In a living anionic polymerization, the number-average molecular weight (Mn) can be calculated based on the stoichiometry of the reaction. The expected Mn is a function of the monomer conversion and the initial molar ratio of the monomer to the initiator.[4] A linear relationship between Mn and the monomer-to-initiator ratio is a key indicator of a living polymerization.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad Molecular Weight Distribution (High PDI) 1. Presence of impurities (e.g., water, oxygen) that terminate the polymerization. 2. Slow initiation rate compared to the propagation rate.[5] 3. Occurrence of side reactions like cyclotrimerization.[3] 4. Tight ion pairs with certain counter-ions (e.g., Li+).[1]1. Ensure rigorous purification of monomers, solvents, and initiator. Perform polymerization under high vacuum or inert atmosphere. 2. Choose an initiator that provides a fast and efficient initiation. 3. Utilize additives like NaBPh4 or employ organotitanium(IV) catalysts.[1][3] 4. Use a counter-ion that provides a moderate ion pair distance, such as Na+.[1]
Low Polymer Yield 1. Incomplete monomer conversion. 2. Depolymerization.[1] 3. Inefficient initiation.1. Increase reaction time or adjust the temperature. 2. Lower the polymerization temperature or increase the monomer concentration.[1] 3. Ensure the initiator is active and used at the correct concentration.
Inconsistent Molecular Weight Between Batches 1. Variations in the purity of reagents. 2. Inaccurate measurement of monomer or initiator. 3. Fluctuations in reaction temperature.1. Standardize purification procedures for all reagents. 2. Use precise weighing and dispensing techniques. 3. Employ a reliable temperature control system for the reaction vessel.
Formation of Insoluble Polymer 1. Cross-linking side reactions. 2. High molecular weight leading to insolubility in the chosen solvent.1. Re-evaluate the reaction conditions to minimize side reactions. 2. Adjust the monomer-to-initiator ratio to target a lower molecular weight. Choose a more suitable solvent for the polymer.

Experimental Protocols

Protocol 1: Living Anionic Polymerization of n-Hexyl Isocyanate (HIC)

This protocol is a generalized procedure based on the principles of living anionic polymerization of isocyanates.

Materials:

  • n-Hexyl isocyanate (HIC), freshly distilled.

  • Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl.

  • Sodium benzanilide (Na-BA) initiator solution in THF.

  • Methanol (for termination).

  • High vacuum line and glassware.

Procedure:

  • Assemble the reaction glassware under high vacuum and flame-dry to remove any moisture.

  • Introduce the desired amount of freshly distilled THF into the reaction flask via cannula transfer under inert atmosphere.

  • Cool the reaction flask to -98 °C using a suitable cooling bath.

  • Add the calculated amount of Na-BA initiator solution to the THF.

  • Slowly add the freshly distilled HIC monomer to the initiator solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).

Parameter Typical Range/Value Effect on Molecular Weight
Monomer:Initiator Ratio10:1 to 100:1Increasing the ratio leads to a higher molecular weight.[2]
Temperature-78 °C to -98 °CLower temperatures can help suppress side reactions and depolymerization.[1]
Reaction Time1 to 24 hoursLonger reaction times can lead to higher monomer conversion and thus higher molecular weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reagent_prep Reagent Purification (Monomer, Solvent) glassware_prep Glassware Preparation (Flame-drying under vacuum) initiation Initiator Addition (-98 °C) glassware_prep->initiation polymerization Monomer Addition & Propagation initiation->polymerization termination Termination (e.g., with Methanol) polymerization->termination precipitation Polymer Precipitation termination->precipitation drying Drying under Vacuum precipitation->drying characterization Characterization (GPC for Mn and PDI) drying->characterization

Caption: Experimental workflow for the living anionic polymerization of this compound.

logical_relationship cluster_control Molecular Weight Control cluster_parameters Experimental Parameters cluster_outcomes Polymer Characteristics mw_control Desired Molecular Weight mi_ratio [Monomer] / [Initiator] Ratio mw_control->mi_ratio mn Number-Average MW (Mn) mi_ratio->mn temp Temperature pdi Polydispersity Index (PDI) temp->pdi additives Additives (e.g., NaBPh4) additives->pdi purity Reagent Purity purity->mn purity->pdi

Caption: Key parameters influencing the molecular weight and PDI of poly(this compound).

References

troubleshooting gelation in vinyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to gelation in vinyl isocyanate reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction mixture formed a gel unexpectedly. What are the primary causes?

Gelation in this compound reactions typically arises from two main sources: uncontrolled polymerization of the vinyl groups or cross-linking reactions involving the isocyanate groups.

  • Premature Vinyl Polymerization: The vinyl group can polymerize uncontrollably via a free-radical mechanism. This can be triggered by:

    • Heat or UV Light: High temperatures or exposure to UV radiation can initiate polymerization. The polymerization of vinyl monomers is an exothermic process, which can lead to a rapid, uncontrolled reaction if not properly managed.

    • Peroxides: Peroxides formed from the reaction of oxygen with the monomer can act as initiators.

    • Impurities: Trace impurities in the monomer or solvent can sometimes initiate polymerization.

  • Isocyanate Cross-Linking: The highly reactive isocyanate group can undergo several side reactions that lead to cross-linking and gel formation:

    • Reaction with Water: Moisture contamination is a significant cause of gelation. Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can react with another isocyanate group to form a urea linkage. Ureas can further react with isocyanates to form biuret cross-links, leading to gelation.[1]

    • Trimerization: At elevated temperatures or in the presence of certain catalysts (like tertiary amines), isocyanates can cyclize to form highly stable isocyanurate trimers. This creates a trifunctional cross-link point.[1]

    • Allophanate Formation: Urethane linkages (formed from the reaction of isocyanate with an alcohol) can react with another isocyanate molecule, especially at high temperatures (>120-140°C), to form an allophanate cross-link.[2]

Q2: How can I prevent premature polymerization of the vinyl group?

Preventing the vinyl group from polymerizing before the desired reaction is crucial. This is primarily achieved by using polymerization inhibitors and controlling reaction conditions.

  • Use of Inhibitors: Commercial vinyl monomers are typically supplied with inhibitors to ensure stability during transport and storage.[3] Common inhibitors include 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT).[3] For many applications, it is not necessary to remove the inhibitor. However, if a high concentration of a radical initiator is used, the inhibitor will be consumed during an induction period before polymerization begins.

  • Oxygen Control: While oxygen can contribute to peroxide formation, in some systems, it can also act as an inhibitor of radical polymerization.[3] The key is to have a controlled amount. Reactions should typically be run under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, especially if the monomer has been stored for a long time.

  • Temperature Control: Avoid excessive heat. The rate of spontaneous polymerization increases significantly with temperature.[4] Reactions should be conducted at the lowest feasible temperature and monitored for any exothermic behavior.

Q3: What steps should I take to avoid gelation from isocyanate side reactions?

Minimizing isocyanate side reactions requires rigorous control over the purity of your reagents and the reaction environment.

  • Anhydrous Conditions: Ensure all reactants, solvents, and glassware are scrupulously dry. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent), and glassware should be oven-dried before use. Water content in reactants like polyols should be measured and minimized.[1]

  • Temperature Management: As with vinyl polymerization, lower temperatures are generally better for preventing isocyanate side reactions like trimerization and allophanate formation.[2] If elevated temperatures are required, reaction times should be minimized.

  • Monomer and Reagent Purity: Use freshly purified monomers and reagents. Acidic impurities can sometimes catalyze side reactions.[5]

  • Control of Stoichiometry: An excess of isocyanate can increase the likelihood of side reactions.[6] Careful control over the stoichiometric ratio of reactants is important.

Troubleshooting Guide: Gelation Analysis

If you encounter gelation, a systematic approach can help identify the cause. The following workflow provides a logical sequence for troubleshooting.

G start Gelation Occurs check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions temp_high Was Temperature Excessive? check_conditions->temp_high check_reagents Analyze Reagents & Solvents moisture Was Moisture Present? (Wet Solvents/Reagents) check_reagents->moisture temp_high->check_reagents No cause_isocyanate Likely Cause: Isocyanate Side Reactions (Trimerization, Allophanate) temp_high->cause_isocyanate Yes inhibitor Was Inhibitor Removed Unnecessarily? moisture->inhibitor No cause_moisture Likely Cause: Urea/Biuret Cross-linking moisture->cause_moisture Yes cause_vinyl Likely Cause: Premature Vinyl Polymerization inhibitor->cause_vinyl Yes solution_temp Solution: Lower Temp, Reduce Reaction Time cause_isocyanate->solution_temp solution_moisture Solution: Use Anhydrous Solvents & Reagents cause_moisture->solution_moisture solution_inhibitor Solution: Retain Inhibitor, Work in Dark/Low Temp cause_vinyl->solution_inhibitor

Caption: Troubleshooting workflow for diagnosing the cause of gelation.

Key Chemical Pathways Leading to Gelation

Understanding the competing chemical reactions is essential for troubleshooting. The diagram below illustrates the primary pathways for both desired product formation and undesired gelation.

GelationPathways cluster_reactants Reactants cluster_products Products / Intermediates VI This compound Product Desired Product (Vinyl Urethane) VI->Product Gel GEL / CROSSLINKED NETWORK VI->Gel Radical Initiation VI->Gel Urea/Biuret Formation VI->Gel Trimerization/ Allophanate ROH Alcohol/Polyol ROH->Product H2O Water (Impurity) H2O->Gel Heat Heat / UV Heat->Gel Heat->Gel path1 Desired Reaction path2 Vinyl Polymerization path3 Moisture Contamination path4 Thermal Side-Reactions

Caption: Competing reaction pathways in this compound systems.

Quantitative Data Summary

Controlling reaction parameters is critical. The following table summarizes key quantitative considerations for minimizing gelation risk.

ParameterRecommended RangeRationale & Notes
Reaction Temperature 0 - 60 °C (typical)Higher temperatures (>100°C) significantly increase the rate of allophanate formation and trimerization.[2] The heat of polymerization for vinyl monomers can also lead to thermal runaway.[7]
Inhibitor Concentration 10 - 200 ppmStandard commercial levels (e.g., MEHQ) are often sufficient. Higher levels may be needed for prolonged heating but can increase induction times.
Water Content < 50 ppm (in solvents/reagents)Water is highly reactive with isocyanates. Rigorous drying is essential to prevent urea/biuret formation.[1]
Monomer Concentration 10 - 50 wt% (in solvent)High monomer concentrations can increase reaction viscosity and the likelihood of gelation.[1] Working in solution helps dissipate heat.

Experimental Protocols

Protocol 1: Removal of Inhibitor from Vinyl Monomers (If Necessary)

Caution: Perform this procedure only if the inhibitor is known to interfere with your specific reaction. Removing the inhibitor significantly reduces the monomer's shelf life and makes it susceptible to spontaneous polymerization. Use the purified monomer immediately.

  • Apparatus: Glass chromatography column, alumina (basic, activated), receiving flask (pre-chilled and protected from light).

  • Procedure: a. Pack a chromatography column with basic, activated alumina. The amount should be approximately 10-20 times the weight of the inhibitor in the monomer solution. b. Pre-cool all glassware and the monomer to 0-4°C in an ice bath. c. Gently pour the this compound monomer through the alumina column. d. Collect the purified monomer in the chilled receiving flask. e. Immediately place the purified monomer in a refrigerator, protected from light, and use it within a few hours.

Protocol 2: General Anhydrous Reaction Setup

  • Glassware Preparation: a. Clean all glassware (reaction flask, condenser, dropping funnel, etc.) thoroughly. b. Dry the glassware in an oven at >120°C for at least 4 hours (or overnight). c. Assemble the glassware while still hot under a stream of dry nitrogen or argon. d. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Reagent & Solvent Preparation: a. Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. If unavailable, dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or calcium hydride for hydrocarbons and chlorinated solvents). b. Ensure liquid reagents are dry. If necessary, they can be stored over activated molecular sieves (ensure compatibility). c. Solid reagents should be dried in a vacuum oven.

  • Reaction Execution: a. Maintain a positive pressure of inert gas throughout the entire reaction, including reagent transfers and workup. b. Use gas-tight syringes or cannulas to transfer liquids. c. Monitor the reaction temperature carefully, using a cooling bath (ice-water, dry ice-acetone) as needed to control any exotherms.

References

minimizing side products in vinyl isocyanate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of vinyl isocyanate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound and Formation of Polymeric Byproducts

Potential Cause Recommended Solution
Spontaneous Polymerization: this compound is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2]- Maintain Low Temperatures: Conduct the reaction and purification steps at the lowest feasible temperature. This compound has a boiling point of 39-40°C.[3] - Use Inhibitors: Add a radical inhibitor, such as hydroquinone, to the reaction mixture and during storage to prevent polymerization.[1] - Minimize Reaction Time: Prolonged reaction times can increase the likelihood of polymerization. Optimize reaction conditions to achieve a reasonable conversion in a shorter timeframe.
High Reaction Temperature: Thermal stress can promote polymerization and other side reactions.- Optimize Temperature: Carefully control the reaction temperature. For thermally sensitive reactions like the Curtius rearrangement, gradual heating is recommended.
Presence of Water: Water can react with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine. This amine can further react with this compound to form urea byproducts, which can also contribute to polymer formation.[4][5]- Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - In-process Drying: For sensitive procedures like the Curtius rearrangement, passing the acyl azide solution through a drying agent (e.g., MgSO₄ or Na₂SO₄) before thermal rearrangement can prevent the formation of urea byproducts.[4]

Issue 2: Formation of Urea and Carbamate Side Products

Potential Cause Recommended Solution
Reaction with Nucleophiles: The highly reactive isocyanate group can react with amines to form ureas and with alcohols to form carbamates.[6][7][8][9][10] These nucleophiles may be present as impurities or be generated in situ.- Purify Starting Materials: Ensure that starting materials, such as acryloyl chloride or vinyl halides, are free from amine or alcohol impurities. - Control Stoichiometry: In methods involving amines (e.g., phosgenation of vinylamine precursors), precise control of stoichiometry is crucial to avoid unreacted amine reacting with the this compound product.[7]
Hydrolysis of Isocyanate: As mentioned in Issue 1, the presence of water leads to the formation of amines, which subsequently form ureas.[4][5]- Strict Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents.
Incomplete Curtius Rearrangement: In the Curtius rearrangement, if the intermediate acyl azide is not fully converted to the isocyanate, it can participate in side reactions.- Optimize Reaction Conditions: Ensure the temperature and reaction time are sufficient for complete rearrangement. The use of catalysts like boron trifluoride can sometimes facilitate the reaction.[9]

Issue 3: Presence of Halogenated Impurities

Potential Cause Recommended Solution
Incomplete Dehydrochlorination: In the synthesis from 1-chloroethylcarbamyl chloride or similar precursors, incomplete elimination of HCl can result in chlorinated side products like 1-chloroethyl isocyanate.- Optimize Base and Temperature: Ensure a sufficient amount of a suitable base is used to promote complete dehydrochlorination. The reaction temperature should be high enough for the elimination to proceed but low enough to prevent polymerization.
Side Reactions in Halide-based Syntheses: When synthesizing from vinyl halides, side reactions can lead to the incorporation of the halide into byproducts.- Catalyst and Ligand Selection: In nickel-catalyzed cyanations of vinyl halides, the choice of ligand and the reaction conditions are critical to minimize side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound include:

  • Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, typically derived from acryloyl chloride. This method is often preferred for its relatively mild conditions and avoidance of highly toxic reagents like phosgene.[5][9][12]

  • Dehydrochlorination: This method involves the elimination of hydrogen chloride from a precursor like 1-chloroethyl isocyanate.

  • Reaction of Vinyl Halides with Metal Cyanates: This method uses a transition metal catalyst, often a nickel complex, to facilitate the reaction between a vinyl halide and a cyanate salt.[11]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the quantification of isocyanates. The isocyanate is typically derivatized with an agent like 1-(2-methoxyphenyl)piperazine (MPP) to form a stable urea derivative that can be detected by UV or fluorescence detectors.[13][14][15]

  • Gas Chromatography (GC): GC can be used to separate and quantify volatile impurities.

  • Infrared (IR) Spectroscopy: The characteristic N=C=O stretch of the isocyanate group appears around 2250 cm⁻¹. The presence of other functional groups, such as N-H (from ureas) or C=O (from carbamates), can indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify the main product and any side products.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: this compound is highly reactive and prone to polymerization. To ensure its stability:

  • Store at low temperatures: Keep it in a refrigerator or freezer.

  • Use an inhibitor: Add a small amount of a polymerization inhibitor like hydroquinone.

  • Store under an inert atmosphere: To prevent reactions with moisture, store it under nitrogen or argon.[16]

  • Use sealed containers: Ensure the container is tightly sealed to prevent exposure to air and moisture.[16]

Q4: Can I purify this compound by distillation?

A4: Yes, distillation is a common method for purifying this compound. However, due to its low boiling point (39-40°C) and tendency to polymerize at elevated temperatures, it is crucial to perform the distillation under reduced pressure and at a low temperature.[3] Fractional distillation can be effective in separating it from less volatile impurities. For removing polymeric residues, techniques like thin-film evaporation may be more suitable.

Experimental Protocols

Protocol 1: Synthesis of this compound via Curtius Rearrangement

This protocol is based on the general principles of the Curtius rearrangement.

Materials:

  • Acryloyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Acyl Azide Formation:

    • Dissolve acryloyl chloride in an anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution or suspension of sodium azide in the same solvent.

    • Stir the reaction mixture at low temperature for a specified time to allow for the complete formation of acryloyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

  • Drying (Optional but Recommended):

    • Filter the reaction mixture to remove any solid byproducts.

    • Pass the resulting solution of acryloyl azide through a short column packed with a drying agent like anhydrous MgSO₄ to remove any traces of water.[4] This step is critical to prevent the formation of urea byproducts.

  • Thermal Rearrangement:

    • Gently heat the dried solution of acryloyl azide. The rearrangement to this compound occurs with the evolution of nitrogen gas. The temperature should be carefully controlled to avoid vigorous gas evolution and polymerization.

    • The progress of the reaction can be monitored by the cessation of nitrogen evolution.

  • Purification:

    • The resulting this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (the boiling point is 39-40°C at atmospheric pressure).[3]

Visualizations

reaction_pathway cluster_main Desired Synthesis Pathway cluster_side1 Side Reaction: Urea Formation cluster_side2 Side Reaction: Polymerization Acryloyl\nChloride Acryloyl Chloride Acryloyl\nAzide Acryloyl Azide Acryloyl\nChloride->Acryloyl\nAzide + NaN3 Vinyl\nIsocyanate Vinyl Isocyanate Acryloyl\nAzide->Vinyl\nIsocyanate Δ, -N2 (Curtius Rearrangement) Carbamic\nAcid Carbamic Acid Vinyl\nIsocyanate->Carbamic\nAcid + H2O (impurity) Poly(this compound) Poly(this compound) Vinyl\nIsocyanate->Poly(this compound) Heat or Initiators Vinylamine Vinylamine Carbamic\nAcid->Vinylamine - CO2 Urea\nByproduct Urea Byproduct Vinylamine->Urea\nByproduct + this compound

Caption: Main synthesis pathway and common side reactions in this compound synthesis.

troubleshooting_workflow start Low Yield or Impure Product q1 Polymer Formation? start->q1 s1 Reduce Temperature Add Inhibitor Minimize Reaction Time q1->s1 Yes q2 Urea/Carbamate Formation? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Use Anhydrous Conditions Purify Starting Materials q2->s2 Yes q3 Halogenated Impurities? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Optimize Base/Catalyst Ensure Complete Reaction q3->s3 Yes end_node Purified this compound q3->end_node No a3_yes Yes s3->end_node

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the reproducibility of vinyl isocyanate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving vinyl isocyanate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what are the essential safety precautions?

A1: this compound is a hazardous chemical. The primary risks include respiratory sensitization, which can lead to asthma-like symptoms, and irritation to the skin and eyes.[1][2][3] It is also flammable.[4] Essential safety precautions include:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (thin latex gloves are not suitable), safety goggles, a face shield, and a lab coat.[1][2][6] For operations with a higher risk of aerosol generation, such as spraying, respiratory protection is crucial.[1][3]

  • Handling: Avoid direct contact with skin and eyes.[5] Use non-sparking tools to prevent ignition.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, and amines.[5][7]

Q2: How can I prevent premature polymerization of this compound during storage and experiments?

A2: Premature polymerization is a common issue with vinyl monomers. To prevent this:

  • Inhibitors: Commercial this compound may contain a polymerization inhibitor like hydroquinone. For uninhibited monomer, adding a suitable inhibitor is recommended for storage.[8]

  • Storage Conditions: Store this compound at low temperatures and in the absence of light, which can initiate polymerization.

  • Oxygen Control: While oxygen can inhibit some vinyl monomer polymerization, its role can be complex. Storing under an inert atmosphere (e.g., nitrogen or argon) is a common practice to prevent moisture contamination, which can also initiate side reactions.[9]

  • Avoid Contaminants: Keep the monomer free from contaminants that can act as polymerization initiators, such as peroxides, acids, and bases.

Q3: What are the common impurities in this compound and how can they be removed?

A3: The most common impurities in this compound, especially when synthesized via phosgenation, are acidic byproducts like hydrogen chloride and hydrolyzable chlorides.[9] These impurities can negatively impact the reactivity of the isocyanate.[9]

  • Removal of Acidic Impurities: Several methods can be employed to reduce acidity:

    • Distillation: Fractional distillation under reduced pressure is a common method for purifying isocyanates.[10]

    • Treatment with Scavengers: Poly(N-vinylimidazole) (PVI) has been shown to be effective in scavenging acidic impurities from polymeric isocyanates at ambient temperatures.[9] The PVI can then be removed by filtration.[9]

Q4: My reaction with this compound is giving low yields. What are the potential causes and solutions?

A4: Low yields in reactions involving this compound can stem from several factors:

  • Moisture Contamination: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide.[11] The resulting amine can then react with another isocyanate molecule to form a urea byproduct. To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Side Reactions: The vinyl group can undergo unintended polymerization. Ensure the reaction temperature is controlled and that no unwanted initiators are present.

  • Incorrect Stoichiometry: Accurate measurement of reactants is critical. The isocyanate-to-nucleophile ratio will determine the final product and yield.

  • Insufficient Catalyst: For certain reactions, like thiol-isocyanate click chemistry, a catalyst is required. Ensure the correct catalyst is used at the appropriate concentration.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics
Symptom Possible Cause Troubleshooting Steps
Reaction is much slower or faster than expected.Presence of acidic or basic impurities: These can catalyze or inhibit the reaction.Purify the this compound by distillation or treatment with an acid scavenger.[9][10] Ensure all reactants and solvents are free from acidic or basic contaminants.
Moisture in reactants or solvent: Water reacts with the isocyanate group, consuming it and altering the reaction kinetics.[11]Use anhydrous solvents and dry all glassware thoroughly before use. Handle reactants under an inert atmosphere (e.g., nitrogen or argon).
Temperature fluctuations: Isocyanate reactions are temperature-sensitive.Use a temperature-controlled reaction setup (e.g., an oil bath or cryostat) to maintain a stable reaction temperature.
Issue 2: Formation of Insoluble Material in the Reaction Mixture
Symptom Possible Cause Troubleshooting Steps
A gel or solid precipitate forms unexpectedly.Uncontrolled polymerization of the vinyl group: This can be initiated by heat, light, or impurities.- Lower the reaction temperature.- Protect the reaction from light.- Ensure the this compound is properly inhibited if not used immediately.- Degas solvents to remove oxygen, which can sometimes participate in side reactions.
Cross-linking reactions: If the nucleophile has more than one reactive site, or if side reactions lead to cross-linking, an insoluble polymer network can form.[12]- Adjust the stoichiometry of the reactants.- Use a monofunctional nucleophile to test the reaction before moving to multifunctional ones.- Lower the reaction concentration.
Formation of urea byproducts: If water is present, the resulting amine can react with two isocyanate molecules, potentially leading to insoluble ureas.- Rigorously exclude moisture from the reaction system.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Product is difficult to separate from byproducts.Formation of closely related byproducts: Side reactions can lead to impurities that have similar physical properties to the desired product.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.- Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation.
Residual catalyst: The catalyst used in the reaction may be difficult to remove.- Choose a catalyst that can be easily removed (e.g., by filtration or extraction).- Quench the catalyst at the end of the reaction if possible.

Quantitative Data Summary

Property Value Source
Boiling Point 39-40 °C[13]
Density 0.938 g/mL at 25 °C[13]
Refractive Index (n20/D) 1.4190[13]
Reaction Parameter Typical Range/Value Notes Source
Thiol-Isocyanate Click Reaction Catalyst (DBU) Loading 0.0004 - 0.004 molar ratio (thiol:isocyanate:DBU)Catalyst concentration can be adjusted to control the reaction rate.[1]
Thiol-Isocyanate Click Reaction Time Can be rapid (minutes)Reaction is generally fast and efficient.[6]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Isocyanate "Click" Reaction

This protocol is a general guideline for the reaction of a thiol with this compound.

Materials:

  • This compound

  • Thiol of interest

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

  • Nitrogen or Argon source

  • Dry glassware

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas.

  • Addition of Reactants:

    • In the reaction flask, dissolve the thiol in the anhydrous solvent.

    • Add this compound to the solution via syringe. A typical molar ratio is 1:1 (thiol:isocyanate).

  • Catalyst Addition: Add the DBU catalyst to the reaction mixture. The molar ratio of thiol to DBU can range from 300:1 to 500:1.[6]

  • Reaction: Allow the reaction to proceed at room temperature with stirring. The reaction is typically rapid and can be complete within 15-30 minutes.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2250-2275 cm⁻¹).

  • Workup and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography or distillation, depending on the properties of the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_glass Dry Glassware prep_solvent Use Anhydrous Solvent prep_inert Inert Atmosphere (N2/Ar) add_thiol Dissolve Thiol prep_inert->add_thiol add_vi Add this compound add_thiol->add_vi add_cat Add Catalyst (DBU) add_vi->add_cat react Stir at Room Temp add_cat->react monitor Monitor Reaction (FTIR/TLC) react->monitor workup Solvent Removal monitor->workup purify Purification workup->purify

Caption: Experimental workflow for a typical thiol-vinyl isocyanate click reaction.

troubleshooting_workflow start Low Product Yield check_moisture Moisture Contamination? start->check_moisture check_polymerization Evidence of Polymerization? check_moisture->check_polymerization No dry_reagents Use Anhydrous Reagents & Solvents check_moisture->dry_reagents Yes check_stoichiometry Correct Stoichiometry? check_polymerization->check_stoichiometry No add_inhibitor Add Inhibitor / Lower Temp check_polymerization->add_inhibitor Yes recalculate Recalculate & Re-weigh check_stoichiometry->recalculate No end Improved Yield check_stoichiometry->end Yes dry_reagents->end add_inhibitor->end recalculate->end

Caption: Troubleshooting workflow for low yield in this compound reactions.

reaction_pathway reactants This compound (R-N=C=O) + Thiol (R'-SH) intermediate Activated Thiol (R'-S⁻) reactants->intermediate Deprotonation product Thiocarbamate Product (R-NH-C(=O)-S-R') catalyst Base Catalyst (e.g., DBU) catalyst->intermediate intermediate->product Nucleophilic Attack on Isocyanate Carbon

Caption: Simplified reaction pathway for the base-catalyzed thiol-isocyanate reaction.

References

Technical Support Center: Degradation Pathways of Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl isocyanate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is a reactive molecule with two functional groups, a vinyl group and an isocyanate group, that can undergo several degradation pathways:

  • Hydrolysis: The isocyanate group readily reacts with water to form an unstable carbamic acid, which then decomposes into vinylamine and carbon dioxide. The vinylamine can subsequently react with another this compound molecule to form a urea derivative.[1][2]

  • Polymerization: The vinyl group can undergo free-radical polymerization, leading to the formation of polythis compound. This can be initiated by heat, light, or radical initiators.[3][4]

  • Cyclization and Cross-linking: The pendant isocyanate groups on the polymer backbone are highly reactive and can undergo dimerization to form uretdiones, trimerization to form isocyanurates, or react with any amines formed during hydrolysis to create urea cross-links. This often results in the formation of insoluble, cross-linked polymers.

  • Thermal Decomposition: At elevated temperatures, the polymer can degrade. Polyurethanes, which can be formed from isocyanates, may start to thermally degrade at temperatures as low as 150-180°C.[5]

Q2: My this compound solution is turning viscous and forming a solid precipitate upon storage. What is happening?

A2: This is a common issue caused by the spontaneous polymerization of the vinyl group and subsequent cross-linking reactions of the pendant isocyanate groups. To prevent this, this compound should be stored at low temperatures and in the dark to minimize thermal and photo-initiated polymerization. The use of polymerization inhibitors is also highly recommended.

Q3: What are suitable inhibitors to prevent the premature polymerization of this compound?

A3: Several types of inhibitors can be used to prevent the free-radical polymerization of the vinyl group. It is crucial to select an inhibitor that does not interfere with the desired reactions of the isocyanate group. Common choices include:

  • Phenolic inhibitors: Hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are effective radical scavengers.[4]

  • Stable free radicals: TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and its derivatives are highly effective at scavenging radicals.[4]

  • Phenothiazine: This is another efficient inhibitor for vinyl monomers.[3]

The choice and concentration of the inhibitor should be optimized for your specific application to ensure it prevents vinyl polymerization without reacting with the isocyanate group.

Q4: I am trying to react the isocyanate group, but I am observing significant side-product formation related to the vinyl group. How can I minimize this?

A4: This is a classic challenge when working with bifunctional molecules like this compound. To favor the reaction of the isocyanate group while minimizing vinyl group side reactions, consider the following:

  • Reaction Conditions: Perform the reaction at a low temperature to disfavor the thermally initiated polymerization of the vinyl group.

  • Inhibitors: As mentioned in Q3, add a suitable inhibitor for vinyl polymerization.

  • Catalyst Choice: Select a catalyst that is specific for the isocyanate reaction and does not promote radical formation. For example, tertiary amines and some organotin compounds are known to catalyze isocyanate reactions.[2]

  • Reaction Time: Keep the reaction time as short as possible.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics or Low Product Yield in Hydrolysis Studies
Symptom Possible Cause Troubleshooting Steps
Faster than expected reaction rate.Contamination with moisture or catalytic impurities (e.g., amines, metal ions).Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and dry solvents.
Slower than expected reaction rate.Low temperature; presence of acidic impurities that can protonate and deactivate nucleophiles.Optimize the reaction temperature. Ensure the pH of the reaction medium is controlled, as isocyanate hydrolysis can be acid or base-catalyzed.[6]
Formation of insoluble precipitates.Polymerization of the vinyl group or cross-linking of the resulting polymer.Add a radical inhibitor (e.g., hydroquinone, TEMPO) to the reaction mixture. Work at lower concentrations to reduce the likelihood of intermolecular reactions.
Low yield of the expected amine product.The amine product is reacting with unreacted this compound to form ureas.Use an excess of water to ensure complete hydrolysis of the isocyanate. Quench the reaction promptly to prevent secondary reactions.
Issue 2: Uncontrolled and Exothermic Polymerization
Symptom Possible Cause Troubleshooting Steps
Rapid increase in temperature and viscosity.Runaway polymerization of the vinyl group.Immediately cool the reaction vessel in an ice bath. If possible and safe, add a high concentration of a polymerization inhibitor. Ensure reactions are run at a small scale initially to assess the exotherm.
Solidification of the monomer during storage or reaction setup.Spontaneous polymerization due to exposure to heat, light, or contaminants.Store this compound at low temperatures in the dark and under an inert atmosphere. Always add a polymerization inhibitor to the monomer upon receipt or purification.[7][]

Data Presentation

The following table summarizes key quantitative data related to the degradation of isocyanates. Note that data specifically for this compound is limited, and values for analogous compounds are provided for reference.

Parameter Compound Conditions Value Reference
Hydrolysis Kinetics
Second-order rate constant (k₂)p-Tolyl isocyanateIn N,N-dimethylformamide (DMF) at 293 K0.011 L mol⁻¹ s⁻¹[9]
Activation Energy (Ea) for Hydrolysisp-Tolyl isocyanateIn DMF35.7 kJ/mol[9]
Thermal Degradation
Onset of Thermal DegradationPolyurethanesIn air~150-180 °C[5]
Polymerization
Heat of Polymerization (ΔH)Vinyl AcetateBulk polymerization-1036 J/g[5]

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by FTIR Spectroscopy

This protocol allows for the in-situ monitoring of the disappearance of the isocyanate group and the appearance of degradation products.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.[10][11]

  • Sample Preparation:

    • Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or dioxane) of a known concentration.

    • If studying the effect of inhibitors, add the desired inhibitor to this solution.

  • Data Acquisition:

    • Record a background spectrum of the solvent.

    • Initiate the reaction by adding a known amount of water to the this compound solution with vigorous stirring.

    • Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[12]

    • Monitor the appearance of peaks corresponding to urea formation (amide I band around 1640 cm⁻¹ and amide II band around 1550 cm⁻¹).

    • The rate of disappearance of the isocyanate peak can be used to determine the reaction kinetics.

Protocol 2: Analysis of Degradation Products by GC-MS

This protocol is suitable for identifying and quantifying the volatile and semi-volatile products of this compound degradation.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • At various time points of the degradation reaction, quench an aliquot of the reaction mixture.

    • For the analysis of non-volatile products like amines and ureas, a derivatization step is necessary to make them volatile for GC analysis. A common method is N-ethoxycarbonylation using ethyl chloroformate.[13][14]

    • Alternatively, derivatization with reagents like p-tolyl isocyanate (for hydroxyl and amine groups) can be used.[15]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • GC conditions (example): Use a suitable capillary column (e.g., DB-17). A typical temperature program could be: start at 60°C, ramp to 280°C.

    • MS conditions (example): Use electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify the products by creating calibration curves with authentic standards.

Signaling Pathways and Workflows

Vinyl_Isocyanate_Degradation_Pathways Degradation Pathways of this compound VI This compound (CH2=CH-N=C=O) CarbamicAcid Vinyl Carbamic Acid (unstable intermediate) VI->CarbamicAcid Hydrolysis Urea Disubstituted Urea VI->Urea Polymer Poly(this compound) VI->Polymer Polymerization Water Water (H2O) Water->CarbamicAcid Vinylamine Vinylamine CarbamicAcid->Vinylamine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Vinylamine->Urea CrosslinkedPolymer Cross-linked Polymer Vinylamine->CrosslinkedPolymer Radical Radical Initiator (Heat, Light) Radical->Polymer Dimer Uretdione (Dimer) Polymer->Dimer Dimerization Trimer Isocyanurate (Trimer) Polymer->Trimer Trimerization Polymer->CrosslinkedPolymer Reaction with Amines ThermalDecomp Thermal Decomposition Products Polymer->ThermalDecomp Degradation Heat High Temperature Heat->ThermalDecomp

Caption: Major degradation pathways of this compound.

Experimental_Workflow_FTIR Experimental Workflow for FTIR Analysis Prep Prepare this compound Solution in Dry Solvent Background Record Background Spectrum (Solvent) Prep->Background Initiate Initiate Reaction (Add Water) Background->Initiate Collect Collect Spectra at Time Intervals Initiate->Collect Analyze Analyze Spectral Data Collect->Analyze Kinetics Determine Reaction Kinetics Analyze->Kinetics Monitor Peak Changes (-NCO at 2270 cm⁻¹) Experimental_Workflow_GCMS Experimental Workflow for GC-MS Analysis Reaction Perform Degradation Reaction Quench Quench Aliquots at Time Points Reaction->Quench Derivatize Derivatize Sample (e.g., with ECF) Quench->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Analyze Data Inject->Analyze Identify Identify Products (Mass Spectra Library) Analyze->Identify Quantify Quantify Products (Calibration Curves) Analyze->Quantify

References

Technical Support Center: Vinyl Isocyanate Reactivity and Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for vinyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the reactivity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound, and how do they arise?

A1: this compound is a highly reactive compound, and its purity can be compromised by impurities stemming from its synthesis and storage. The most common impurities include:

  • Acidic Impurities: Hydrogen chloride (HCl) and hydrolyzable chlorides are often remnants from synthesis methods, particularly those involving phosgenation or related chlorinated precursors.[1] These acidic contaminants can significantly impact the reactivity of the isocyanate group.[1][2]

  • Water (Moisture): Due to the hygroscopic nature of isocyanates, water from atmospheric moisture or solvents is a frequent contaminant.[3][4]

  • Residual Solvents: Solvents used during synthesis or purification steps may remain in the final product.

  • Polymerization Inhibitors: For stabilization during storage, inhibitors may be added. While beneficial for shelf-life, they can interfere with desired polymerization reactions.

  • Side-Reaction Products: During synthesis, side reactions can lead to the formation of various byproducts that can act as impurities.

Q2: How does water contamination affect my reactions with this compound?

A2: Water is a significant impurity that can lead to several undesirable side reactions. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[5][6][7] This can manifest in your experiments as:

  • Foaming: The evolution of carbon dioxide can cause bubbling and foaming in your reaction mixture.[6][7]

  • Formation of Urea Byproducts: The amine generated from the reaction with water can react with another molecule of this compound to form a disubstituted urea, consuming your starting material and introducing a potentially difficult-to-remove byproduct.[5][8]

  • Reduced Yield: The consumption of this compound through these side reactions will lower the yield of your desired product.

Q3: My reaction with this compound is sluggish or not proceeding as expected. What could be the cause?

A3: A common reason for reduced reactivity of this compound is the presence of acidic impurities, such as hydrogen chloride.[1][2] These impurities can protonate catalysts or reactive species, thereby decreasing the reaction rate. It is also possible that the starting material has partially polymerized upon storage, reducing the concentration of monomeric this compound.

Q4: I am observing unexpected polymerization of my this compound. What could be the cause?

A4: Uncontrolled polymerization can be initiated by various factors. While acidic impurities tend to slow down nucleophilic additions to the isocyanate group, certain impurities, particularly basic residues, can catalyze the polymerization of the vinyl group or the trimerization of the isocyanate groups to form isocyanurates. Exposure to heat or UV light can also initiate polymerization.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Solid Precipitate (Urea)
Symptom Possible Cause Troubleshooting Step
Lower than expected yield of the desired product.Water Contamination: Reaction of this compound with water to form an amine, which then reacts with more this compound to form insoluble urea.[5][7]1. Dry Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.3. Dry Glassware: Thoroughly dry all glassware in an oven before use.4. Purify this compound: If the starting material is suspected to be contaminated, consider purification by fractional distillation.[1]
Formation of a white, insoluble precipitate in the reaction mixture.Water Contamination: The precipitate is likely a disubstituted urea.Follow the same troubleshooting steps as above. The precipitate can be removed by filtration, but this indicates a loss of starting material.
Issue 2: Slow or Incomplete Reaction
Symptom Possible Cause Troubleshooting Step
The reaction is not proceeding to completion, as monitored by techniques like TLC or in-situ FTIR.Acidic Impurities (e.g., HCl): These impurities reduce the reactivity of the isocyanate.[1][2]1. Neutralization/Removal: Treat the this compound with a proton sponge or an insoluble polymer-bound base like poly(N-vinylimidazole) to scavenge acidic impurities prior to the reaction.[2]2. Purification: Purify the this compound by fractional distillation under reduced pressure to remove non-volatile acidic residues.[1][4]
The reaction rate is significantly slower than reported in the literature.Acidic Impurities or Low Quality Starting Material. In addition to the steps above, verify the purity of the this compound using techniques like NMR or FTIR spectroscopy.

Quantitative Data Summary

The presence of impurities has a quantifiable impact on the reactivity and outcome of reactions involving isocyanates. While specific kinetic data for this compound is limited, the following table summarizes the general effects based on studies of other isocyanates.

Impurity Effect on Isocyanate Group Reactivity Key Side Products Impact on Yield Relevant Kinetic Parameters (for model isocyanates)
Water Consumes isocyanate in a multi-step reaction.[5]Amine, Carbon Dioxide, UreaDecreases yield of desired product.The activation energy for the hydrolysis of p-tolyl isocyanate is reported to be 42.39 kJ mol⁻¹.[5]
Acid (e.g., HCl) Decreases the rate of poly-addition reactions.[1][2]Can catalyze unwanted side reactions of other functional groups.Can decrease yield by slowing the desired reaction, allowing side reactions to become more prominent.-
Base Can catalyze the reaction with nucleophiles, but also polymerization.Isocyanurates (trimers), PolymersCan decrease the yield of the desired product by promoting polymerization.-

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound to remove non-volatile impurities and byproducts with different boiling points.

Materials:

  • Crude this compound

  • Round bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar

  • Vacuum pump and gauge (for vacuum distillation)

  • Dry ice/acetone cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[1]

  • Charging the Flask: Charge the round bottom flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Insulation: For better separation, the fractionating column can be insulated with glass wool or aluminum foil.[1]

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the liquid boils, a ring of condensate will slowly rise through the fractionating column.[1] The rate of distillation should be controlled to about 1-2 drops per second into the receiving flask.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 38.5 °C at atmospheric pressure). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere and at a low temperature to inhibit polymerization.

Protocol 2: Monitoring this compound Reactions by In-Situ FTIR Spectroscopy

This protocol allows for real-time monitoring of the consumption of the isocyanate group.

Materials:

  • In-situ FTIR spectrometer with a probe

  • Reaction vessel equipped with a port for the FTIR probe

  • Reactants and solvent for the this compound reaction

Procedure:

  • Background Spectrum: Before adding the this compound, record a background spectrum of the reaction mixture (solvent, catalyst, and other reactants).

  • Initiate Reaction: Add the this compound to the reaction vessel to start the reaction.

  • Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).

  • Analysis: Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[9] The rate of disappearance of this peak is proportional to the rate of the reaction. Simultaneously, monitor the appearance of peaks corresponding to the product.

  • Quantitative Analysis: The concentration of the isocyanate can be correlated with the absorbance of the 2270 cm⁻¹ peak using the Beer-Lambert law, allowing for a quantitative kinetic analysis of the reaction.[9]

Visualizations

Impurity_Effects cluster_start Starting Material cluster_impurities Common Impurities This compound (Impure) This compound (Impure) Water Water This compound (Impure)->Water Contamination Acid Acid This compound (Impure)->Acid Synthesis Byproduct Base Base This compound (Impure)->Base Residue Desired Reaction Desired Reaction This compound (Impure)->Desired Reaction Side Reaction (Urea) Side Reaction (Urea) Water->Side Reaction (Urea) Initiates Inhibited Reaction Inhibited Reaction Acid->Inhibited Reaction Leads to Uncontrolled Polymerization Uncontrolled Polymerization Base->Uncontrolled Polymerization Catalyzes

Caption: Logical flow of how impurities affect this compound reactions.

Caption: Troubleshooting workflow for this compound reaction issues.

References

Validation & Comparative

A Comparative Analysis of Vinyl Isocyanate and Methyl Isocyanate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates are a highly reactive class of compounds characterized by the -N=C=O functional group. Their electrophilic nature makes them valuable reagents in organic synthesis, particularly in the formation of carbamates, ureas, and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive molecules. This guide provides a detailed comparison of the reactivity of two common isocyanates: vinyl isocyanate and methyl isocyanate. Understanding their relative reactivity is crucial for controlling reaction kinetics, optimizing product yields, and designing novel synthetic pathways. This comparison is supported by available experimental data and theoretical considerations.

General Reactivity of Isocyanates

The reactivity of isocyanates is dictated by the electrophilicity of the central carbon atom in the -N=C=O group. This carbon is susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. The general order of reactivity of nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Primary Alcohols > Water > Phenols

Reactions with primary amines are typically very rapid and often do not require catalysis, while reactions with alcohols are more moderate and can be accelerated by catalysts.

Comparison of this compound and Methyl Isocyanate Reactivity

Direct quantitative comparisons of the reaction rates of this compound and methyl isocyanate under identical conditions are not extensively documented in publicly available literature. However, a combination of semi-quantitative data and theoretical principles allows for a robust comparison of their reactivity.

Electronic Effects

The primary difference in the structure of this compound and methyl isocyanate lies in the substituent attached to the isocyanate group: a vinyl (-CH=CH₂) group versus a methyl (-CH₃) group. The vinyl group is electron-withdrawing through resonance, which significantly impacts the electrophilicity of the isocyanate carbon.

  • This compound: The π-system of the vinyl group can delocalize the electron density from the nitrogen atom of the isocyanate group. This resonance effect increases the partial positive charge on the central carbon atom, making it more susceptible to nucleophilic attack.

  • Methyl Isocyanate: The methyl group is a weak electron-donating group through induction. This effect slightly decreases the electrophilicity of the isocyanate carbon compared to a hydrogen substituent, but it is significantly less impactful than the electron-wielding effect of the vinyl group.

This electronic difference strongly suggests that This compound is inherently more reactive towards nucleophiles than methyl isocyanate .

Experimental Evidence

While direct kinetic data for the reaction of this compound with common nucleophiles is scarce, studies on analogous compounds provide strong evidence for its enhanced reactivity. Research has shown that 1-alkenyl isocyanates (a class of compounds that includes this compound) are 10 to 300 times more reactive than ethyl isocyanate in their reactions with nucleophiles. Given that methyl and ethyl isocyanates have similar reactivities, this indicates a substantial increase in reactivity for this compound compared to methyl isocyanate.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data comparing the two isocyanates. Due to the lack of direct comparative kinetic studies, a direct numerical comparison of rate constants is not possible.

ParameterThis compoundMethyl Isocyanate
Structure CH₂=CH-N=C=OCH₃-N=C=O
Electronic Effect of Substituent Electron-withdrawing (resonance)Weakly electron-donating (induction)
Relative Reactivity HighModerate
Supporting Evidence 1-Alkenyl isocyanates are 10-300x more reactive than ethyl isocyanate.Serves as a baseline for aliphatic isocyanate reactivity.

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

This compound is typically synthesized in situ via the Curtius rearrangement of acryloyl azide due to its high reactivity and tendency to polymerize.

Materials:

  • Acryloyl chloride

  • Sodium azide

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of acryloyl chloride in anhydrous toluene is prepared in a reaction vessel under an inert atmosphere and cooled to 0 °C.

  • A solution of sodium azide in water is prepared separately and kept cold.

  • The sodium azide solution is added dropwise to the acryloyl chloride solution with vigorous stirring, maintaining the temperature at 0 °C. The formation of acryloyl azide occurs.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.

  • The organic layer containing the acryloyl azide is carefully separated. Caution: Acyl azides are potentially explosive and should be handled with extreme care.

  • The toluene solution of acryloyl azide is then heated to induce the Curtius rearrangement. The rearrangement typically occurs at temperatures between 60-80 °C, leading to the formation of this compound and the evolution of nitrogen gas.

  • The resulting solution of this compound in toluene is used immediately in subsequent reactions.

Kinetic Analysis of Isocyanate-Amine Reaction by Titration

This protocol describes a general method for determining the reaction kinetics of an isocyanate with a primary amine, such as n-butylamine, by measuring the disappearance of the isocyanate over time.

Materials:

  • Isocyanate (this compound or Methyl isocyanate) solution in a suitable anhydrous solvent (e.g., toluene, THF)

  • n-Butylamine solution in the same anhydrous solvent

  • Dibutylamine solution in toluene (for quenching)

  • Standardized hydrochloric acid solution

  • Toluene (anhydrous)

  • Acetone

  • Bromophenol blue indicator

Procedure:

  • Equimolar solutions of the isocyanate and n-butylamine are prepared in the chosen anhydrous solvent.

  • The two solutions are mixed at a constant temperature to initiate the reaction.

  • At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately added to a flask containing an excess of dibutylamine solution in toluene. The dibutylamine rapidly reacts with the remaining unreacted isocyanate, effectively quenching the reaction.[1][2]

  • After allowing a few minutes for the quenching reaction to complete, acetone is added to the flask.

  • The excess, unreacted dibutylamine is then back-titrated with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.[1][2]

  • A blank titration is performed under the same conditions without the addition of the isocyanate to determine the initial amount of dibutylamine.

  • The concentration of the unreacted isocyanate at each time point can be calculated from the difference in the titration volumes.

  • The rate constants can then be determined by plotting the concentration of the isocyanate versus time and fitting the data to the appropriate rate law.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Isocyanate Isocyanate (R-N=C=O) Urea Urea (R-NH-CO-NH-R') Isocyanate->Urea + Amine (R'-NH₂) Carbamate Carbamate (R-NH-CO-OR') Isocyanate->Carbamate + Alcohol (R'-OH) Nucleophile Nucleophile (Nu-H)

Caption: General reaction pathways of isocyanates with amines and alcohols.

Electronic_Effects cluster_vinyl This compound cluster_methyl Methyl Isocyanate Vinyl CH₂=CH-N=C=O Vinyl_Effect Electron-withdrawing (Resonance) Vinyl->Vinyl_Effect Reactivity_Increase Higher Reactivity Vinyl_Effect->Reactivity_Increase Increases electrophilicity of Carbon Methyl CH₃-N=C=O Methyl_Effect Electron-donating (Induction) Methyl->Methyl_Effect Reactivity_Decrease Lower Reactivity Methyl_Effect->Reactivity_Decrease Slightly decreases electrophilicity of Carbon

Caption: Electronic effects influencing the reactivity of vinyl and methyl isocyanate.

Conclusion

References

A Comparative Guide to the Structural Validation of Vinyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of vinyl isocyanate derivatives is paramount in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity and chemical reactivity. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of these versatile chemical entities. We present a multi-faceted approach, integrating spectroscopic and crystallographic methods, to provide unambiguous structural elucidation.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The structural determination of this compound derivatives relies on a suite of complementary analytical techniques. While each method provides unique insights, a combination of these approaches is essential for unequivocal validation. Below, we compare the most common and effective methods, highlighting their strengths and limitations in the context of this compound analysis.

Analytical Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.- Provides unambiguous connectivity through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.- Highly sensitive to the electronic environment of nuclei, allowing for detailed structural analysis.- Requires relatively larger sample amounts.- Can be complex to interpret for molecules with overlapping signals.
Infrared (IR) Spectroscopy Identification of functional groups based on their characteristic vibrational frequencies.- Excellent for confirming the presence of the highly characteristic isocyanate (-N=C=O) stretching vibration.- Rapid and non-destructive.- Provides limited information on the overall molecular framework.- Can be ambiguous for complex molecules with many functional groups.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition, as well as structural information from fragmentation patterns.- High sensitivity, requiring very small sample amounts.- Provides the molecular formula with high-resolution mass spectrometry (HRMS).- Fragmentation can be complex and difficult to interpret.- Isomers may not be distinguishable by mass alone.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.- Provides the absolute and definitive molecular structure.- Yields highly precise bond lengths and angles.- Requires a suitable single crystal, which can be challenging to grow for reactive molecules.- The solid-state structure may not always represent the solution-phase conformation.
Raman Spectroscopy Complementary vibrational information to IR, particularly for non-polar bonds.- Less interference from water, making it suitable for aqueous samples.- Strong signal for C=C bonds.- Generally weaker signals than IR.- Can be affected by sample fluorescence.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.- Excellent for analyzing complex mixtures and identifying individual components.- High sensitivity and specificity.- Requires the analyte to be volatile and thermally stable.- Derivatization is often necessary for reactive isocyanates.[1][2]

Quantitative Data Summary for Allyl Isocyanate (A Representative this compound)

To illustrate the data obtained from these techniques, the following tables summarize expected and reported values for allyl isocyanate (CH₂=CHCH₂NCO).

NMR Spectroscopic Data (in CDCl₃)
Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹H~5.86ddtJ ≈ 17.2, 10.4, 5.7-CH=
¹H~5.25dqJ ≈ 17.2, 1.5=CH₂ (trans)
¹H~5.20dqJ ≈ 10.4, 1.5=CH₂ (cis)
¹H~3.88dtJ ≈ 5.7, 1.5-CH₂-NCO
¹³C~132.5-CH=
¹³C~127.0-N=C=O
¹³C~117.9=CH₂
¹³C~45.5-CH₂-NCO
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2250Very Strong, BroadAsymmetric N=C=O stretch[3][4]
~1645MediumC=C stretch
~3090, 3020Medium=C-H stretch
~2980, 2930Medium-C-H stretch
~1420Medium=CH₂ scissoring
~990, 930Strong=C-H bend (out-of-plane)
Mass Spectrometric Data (Electron Ionization)
m/z Relative Intensity (%) Possible Fragment Ion
83Moderate[M]⁺ (Molecular Ion)
41High[C₃H₅]⁺ (Allyl cation)
42Base Peak[C₃H₆]⁺ or [C₂H₂N]⁺
39High[C₃H₃]⁺

Note: Fragmentation patterns can vary with instrumentation and conditions.

Experimental Protocols

Detailed and meticulous experimental procedures are critical for obtaining high-quality, reproducible data for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Due to the moisture sensitivity of isocyanates, all glassware must be oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Use deuterated solvents that have been dried over molecular sieves (e.g., CDCl₃, C₆D₆).

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of the deuterated solvent in a dry NMR tube.

    • Cap the NMR tube securely, and if necessary, seal with parafilm to prevent moisture ingress.

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, often requiring a larger number of scans due to the low natural abundance of ¹³C.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to probe longer-range ¹H-¹³C connectivities.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

    • Apply a small drop of the neat liquid this compound derivative directly onto the ATR crystal. For solid samples, press a small amount firmly onto the crystal.

    • Perform the analysis in a fume hood due to the toxicity of isocyanates.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

    • Acquire the sample spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a volatile, dry solvent (e.g., dichloromethane or diethyl ether).

    • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for GC-MS analysis.

    • Acquire the mass spectrum over a suitable m/z range.

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.

X-ray Crystallography
  • Crystal Growth:

    • Growing single crystals of reactive molecules like vinyl isocyanates can be challenging. The compound must be of high purity.

    • Slow evaporation of a solution in a suitable solvent (e.g., a mixture of a non-polar and a slightly more polar solvent) in a loosely capped vial can be effective.[3][5]

    • Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is a gentle method that can yield high-quality crystals.[6][7]

    • All crystallization experiments should be conducted under an inert atmosphere to prevent reaction with moisture.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on the diffractometer.

    • Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion and potential degradation.

    • Solve and refine the crystal structure using appropriate software to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation synthesis Synthesis of Vinyl Isocyanate Derivative purification Purification (e.g., Distillation, Chromatography) synthesis->purification ir IR Spectroscopy (Confirm -NCO group) purification->ir Initial Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Determine C-H Framework) purification->nmr Detailed Analysis ms Mass Spectrometry (Determine Molecular Weight & Formula) purification->ms Molecular Weight crystal_growth Crystal Growth (If solid) purification->crystal_growth If solid & pure data_integration Integration of All Data ir->data_integration nmr->data_integration ms->data_integration xray X-ray Crystallography (Determine 3D Structure) crystal_growth->xray xray->data_integration structure_confirmed Structure Confirmed data_integration->structure_confirmed

Caption: A typical workflow for the structural validation of this compound derivatives.

Logical Pathway for Structure Elucidation

The following diagram illustrates the logical decision-making process involved in elucidating the structure of an unknown this compound derivative using spectroscopic data.

G Logical Pathway for Structure Elucidation cluster_initial_checks Initial Analysis cluster_nmr_analysis Detailed Structural Analysis cluster_confirmation Confirmation start Unknown Sample ms_check Mass Spectrometry (Determine Molecular Formula) start->ms_check ir_check IR Spectroscopy start->ir_check nmr_1d ¹H and ¹³C NMR (Identify spin systems, chemical environments) ms_check->nmr_1d ir_result Strong peak at ~2250 cm⁻¹? ir_check->ir_result isocyanate_confirmed Isocyanate Group Confirmed ir_result->isocyanate_confirmed Yes no_isocyanate Not an Isocyanate ir_result->no_isocyanate No isocyanate_confirmed->nmr_1d nmr_2d 2D NMR (COSY, HSQC) (Establish connectivity) nmr_1d->nmr_2d propose_structure Propose Putative Structure(s) nmr_2d->propose_structure check_ms Check against MS fragmentation propose_structure->check_ms check_all_data Verify consistency with all spectroscopic data check_ms->check_all_data final_structure Final Structure Elucidated check_all_data->final_structure

Caption: A logical pathway for elucidating the structure of an unknown this compound.

References

A Comparative Analysis of Vinyl Isocyanate Polymerization Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in polymer chemistry and materials science, the synthesis of well-defined poly(vinyl isocyanate) presents unique opportunities and challenges. The dual reactivity of the vinyl and isocyanate functionalities necessitates a careful selection of polymerization techniques to control polymer architecture, molecular weight, and functionality. This guide provides a comparative overview of the primary methods for this compound polymerization: anionic, coordination, radical, and cationic polymerization, supported by available experimental data and detailed protocols.

At a Glance: Performance Comparison of Polymerization Methods

The choice of polymerization method significantly impacts the resulting polymer's characteristics. Anionic and coordination polymerizations generally offer superior control over molecular weight and dispersity, making them suitable for creating well-defined polymer architectures. In contrast, radical and cationic polymerizations of isocyanates are less common and often lead to less controlled structures.

Polymerization MethodTypical Initiator/CatalystMolecular Weight (Mn) ControlPolydispersity Index (PDI)Yield (%)Key AdvantagesKey Disadvantages
Anionic Polymerization Sodium Naphthalenide (Na-Naph)[1], Sodium Diphenylmethane (NaDPM)[1]Excellent (predictable)[1]Very Low (< 1.2)[1]High (>95%)[1]Living polymerization, well-defined polymers, block copolymers.[1][2]Highly sensitive to impurities and protic solvents, requires stringent reaction conditions.
Coordination Polymerization Half-titanocene complexes[3]Good to Excellent[3]Low (1.1 - 1.5)HighStereoregular polymers, control over complex architectures.[3][4]Catalyst synthesis can be complex, potential for metal contamination.
Radical Polymerization Azo compounds (e.g., AIBN), Peroxides[5][6]Poor to ModerateHigh (> 1.5)VariableTolerant to a wide range of functional groups and reaction conditions.[5]Lack of control over molecular weight and architecture, side reactions.
Cationic Polymerization Lewis Acids (e.g., BF3), Protonic Acids[7]Poor to ModerateHigh (> 1.5)VariableApplicable to monomers with electron-donating groups.[7]Prone to chain transfer and termination reactions, requires highly purified reagents.[7]

Anionic Polymerization: Precision and Control

Anionic polymerization is a powerful technique for synthesizing polyisocyanates with well-defined structures, controlled molecular weights, and narrow molecular weight distributions, often achieving a "living" character.[1][2] This method's success hinges on the stabilization of the propagating anionic chain end to prevent side reactions, such as trimerization.[1]

Experimental Protocol: Living Anionic Polymerization of n-Hexyl Isocyanate (as a proxy for this compound)
  • Materials : n-Hexyl isocyanate (HIC) monomer, Tetrahydrofuran (THF) as solvent, Sodium Diphenylmethane (NaDPM) as initiator, Sodium Tetraphenylborate (NaBPh4) as an additive to suppress side reactions.[1]

  • Procedure :

    • All glassware is rigorously cleaned and flame-dried under high vacuum to eliminate moisture.

    • THF is purified by distillation over a sodium/benzophenone ketyl under a nitrogen atmosphere.

    • The polymerization is conducted in a glass reactor equipped with magnetic stirring and maintained under a high vacuum (10⁻⁶ Torr).

    • A solution of NaDPM and NaBPh4 in THF is prepared in a separate flask and transferred to the reactor.

    • The reactor is cooled to -98 °C using a liquid nitrogen/methanol bath.

    • Purified HIC monomer is introduced into the reactor via a pre-calibrated ampoule.

    • The reaction is allowed to proceed for a specified time, during which the solution viscosity increases.

    • The polymerization is terminated by the addition of a quenching agent, such as degassed methanol.

    • The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Logical Workflow for Anionic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Initiator (e.g., NaDPM) Monomer1 This compound Monomer Initiator->Monomer1 Nucleophilic Attack Active_Center Anionic Active Center Monomer1->Active_Center Growing_Chain Growing Polymer Chain (Anionic) Active_Center->Growing_Chain Monomer2 This compound Monomer Growing_Chain->Monomer2 Sequential Addition Elongated_Chain Elongated Polymer Chain Monomer2->Elongated_Chain Quenching_Agent Quenching Agent (e.g., Methanol) Elongated_Chain->Quenching_Agent Protonation Final_Polymer Final Polymer Quenching_Agent->Final_Polymer

Caption: Anionic polymerization workflow.

Coordination Polymerization: Tailoring Stereochemistry

Coordination polymerization, often employing transition metal catalysts like half-titanocene complexes, provides a pathway to synthesize polyisocyanates with controlled molecular characteristics and stereochemistry.[3] This method is particularly valuable for creating copolymers with specific architectures.[3]

Experimental Protocol: Coordination Polymerization of n-Hexyl Isocyanate
  • Materials : n-Hexyl isocyanate (HIC) monomer, Toluene as solvent, half-titanocene complex (e.g., [(η5-C5H5)((S)-2-Bu-O)TiCl2]) as an initiator.[3]

  • Procedure :

    • The polymerization is carried out in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • The initiator is dissolved in dry, degassed toluene.

    • The HIC monomer is purified by distillation and cannula transferred into the reaction flask containing the initiator solution.

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for the desired duration.

    • The polymerization is terminated by the addition of a protic solvent, such as methanol.

    • The resulting polymer is precipitated in an excess of a non-solvent, filtered, and dried under vacuum.

Signaling Pathway for Coordination Polymerization

G cluster_activation Catalyst Activation cluster_insertion Migratory Insertion cluster_propagation Propagation Catalyst Transition Metal Catalyst Monomer_Coordination Monomer Coordination Catalyst->Monomer_Coordination Coordination Growing_Chain Growing Chain (Metal-bound) Monomer_Coordination->Growing_Chain Insertion New_Monomer Incoming Monomer Growing_Chain->New_Monomer Coordination & Insertion Chain_Growth Chain Growth New_Monomer->Chain_Growth

Caption: Coordination polymerization mechanism.

Radical and Cationic Polymerization: Less Controlled Alternatives

While widely used for many vinyl monomers, radical and cationic polymerization methods are less frequently employed for isocyanates due to a lack of control and the potential for undesirable side reactions involving the isocyanate group.

Radical Polymerization

Radical polymerization is initiated by the decomposition of an initiator to form free radicals, which then react with the vinyl group of the monomer.[5][6] This method is generally tolerant of various functional groups but offers poor control over molecular weight and leads to polymers with high polydispersity.[5]

Generalized Experimental Protocol:

  • Materials : this compound monomer, a suitable solvent (e.g., toluene), and a radical initiator (e.g., AIBN).

  • Procedure :

    • The monomer and initiator are dissolved in the solvent in a reaction vessel.

    • The solution is degassed to remove oxygen, which can inhibit the polymerization.

    • The reaction is heated to a temperature that induces the decomposition of the initiator (e.g., 60-80°C for AIBN).

    • Polymerization proceeds for a set time.

    • The polymer is isolated by precipitation.

Cationic Polymerization

Cationic polymerization is initiated by a cationic species, typically a protonic or Lewis acid, which attacks the vinyl double bond.[7] This method is susceptible to chain transfer and termination reactions, making it difficult to achieve high molecular weights and narrow polydispersity.[7]

Generalized Experimental Protocol:

  • Materials : this compound monomer, a non-polar solvent (e.g., dichloromethane), and a Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂).

  • Procedure :

    • The polymerization is conducted under strictly anhydrous and inert conditions at low temperatures (e.g., -78°C) to minimize side reactions.

    • The monomer is dissolved in the solvent in a cooled reactor.

    • The initiator is added to start the polymerization.

    • After the desired reaction time, the polymerization is quenched, often with an alcohol.

    • The polymer is isolated by precipitation.

Comparative Workflow of Radical and Cationic Polymerization

G cluster_radical Radical Polymerization cluster_cationic Cationic Polymerization Rad_Initiator Initiator (e.g., AIBN) Radical Free Radical Rad_Initiator->Radical Decomposition Rad_Monomer Monomer Radical->Rad_Monomer Addition Rad_Propagation Radical Propagation Rad_Monomer->Rad_Propagation Chain Growth Rad_Propagation->Rad_Monomer Rad_Termination Termination (Combination/ Disproportionation) Rad_Propagation->Rad_Termination Rad_Polymer Polymer Rad_Termination->Rad_Polymer Cat_Initiator Initiator (e.g., BF3) Cation Carbocation Cat_Initiator->Cation Initiation Cat_Monomer Monomer Cation->Cat_Monomer Addition Cat_Propagation Cationic Propagation Cat_Monomer->Cat_Propagation Chain Growth Cat_Propagation->Cat_Monomer Cat_Termination Termination (Chain Transfer) Cat_Propagation->Cat_Termination Cat_Polymer Polymer Cat_Termination->Cat_Polymer

Caption: Radical vs. Cationic workflow.

Conclusion

The polymerization of this compound can be approached through several mechanistic pathways, each with distinct advantages and limitations. For applications requiring well-defined polymers with controlled molecular weights and architectures, such as in the development of advanced materials and biomedical devices, anionic and coordination polymerizations are the methods of choice . While radical and cationic polymerizations offer operational simplicity, they generally lack the control necessary for producing high-performance poly(this compound). The selection of the optimal polymerization strategy will ultimately depend on the specific requirements of the target polymer and its intended application.

References

A Comparative Guide to Vinyl Isocyanate and Other Common Isocyanate Monomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of vinyl isocyanate versus established isocyanate monomers, providing key performance data and experimental insights for material science and biomedical applications.

This guide offers a comprehensive comparison of this compound with other widely used isocyanate monomers, including aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), and aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI). This document is intended for researchers, scientists, and professionals in drug development, providing objective performance data, detailed experimental protocols, and visual representations of relevant chemical processes.

Introduction to Isocyanate Monomers

Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. Their high reactivity makes them essential building blocks in the synthesis of a wide range of polymers, with polyurethanes being the most prominent. The choice of isocyanate monomer is a critical determinant of the final polymer's properties, influencing its mechanical strength, thermal stability, biocompatibility, and chemical resistance.[1][2]

Isocyanates are broadly categorized into two main types:

  • Aromatic Isocyanates (e.g., MDI, TDI): Known for their high reactivity and the rigidity they impart to the polymer structure. They are widely used in applications requiring high strength and thermal resistance.[3][4] However, polyurethanes derived from aromatic isocyanates can be susceptible to photodegradation and may release toxic aromatic amines upon degradation, which can be a concern for biomedical applications.[5]

  • Aliphatic Isocyanates (e.g., HDI, IPDI): Generally exhibit lower reactivity compared to their aromatic counterparts but offer superior stability against UV radiation and do not produce carcinogenic degradation products.[5][6] This makes them more suitable for coatings and biomedical applications where biocompatibility is crucial.

This compound: A Unique Monomer

This compound (CH2=CH-NCO) stands out due to its dual functionality, possessing both a reactive isocyanate group and a polymerizable vinyl group.[7] This unique structure allows for a variety of polymerization pathways, including polymerization through the isocyanate group to form N-vinyl-1-nylon, or through the vinyl group to create polymers with pendant isocyanate groups.[8] This versatility opens up possibilities for creating novel polymer architectures, such as ladder polymers with enhanced thermal properties, and for its use in cycloaddition reactions to synthesize complex heterocyclic structures.[7]

Comparative Performance Data

The selection of an isocyanate monomer is dictated by the desired properties of the final polymer. The following tables summarize key performance data for polymers derived from this compound and other common isocyanate monomers. Note: Direct comparative data for this compound is limited in the literature; where available, representative values are provided. Further experimental studies are needed for a complete one-to-one comparison under identical conditions.

Reactivity and Polymerization Kinetics

The reactivity of the isocyanate group is a crucial factor in polymerization kinetics. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.[6]

Table 1: Relative Reaction Rates of Various Isocyanates

IsocyanateTypeRelative Reaction Rate
Toluene Diisocyanate (TDI)AromaticVery High
Methylene Diphenyl Diisocyanate (MDI)AromaticHigh
Hexamethylene Diisocyanate (HDI)AliphaticModerate
Isophorone Diisocyanate (IPDI)AliphaticLow
This compoundAliphatic/VinylModerate (estimated)

Data compiled from qualitative descriptions in the literature. The reactivity of this compound is expected to be comparable to other aliphatic isocyanates.

Mechanical Properties of Resulting Polymers

The mechanical properties of polyurethanes are significantly influenced by the structure of the isocyanate monomer. The rigidity and symmetry of the isocyanate play a key role in the formation of hard segments and the resulting mechanical strength of the polymer.

Table 2: Comparison of Mechanical Properties of Polyurethanes Derived from Different Isocyanates

PropertyPoly(this compound)PU from MDIPU from TDIPU from HDIPU from IPDI
Tensile Strength (MPa) Data not available~21.3 - 23.4~15-20~10-15~10-15
Elongation at Break (%) Data not available~640~300-500~400-600~300-500
Shore A Hardness Data not available~70-90~60-80~60-80~70-90
Thermal Properties

The thermal stability of polyurethanes is critical for their application in various environments. The structure of the isocyanate monomer contributes to the thermal properties, such as the glass transition temperature (Tg) and the decomposition temperature.

Table 3: Thermal Properties of Polymers Derived from Different Isocyanates

PropertyPoly(this compound)PU from MDIPU from TDIPU from HDIPU from IPDI
Glass Transition Temp. (Tg, °C) Data not available~ -20.7~ 3.0~ -48.2~ 12.5
Decomposition Temp. (°C) ~250-400~300-400~300-400~280-380~300-400

Note: Tg and decomposition temperatures are highly dependent on the overall polymer structure and thermal history. The provided values are for comparison purposes. Specific data for poly(this compound) is limited.

Biocompatibility

For biomedical applications, the biocompatibility of the resulting polymer is of utmost importance. The degradation products of the polymer should be non-toxic. Aliphatic isocyanates are generally favored over aromatic isocyanates in biomedical applications due to their non-carcinogenic degradation products.[5]

Table 4: Biocompatibility Profile of Isocyanate-Based Polyurethanes

Isocyanate TypeBiocompatibilityCytotoxicity of Degradation ProductsKey Considerations
Aromatic (MDI, TDI) LowerCan produce toxic aromatic diaminesNot ideal for long-term implants.[5]
Aliphatic (HDI, IPDI) HigherGenerally non-toxicPreferred for biomedical devices.[5]
This compound Potentially HighExpected to be non-toxic (aliphatic nature)Further in-vivo and in-vitro studies are required.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis and polymerization of isocyanate monomers.

Synthesis of this compound

Method: Dehydrochlorination of 1-chloroethyl isocyanate.

Materials:

  • 1-chloroethylcarbamyl chloride

  • Hexamethylene diisocyanate (as solvent)

  • Nitrogen gas

Procedure:

  • Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2,800 parts by volume of hexamethylene diisocyanate.

  • Introduce the solution into a thin-film evaporator in three portions with varying residence times (e.g., 150, 310, and 225 minutes).

  • Operate the evaporator under atmospheric pressure with a counter-current of nitrogen.

  • Maintain a jacket temperature of 73°-75°C, with the material passing over at 48°-54°C.

  • Collect the reaction product in a receiver and two downstream cold traps.

  • Determine the composition of the product by gas chromatography. The expected boiling point of this compound is 38.5°C at 1,013 mbar.

Radical Polymerization of Vinyl Monomers (General Protocol)

This protocol provides a general procedure for the free-radical polymerization of vinyl monomers, which can be adapted for this compound.

Materials:

  • Vinyl monomer (e.g., this compound)

  • Initiator (e.g., 2,2'-azo-bis-isobutyrylnitrile - AIBN, or benzoyl peroxide)

  • Solvent (e.g., toluene, THF)

  • Nitrogen or Argon gas

Procedure:

  • Place the vinyl monomer, solvent, and initiator in a reaction flask equipped with a magnetic stirrer and a condenser.

  • Purge the system with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) while stirring.

  • Maintain the temperature for the desired reaction time (several hours).

  • Terminate the polymerization by cooling the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

  • Filter and dry the polymer under vacuum.

Anionic Polymerization of Isocyanates (General Protocol)

Anionic polymerization can be used to produce polymers with well-controlled molecular weights and narrow molecular weight distributions.

Materials:

  • Isocyanate monomer (e.g., this compound)

  • Initiator (e.g., n-butyllithium, sodium naphthalenide)

  • Anhydrous solvent (e.g., THF, toluene)

  • High-vacuum line and glassware

Procedure:

  • Rigorously purify the monomer and solvent to remove any protic impurities (e.g., water, alcohols) that can terminate the polymerization.

  • Assemble the reaction apparatus on a high-vacuum line and flame-dry the glassware under vacuum.

  • Introduce the purified solvent and monomer into the reaction flask via distillation under vacuum.

  • Cool the reaction flask to a low temperature (e.g., -78°C).

  • Add the initiator solution to the monomer solution via a syringe or cannula under an inert atmosphere. The initiation is often indicated by a color change.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Isolate the polymer by precipitation in a non-solvent.

  • Filter and dry the polymer under vacuum.

Key Chemical Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes can aid in understanding the underlying principles. The following diagrams were generated using Graphviz (DOT language).

Polyurethane Synthesis

The fundamental reaction in polyurethane chemistry is the addition of an alcohol to an isocyanate, forming a urethane linkage. When di- or polyfunctional monomers are used, a polymer is formed.

Polyurethane_Synthesis Diisocyanate Diisocyanate (R'-(N=C=O)₂) Polyurethane Polyurethane (-[O-R-O-C(=O)-NH-R'-NH-C(=O)]n-) Diisocyanate->Polyurethane Polyaddition Diol Diol (R-(OH)₂) Diol->Polyurethane

Polyurethane formation via polyaddition of a diisocyanate and a diol.
Bioconjugation via Isocyanate Reactions

Isocyanates are valuable reagents in bioconjugation due to their ability to react with various nucleophilic functional groups present on biomolecules, such as amines and hydroxyls, to form stable covalent bonds.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isocyanate Isocyanate-functionalized Molecule Reaction Covalent Bond Formation (Urea or Urethane linkage) Isocyanate->Reaction Biomolecule Biomolecule (Protein, Peptide, etc.) Biomolecule->Reaction Bioconjugate Bioconjugate Reaction->Bioconjugate

General workflow for bioconjugation using an isocyanate-functionalized molecule.
Polymerization Pathways of this compound

The dual functionality of this compound allows for two primary polymerization routes, leading to polymers with distinct structures and properties.

Vinyl_Isocyanate_Polymerization cluster_pathways Polymerization Pathways cluster_products Resulting Polymers VinylIsocyanate This compound VinylPol Vinyl Polymerization (Radical or Anionic) VinylIsocyanate->VinylPol IsocyanatePol Isocyanate Polymerization (Anionic) VinylIsocyanate->IsocyanatePol PendantIsocyanate Poly(this compound) (Pendant -NCO groups) VinylPol->PendantIsocyanate NylonType N-vinyl-1-nylon (Pendant vinyl groups) IsocyanatePol->NylonType

Distinct polymer structures from the two polymerization pathways of this compound.

Conclusion

This compound presents a unique and versatile platform for the synthesis of novel polymers with potential applications in advanced materials and drug delivery systems. Its dual functionality allows for the creation of diverse macromolecular architectures that are not readily accessible with traditional isocyanate monomers. While aromatic isocyanates like MDI and TDI offer high reactivity and lead to polymers with excellent mechanical strength, their potential toxicity upon degradation limits their use in biomedical applications. Aliphatic isocyanates such as HDI and IPDI provide a more biocompatible alternative, and this compound, being an aliphatic isocyanate, is also expected to exhibit good biocompatibility.

The primary challenge in fully assessing the potential of this compound is the limited availability of direct comparative performance data against other common isocyanates. Further research is warranted to quantitatively evaluate the mechanical and thermal properties of poly(this compound) and its copolymers. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The unique reactivity and structural possibilities offered by this compound make it a promising candidate for the development of next-generation polymers for specialized applications in research and drug development.

References

Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of vinyl isocyanate, alongside other analytical techniques. Experimental data from studies on similar isocyanates are presented to offer a clear comparison of method performance.

Quantitative Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of isocyanate content. While specific data for this compound is not widely published in a comparative format, the data for other common isocyanates, such as 1,6-hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), provides valuable insights into the relative strengths and weaknesses of each technique. The reference values in this study were established using titration and manufacturer's data.[1][2]

Analytical MethodPrincipleAnalytes MeasuredPerformance Against Reference Values (Slope)[1][2]Key AdvantagesKey Limitations
HPLC-UV/MS Chromatographic separation followed by UV or Mass Spectrometry detection. Often requires derivatization.NCO-HDI monomer, NCO-IPDI monomer, NCO-IPDI oligomersSlopes ≥ 0.816High selectivity and sensitivity, capable of separating complex mixtures and isomers.May require derivatization, longer analysis time compared to some methods.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.Volatile isocyanates and impurities.Not directly compared in this study, but generally offers high resolution for volatile compounds.High efficiency and resolution for volatile and thermally stable compounds.[3][4]Not suitable for non-volatile or thermally labile compounds. High temperatures can cause degradation of sensitive analytes.[3][4]
Titration Chemical reaction with a standard solution to determine the concentration of the analyte.Total NCO content.Used as a reference method.Direct measurement of total isocyanate content, cost-effective.Lacks specificity, cannot distinguish between different isocyanate species or identify impurities.[5][6]
NIOSH Method 5525 (HPLC) HPLC with fluorescence or electrochemical detection after derivatization.NCO-HDI monomer, NCO-HDI oligomersSlope = 1.161 (for NCO-HDI oligomers)Well-established method with good accuracy for specific isocyanates.The reporting metrics may not be directly comparable with other methods.[1][2]
OSHA Method 42/PV2034 (HPLC) HPLC-based method for isocyanate analysis.NCO-HDI monomer, NCO-IPDI monomer, NCO-IPDI oligomersDid not compare as well for total NCO mass in the cited study.Standardized and validated method.May have limitations in quantifying all isocyanate species accurately.[1][2]

Experimental Protocols

HPLC Method for this compound Purity Assessment

This protocol is based on a reverse-phase HPLC method.[7]

1. Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Newcrom R1 HPLC column or equivalent C18 column.

2. Reagents and Mobile Phase:

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid or Formic acid (for MS compatibility).

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (or formic acid). The exact ratio should be optimized for best separation.

3. Sample Preparation:

  • Accurately weigh a small amount of the synthesized this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS.

  • Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and any impurities.

5. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Titration Method for Total Isocyanate Content

This is a general procedure for determining the total isocyanate (-NCO) content.

1. Reagents:

  • Di-n-butylamine (DBA) solution in a suitable solvent (e.g., toluene).

  • Standardized hydrochloric acid (HCl) solution.

  • A suitable indicator or a potentiometer for endpoint determination.

2. Procedure:

  • Accurately weigh a sample of the this compound into a flask.

  • Add a known excess of the di-n-butylamine solution. The DBA reacts with the isocyanate groups.

  • Allow the reaction to proceed for a specified time.

  • Back-titrate the unreacted DBA with the standardized HCl solution to the endpoint.

3. Calculation:

  • The amount of isocyanate is calculated based on the amount of DBA that reacted with the sample.

Visualizing the Workflow

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, including the reaction of vinyl halides with a cyanate source.

G Vinyl Halide Vinyl Halide Reaction Reaction Vinyl Halide->Reaction Metal Cyanate Metal Cyanate Metal Cyanate->Reaction This compound This compound Reaction->this compound G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis Synthesis Work-up Work-up Synthesis->Work-up Purification Purification (e.g., Distillation, Chromatography) Work-up->Purification HPLC HPLC Purification->HPLC Primary Method GC GC Purification->GC Alternative Titration Titration Purification->Titration Alternative Spectroscopy Spectroscopy (NMR, IR, MS) Purification->Spectroscopy Structural Confirmation Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GC->Data_Analysis Titration->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

References

A Comparative Guide to the Quantitative Analysis of Vinyl Isocyanate Conversion

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of vinyl isocyanate conversion is paramount for researchers and professionals in drug development and materials science. This guide provides a detailed comparison of common analytical techniques used to monitor the reaction progress of this highly reactive monomer. The methodologies, supported by experimental data, are presented to assist in selecting the most suitable method for specific research needs.

Comparison of Analytical Methods

The selection of an analytical technique for monitoring this compound conversion depends on several factors, including the required sensitivity, selectivity, and the nature of the reaction mixture. The most prevalent methods include Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations.

Method Principle Advantages Disadvantages Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ)
FTIR Spectroscopy Monitors the decrease in the characteristic isocyanate (-N=C=O) stretching vibration band around 2275-2250 cm⁻¹.[1][2]Real-time monitoring, non-destructive, relatively inexpensive.Lower sensitivity compared to other methods, potential for overlapping peaks in complex mixtures.0.05 wt%[1][2]0.17 wt%[1][2]
NMR Spectroscopy Tracks the disappearance of vinyl proton signals and the appearance of new signals corresponding to the product.[3][4]Provides detailed structural information, highly quantitative, can study reaction kinetics.[5][6]Lower sensitivity than HPLC, requires deuterated solvents, higher instrument cost.Dependent on concentration and instrumentDependent on concentration and instrument
HPLC Separates and quantifies the remaining this compound after derivatization.[7][8][9]High sensitivity and selectivity, suitable for complex mixtures.[7][9]Requires derivatization, which can add complexity to the sample preparation.[9]5 pg injected amount (LC-MS/MS)[7]N/A

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate measurements. Below are representative methodologies for each of the discussed analytical techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is adapted for monitoring the conversion of this compound in a solution-phase reaction.

Methodology:

  • Calibration: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., a non-hydroxyl-containing solvent).

  • The FTIR spectrum of each standard is recorded. A calibration curve is constructed by plotting the absorbance of the isocyanate peak (around 2268 cm⁻¹) against the concentration.[1][2]

  • Reaction Monitoring: The reaction is initiated, and at specific time intervals, an aliquot of the reaction mixture is withdrawn.

  • The FTIR spectrum of the aliquot is immediately recorded.

  • Quantification: The absorbance of the isocyanate peak in the reaction sample is measured, and the concentration of unreacted this compound is determined using the calibration curve. The conversion is then calculated based on the initial concentration.

Caption: Workflow for FTIR analysis of this compound conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of ¹H NMR to monitor the disappearance of vinyl protons.

Methodology:

  • Sample Preparation: An initial sample of the reaction mixture (t=0) is prepared in a deuterated solvent.

  • Data Acquisition: A ¹H NMR spectrum is acquired. The integration of the vinyl proton signals (typically in the range of 5.5-6.5 ppm) is set to a reference value.

  • Reaction Monitoring: The reaction is carried out directly in the NMR tube, or aliquots are taken at different time points and prepared for NMR analysis.

  • Data Analysis: For each time point, a spectrum is recorded. The conversion is calculated by comparing the integral of the vinyl proton signals to the integral of an internal standard or a product peak that grows in over time.[4]

NMR_Workflow A Prepare Sample (t=0) in Deuterated Solvent B Acquire Initial ¹H NMR Spectrum A->B C Integrate Vinyl Proton Signals B->C D Monitor Reaction (in-situ or aliquots) C->D E Acquire Spectra at Timepoints D->E F Calculate Conversion from Integral Ratios E->F

Caption: Workflow for NMR analysis of this compound conversion.

High-Performance Liquid Chromatography (HPLC)

This protocol involves derivatization of the isocyanate for quantification. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MPP).[10]

Methodology:

  • Derivatization: At specified time intervals, an aliquot of the reaction mixture is taken and immediately quenched with a solution of a derivatizing agent (e.g., MPP) in a suitable solvent.[7][9] This converts the unreacted this compound into a stable urea derivative.

  • Sample Preparation: The derivatized sample may require further dilution or extraction before injection into the HPLC system.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., UV or MS).[7][11][12]

  • Quantification: A calibration curve is generated by derivatizing and analyzing known concentrations of this compound. The concentration of the derivative in the reaction sample is determined from the calibration curve, and the conversion is calculated.

HPLC_Workflow cluster_sampling Sampling & Derivatization cluster_analysis HPLC Analysis cluster_quantification Quantification A Withdraw Aliquot B Quench with Derivatizing Agent A->B C Inject Derivatized Sample B->C D Separate on Column C->D E Detect and Quantify D->E F Use Calibration Curve E->F G Calculate Conversion F->G

Caption: Workflow for HPLC analysis of this compound conversion.

Signaling Pathway Analogy: Isocyanate Reaction

While not a biological signaling pathway, the reaction of this compound with a nucleophile can be conceptually illustrated in a similar manner, showing the key reactive species and the formation of the final product.

Isocyanate_Reaction This compound This compound Urethane Product Urethane Product This compound->Urethane Product Reaction Nucleophile (e.g., R-OH) Nucleophile (e.g., R-OH) Nucleophile (e.g., R-OH)->Urethane Product

Caption: Reaction of this compound with a nucleophile.

References

A Comparative Guide to the Kinetic Study of Vinyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of vinyl isocyanate with various nucleophiles. Due to the limited availability of direct kinetic data for this compound in publicly accessible literature, this document establishes a framework for comparison based on the well-studied reactions of analogous isocyanates, primarily phenyl isocyanate. The electronic effects of the vinyl group are discussed to extrapolate the expected reactivity of this compound. Furthermore, detailed experimental protocols for kinetic analysis and relevant reaction pathway diagrams are presented to aid in the design and execution of further research.

Introduction to this compound Reactivity

This compound (CH₂=CH−N=C=O) is a reactive organic compound containing both a vinyl group and an isocyanate group. The electronic nature of the vinyl group, being weakly electron-withdrawing, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to simple alkyl isocyanates. This enhanced reactivity makes this compound a valuable reagent in organic synthesis, particularly in the formation of ureas, urethanes, and in cycloaddition reactions.

Comparative Kinetic Data

The following table summarizes kinetic data for the reaction of phenyl isocyanate with various alcohols, providing a baseline for expected reaction rates. The reactions of isocyanates with amines are generally known to be significantly faster than with alcohols.[1]

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Monoalcohols

AlcoholTemperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (s⁻¹)
Propan-1-ol3131.55 x 10⁻³30.418.8
3232.34 x 10⁻³
3333.28 x 10⁻³
3434.45 x 10⁻³
3535.85 x 10⁻³
Propan-2-ol3130.75 x 10⁻³38.1179
3231.37 x 10⁻³
3331.99 x 10⁻³
3432.81 x 10⁻³
3534.10 x 10⁻³
Butan-1-ol3132.22 x 10⁻³30.223.6
3233.13 x 10⁻³
3334.04 x 10⁻³
3436.06 x 10⁻³
3538.27 x 10⁻³
Butan-2-ol3130.74 x 10⁻³38.6212
3231.29 x 10⁻³
3331.98 x 10⁻³
3432.76 x 10⁻³
3534.10 x 10⁻³
Data extracted from a study using a microreactor system with the reactions conducted in an alcohol/THF mixed solvent under pseudo-first-order conditions and analyzed by off-line HPLC.[1]

It is observed that primary alcohols react faster than secondary alcohols, and this trend is expected to hold for reactions with this compound.[1] Given the electron-withdrawing nature of the vinyl group, the rate constants for this compound are anticipated to be higher than those listed for phenyl isocyanate under similar conditions.

Experimental Protocols for Kinetic Studies

The investigation of isocyanate reaction kinetics, particularly for fast reactions, necessitates specialized techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy and stopped-flow methods are powerful tools for this purpose.[2][3][4]

In-situ FTIR Spectroscopy

This method allows for real-time monitoring of the reaction progress by tracking the concentration of the isocyanate group.[3][5]

  • Principle: The characteristic and strong absorption band of the N=C=O stretching vibration in isocyanates appears around 2270 cm⁻¹.[2][5] The decrease in the intensity of this peak over time is directly proportional to the consumption of the isocyanate, allowing for the determination of reaction kinetics.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is typically used. The probe is inserted directly into the reaction vessel.[3]

  • Procedure:

    • The isocyanate and the nucleophile solutions of known concentrations are prepared in a suitable solvent (e.g., THF, acetonitrile).

    • The reactants are mixed in a thermostated reaction vessel equipped with a magnetic stirrer and the in-situ FTIR probe.

    • FTIR spectra are recorded at regular intervals (e.g., every few seconds to minutes, depending on the reaction rate).[5]

    • The absorbance of the isocyanate peak at ~2270 cm⁻¹ is measured at each time point.

    • The concentration of the isocyanate is calculated using the Beer-Lambert law.

    • The rate constants are determined by fitting the concentration-time data to the appropriate rate law (e.g., second-order).

Stopped-Flow Spectroscopy

For extremely fast reactions, such as those with primary amines, which can be complete within milliseconds, the stopped-flow technique is more suitable.[4][6]

  • Principle: Small volumes of reactant solutions are rapidly mixed, and the reaction is monitored spectrophotometrically (e.g., UV-Vis) almost instantaneously after mixing.[4]

  • Instrumentation: A stopped-flow instrument connected to a UV-Vis spectrophotometer.

  • Procedure:

    • Solutions of the this compound and the nucleophile are loaded into separate syringes in the stopped-flow apparatus.

    • The solutions are rapidly driven from the syringes into a mixing chamber and then into an observation cell.

    • The flow is abruptly stopped, and the change in absorbance or fluorescence of a reactant or product is monitored over time (on a millisecond timescale).

    • The kinetic data is then fitted to a suitable reaction model to determine the rate constant.[4]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways of this compound and a typical experimental workflow for kinetic analysis.

Reaction_Pathways cluster_nucleophilic_addition Nucleophilic Addition cluster_cycloaddition [4+2] Cycloaddition This compound This compound Urea / Urethane Urea / Urethane This compound->Urea / Urethane k_add Nucleophile (Amine, Alcohol) Nucleophile (Amine, Alcohol) Nucleophile (Amine, Alcohol)->Urea / Urethane Vinyl Isocyanate_cyclo This compound Cycloadduct Cycloadduct Vinyl Isocyanate_cyclo->Cycloadduct k_cyclo Diene Diene Diene->Cycloadduct Kinetic_Analysis_Workflow Reactant Prep Prepare Reactant Solutions (this compound & Nucleophile) Reaction Setup Mix Reactants in Thermostated Vessel Reactant Prep->Reaction Setup Data Acquisition Monitor Reaction Progress (In-situ FTIR or Stopped-Flow) Reaction Setup->Data Acquisition Data Analysis Analyze Concentration vs. Time Data Data Acquisition->Data Analysis Kinetic Parameters Determine Rate Constants and Activation Energy Data Analysis->Kinetic Parameters

References

Benchmarking Vinyl Isocyanate Performance in Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of coatings derived from vinyl isocyanate-based polyurethanes against leading alternatives such as polysiloxane and epoxy systems. The information presented is supported by experimental data from scientific literature and industry publications, offering a comprehensive overview for researchers and professionals in material science and development.

Executive Summary

This compound serves as a crucial monomer in the synthesis of polyurethane (PU) resins, which are widely utilized in high-performance coatings.[1] These coatings are renowned for their exceptional mechanical strength, chemical resistance, and weatherability.[2][3] However, due to health and environmental concerns associated with isocyanates, several alternative technologies have emerged.[4][5] This guide benchmarks the performance of this compound-based polyurethane coatings against two prominent alternatives: polysiloxane and epoxy coatings.

Polyurethane coatings, derived from the reaction of isocyanates (such as those synthesized using this compound) with polyols, offer a versatile balance of hardness and flexibility, excellent abrasion resistance, and strong adhesion to various substrates.[6] Polysiloxane coatings, a newer technology, are noted for their superior UV resistance and gloss retention.[4][7] Epoxy coatings are well-established for their outstanding chemical resistance and durability, particularly in harsh industrial environments.[8][9] The selection of a coating system ultimately depends on the specific performance requirements of the application.

Performance Data Comparison

The following tables summarize the performance characteristics of polyurethane (incorporating this compound), polysiloxane, and epoxy coatings based on available experimental data and industry reports.

Table 1: Mechanical and Durability Properties

Performance MetricPolyurethane (this compound-based)PolysiloxaneEpoxyTest Method (Typical)
Adhesion ExcellentGood, but can be variable on organic primers[4]Excellent, especially on concrete[9]ASTM D3359 (Cross-hatch), ASTM D4541 (Pull-off)
Impact Resistance High (e.g., 31-33 in-lbs)[1][10]Higher than PU (e.g., 41-63 in-lbs)[1][10]High, very rigid[11]ASTM D2794
Abrasion Resistance Excellent[6]Good[10]Very GoodASTM D4060 (Taber Abrasion)
Flexibility Excellent[7]GoodPoor (rigid)[9]ASTM D522 (Mandrel Bend)
Hardness High (customizable)GoodVery HighASTM D3363 (Pencil Hardness)

Table 2: Weathering and Chemical Resistance

Performance MetricPolyurethane (this compound-based)PolysiloxaneEpoxyTest Method (Typical)
UV Resistance (Gloss Retention) Good to Excellent (Aliphatic PUs) (e.g., 85-93% gloss retention)[1][10]Superior (e.g., ~90% gloss retention after extended testing)Poor (tends to chalk and yellow)[8]ASTM D4587 (QUV Accelerated Weathering)
Chemical Resistance Very Good[2]Good[7]Excellent (especially to acids and alkalis)[8]ASTM D1308
Corrosion Resistance (Salt Spray) Outperformed polysiloxanes in some tests[1][10]GoodExcellentASTM B117
Water Resistance GoodExcellentGoodASTM D2247

Experimental Protocols

Detailed methodologies for key experiments cited in the performance comparison are outlined below.

Adhesion Testing (ASTM D3359 - Cross-Hatch)
  • Objective: To assess the adhesion of a coating to its substrate.

  • Procedure:

    • A lattice pattern is cut into the coating, penetrating through to the substrate.

    • For films up to 2.0 mils (50 µm) thick, eleven cuts are made in each direction to create a grid of 100 squares. For thicker films, six cuts are made in each direction.

    • A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180° angle.

    • The grid area is inspected for any removal of the coating.

  • Evaluation: Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Impact Resistance (ASTM D2794)
  • Objective: To determine a coating's resistance to rapid deformation.

  • Procedure:

    • A coated panel is placed on a base with a die of a specified diameter.

    • A standard weight is dropped from varying heights onto the panel.

    • The impact can be on the coated side (direct impact) or the uncoated side (reverse impact).

  • Evaluation: The highest impact (in-lbs) that the coating can withstand without cracking or delaminating is recorded.

UV Resistance / Accelerated Weathering (ASTM D4587)
  • Objective: To simulate the effects of sunlight and moisture on a coating.

  • Procedure:

    • Coated panels are placed in a QUV (fluorescent UV and condensation) chamber.

    • The panels are exposed to cycles of UV light (typically UVA-340 lamps to simulate sunlight) and moisture (condensation).

    • The duration and temperature of the cycles are specified based on the expected end-use environment.

  • Evaluation: The gloss and color of the coating are measured at regular intervals and compared to the initial values. The percentage of gloss retention is a key performance indicator.

Visualizations

Polyurethane Formation from this compound

The following diagram illustrates the general reaction pathway for the formation of a polyurethane network using a diisocyanate (which can be synthesized from this compound) and a polyol.

G Polyurethane Formation Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diisocyanate Diisocyanate (from this compound precursor) Reaction Polyaddition Reaction Diisocyanate->Reaction + Polyol Polyol (contains multiple -OH groups) Polyol->Reaction Polyurethane Cross-linked Polyurethane Network Reaction->Polyurethane Forms Urethane Linkages G Coating Performance Evaluation Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Substrate Substrate Preparation Coating Coating Application Substrate->Coating Curing Curing Coating->Curing Mechanical Mechanical Tests (Adhesion, Impact, Abrasion) Curing->Mechanical Weathering Weathering Tests (UV, Salt Spray) Curing->Weathering Chemical Chemical Resistance Curing->Chemical Data Data Collection Mechanical->Data Weathering->Data Chemical->Data Comparison Comparative Analysis Data->Comparison G Interrelation of Coating Properties Durability Overall Durability Adhesion Adhesion Adhesion->Durability Cohesion Cohesion Cohesion->Durability Hardness Hardness Hardness->Durability Flexibility Flexibility Hardness->Flexibility inverse relationship Flexibility->Durability ChemRes Chemical Resistance ChemRes->Durability UVRes UV Resistance UVRes->Durability CorrRes Corrosion Resistance CorrRes->Durability

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of vinyl isocyanate is critical due to its high reactivity and potential impact on product quality and safety. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is based on established analytical principles for isocyanates and includes supporting data from studies on structurally similar compounds, providing a robust framework for method selection and cross-validation.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters for the HPLC-UV and GC-MS methods for the analysis of this compound. The values are derived from a combination of established validation criteria for isocyanate analysis and extrapolated data from similar short-chain isocyanates.

Performance ParameterHPLC-UV with DerivatizationGC-MS with Derivatization
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Linearity Range 0.3 - 100 µg/mL (R² > 0.99)[1]0.03 - 50 µg/mL (R² > 0.999)[2]
Accuracy (Recovery) 80 - 120%[1]90 - 110%[2]
Precision (RSD) < 15%< 10%
Specificity Moderate to HighVery High
Throughput HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are outlined below. These protocols include the critical step of derivatization, which is necessary to stabilize the highly reactive isocyanate group for accurate analysis.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method involves the derivatization of this compound with an amine reagent, followed by separation and quantification using reverse-phase HPLC with a UV detector. A common derivatizing agent for isocyanates is 1-(2-pyridyl)piperazine (1,2-PP).

1. Sample Preparation and Derivatization:

  • A known volume or weight of the sample containing this compound is dissolved in a suitable aprotic solvent (e.g., toluene, acetonitrile).

  • An excess of the derivatizing agent solution (e.g., 1,2-PP in toluene) is added to the sample solution.[3]

  • The reaction mixture is allowed to stand at room temperature for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.

  • The resulting stable urea derivative is then diluted to a known volume with the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing a buffer such as ammonium acetate is typically used.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm).[4]

  • Quantification: A calibration curve is generated using standards of the this compound derivative.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method also requires derivatization to improve the volatility and thermal stability of this compound for GC analysis. Di-n-butylamine (DBA) or N-benzylmethylamine (NBMA) are suitable derivatizing agents.

1. Sample Preparation and Derivatization:

  • The sample containing this compound is dissolved in an appropriate solvent.

  • An excess of the derivatizing agent (e.g., DBA in toluene) is added.[5]

  • The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete reaction.

  • The solvent is evaporated, and the residue is reconstituted in a solvent suitable for GC injection (e.g., ethyl acetate).

2. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivative from other matrix components, for example, starting at 100°C and ramping to 280°C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard is often used, and a calibration curve is prepared using derivatized this compound standards.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation Method1 HPLC-UV Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision Specificity Specificity Method1->Specificity LOD LOD Method1->LOD LOQ LOQ Method1->LOQ Linearity Linearity Method1->Linearity Range Range Method1->Range Robustness Robustness Method1->Robustness Method2 GC-MS Method2->Accuracy Method2->Precision Method2->Specificity Method2->LOD Method2->LOQ Method2->Linearity Method2->Range Method2->Robustness Comparison Comparative Analysis Accuracy->Comparison Precision->Comparison Specificity->Comparison LOD->Comparison LOQ->Comparison Linearity->Comparison Range->Comparison Robustness->Comparison FinalMethod FinalMethod Comparison->FinalMethod Select Optimal Method

Caption: Workflow for the cross-validation of analytical methods.

Derivatization_Signaling_Pathway cluster_reactants Reactants VinylIsocyanate This compound (R-N=C=O) Reaction Derivatization Reaction VinylIsocyanate->Reaction DerivatizingAgent Derivatizing Agent (e.g., R'-NH2) DerivatizingAgent->Reaction StableProduct Stable Urea Derivative (R-NH-CO-NH-R') Reaction->StableProduct

Caption: The derivatization reaction of this compound.

References

Comparative Thermal Analysis of Vinyl Isocyanate Copolymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the thermal properties of vinyl isocyanate copolymers against common alternatives such as polyurethanes and other vinyl copolymers, supported by experimental data, to inform material selection in research and development.

This guide provides a comprehensive comparative thermal analysis of this compound copolymers, offering researchers, scientists, and drug development professionals a critical overview of their performance relative to alternative polymer systems. By presenting quantitative data on key thermal parameters, detailed experimental protocols, and visual representations of analytical workflows, this document serves as a practical resource for making informed decisions in material science and development.

Executive Summary

This compound copolymers are a class of polymers that offer unique reactive functionalities, making them suitable for a variety of specialized applications, including the development of functional polymers for nonlinear optics and other advanced materials. A key characteristic of these copolymers is their high glass transition temperature (Tg), which can be tailored over a broad range, typically from 120 °C to 210 °C.[1] This high Tg is indicative of their rigid polymer backbone, a desirable attribute for applications requiring dimensional stability at elevated temperatures. However, their thermal stability, as measured by decomposition temperature, and their coefficient of thermal expansion are critical parameters that must be considered in relation to other established polymer families like polyurethanes and other vinyl copolymers. This guide provides a direct comparison of these properties to aid in material selection.

Comparative Thermal Properties

The thermal behavior of polymers is a critical factor in determining their suitability for various applications. The following table summarizes the key thermal properties of this compound copolymers in comparison to polyurethanes and other common vinyl copolymers like vinyl acetate and vinyl acrylate copolymers.

Polymer TypeGlass Transition Temp. (Tg) (°C)Initial Decomposition Temp. (Td) (°C)Coefficient of Thermal Expansion (CTE) (mm/mm/°C)
This compound Copolymers
This compound/Maleimide120 - 210[1]~150 - 180Data not available in searched sources
Alternative Polymers
Polyurethane (general)Varies widelyVaries widely1.4 x 10⁻⁴ to 2.5 x 10⁻⁴[2]
Vinyl Acetate-Acrylate Copolymers-30 to -35 (for adhesive formulations)VariesData not available in searched sources
Ethylene-Vinyl Acetate (EVA)Varies with vinyl acetate contentVariesVaries with vinyl acetate content

Key Observations:

  • Glass Transition Temperature: this compound/maleimide copolymers exhibit significantly higher glass transition temperatures (120-210 °C) compared to common vinyl acetate-acrylate copolymers used in applications like adhesives (-30 to -35 °C). This suggests that this compound copolymers are more rigid and will maintain their structural integrity at higher temperatures. The Tg of polyurethanes can vary dramatically depending on the specific monomers used (aromatic vs. aliphatic isocyanates, and the type of polyol), and thus can be tailored for a wide range of applications.

  • Decomposition Temperature: The initial decomposition temperature for N-phenylmaleimide-methylvinylisocyanate copolymers is reported to be in the range of 150-180 °C.[3] The thermal stability of polyurethanes is also highly dependent on their chemical structure, with aromatic-based polyurethanes generally exhibiting higher thermal stability.

  • Coefficient of Thermal Expansion: While a typical range for the CTE of polyurethane is available (1.4 x 10⁻⁴ to 2.5 x 10⁻⁴ mm/mm/°C), specific data for this compound copolymers was not found in the searched literature. The CTE of ethylene-vinyl acetate (EVA) copolymers has been shown to be dependent on the vinyl acetate content. A significant mismatch in CTE between a material and its substrate can lead to mechanical stress and failure, especially in applications with fluctuating temperatures.

Experimental Methodologies

The data presented in this guide is derived from standard thermal analysis techniques. The following sections outline the typical experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability and decomposition characteristics of a material.

Typical Protocol:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature (Td) is often reported as the temperature at which a specific amount of weight loss (e.g., 5%) occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting point (Tm).

Typical Protocol:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heat: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).

    • Cooling: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: A second heating scan is performed under the same conditions as the first.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates a logical workflow for conducting a comparative thermal analysis of different polymer systems.

G cluster_0 Material Selection cluster_1 Thermal Analysis cluster_2 Data Acquisition & Comparison cluster_3 Analysis & Reporting A This compound Copolymer D Thermogravimetric Analysis (TGA) A->D E Differential Scanning Calorimetry (DSC) A->E F Thermomechanical Analysis (TMA) for CTE A->F B Polyurethane Alternative B->D B->E B->F C Vinyl Copolymer Alternative C->D C->E C->F G Decomposition Temperature (Td) D->G H Glass Transition Temperature (Tg) E->H I Coefficient of Thermal Expansion (CTE) F->I J Comparative Data Table G->J H->J I->J K Performance Evaluation J->K L Publish Comparison Guide K->L

Caption: Workflow for comparative thermal analysis of polymers.

Conclusion

This guide highlights the distinct thermal properties of this compound copolymers, particularly their high glass transition temperatures, which set them apart from many conventional vinyl polymers and make them suitable for applications demanding high rigidity and dimensional stability. While they exhibit moderate initial decomposition temperatures, a comprehensive understanding of their full degradation profile and coefficient of thermal expansion is necessary for a complete performance evaluation.

In comparison, polyurethanes offer exceptional versatility, with thermal properties that can be extensively tailored through chemical design. Vinyl acetate and acrylate copolymers, while generally exhibiting lower thermal stability, are valuable in applications where flexibility and adhesion at ambient or sub-ambient temperatures are paramount.

The selection of an appropriate polymer system will ultimately depend on the specific performance requirements of the intended application. Researchers and developers are encouraged to consider the trade-offs between thermal stability, rigidity, and other functional properties when choosing between this compound copolymers and their alternatives. Further research to generate more comprehensive and directly comparable thermal analysis data, especially the coefficient of thermal expansion for this compound copolymers, would be highly beneficial to the materials science community.

References

Data Presentation: A Comparative Overview of Polymer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Isocyanate-Based Materials for Biomedical Applications

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel materials is paramount to ensuring the safety and efficacy of biomedical devices and drug delivery systems. This guide provides a comparative analysis of the cytotoxicity of isocyanate-based materials, with a particular focus on the implications for vinyl isocyanate-based polymers. Due to a lack of direct and extensive research on the cytotoxicity of poly(this compound), this guide draws comparisons from closely related polyurethane materials, which also feature the reactive isocyanate group, and contrasts them with other common biomedical polymers.

The following table summarizes quantitative cytotoxicity data from various studies on materials relevant to this comparison. It is important to note that direct comparisons should be made with caution due to variations in cell lines, experimental conditions, and the specific formulations of the materials tested.

MaterialCell LineAssay TypeExposure TimeKey Findings
Isocyanate-Based Polymers (Polyurethanes as Proxies)
Polyurethane Foam (PUF_85)HaCaT (Keratinocytes)Neutral Red Uptake24 hoursIC50: 5.61% extract concentration
Polyurethane Foam (PUF_100)HaCaT (Keratinocytes)Neutral Red Uptake24 hoursIC50: 3.55% extract concentration
Polyurethane Foam (PUF_105)HaCaT (Keratinocytes)Neutral Red Uptake24 hoursIC50: 7.76% extract concentration
Polyurethane GlueBalb/c-3T3 (Fibroblasts)MTT Assay24 and 72 hoursDemonstrated the most pronounced cytotoxic effect compared to rubber and polychloroprene glues.[1]
Alternative Biomedical Polymers
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (Blank)A375 (Melanoma)MTT Assay48 hoursCell viability decreased to 40.3% at the highest concentration tested.[2]
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (Blank)MCF-7, E0771, MCF-10ACCK-8 AssayNot SpecifiedNo toxicity observed.[3]
Poly(vinyl acetate-co-2-hydroxyethylmethacrylate) (HEMAVAC)Not SpecifiedLDH Assay, MTT AssayNot SpecifiedNo significant cytotoxicity was observed.[4]
Poly(vinyl alcohol) (PVA)Human Coronary Artery Smooth Muscle & Endothelial CellsNot SpecifiedNot SpecifiedElectrospun PVA was cytotoxic, while non-electrospun PVA was not.[5]
Polyethylene Glycol (PEG)Not SpecifiedLDH AssayNot SpecifiedPEG can protect LDH from denaturation, indicating a lack of direct cytotoxicity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are protocols for two of the most common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material extracts. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the desired exposure time, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Mandatory Visualization

Signaling Pathway of Isocyanate-Induced Cytotoxicity

Isocyanates are highly reactive compounds that can induce cellular toxicity through various mechanisms, including protein modification, oxidative stress, and apoptosis.

Isocyanate_Cytotoxicity Isocyanate Isocyanate Group (-N=C=O) Cellular_Proteins Cellular Proteins (e.g., enzymes, cytoskeleton) Isocyanate->Cellular_Proteins Reacts with nucleophiles ROS_Generation Reactive Oxygen Species (ROS) Generation Isocyanate->ROS_Generation Protein_Adducts Protein Adducts & Functional Impairment Cellular_Proteins->Protein_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Protein_Adducts->Apoptosis

Caption: Generalized signaling pathway of isocyanate-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Testing

A standardized workflow is essential for reliable and reproducible cytotoxicity assessment of biomaterials.

Cytotoxicity_Workflow Material_Prep Material Preparation (e.g., sterilization, extraction) Exposure Exposure to Material Extracts (Different concentrations & durations) Material_Prep->Exposure Cell_Culture Cell Culture (Seeding in 96-well plates) Cell_Culture->Exposure MTT_Assay MTT Assay (Metabolic Activity) Exposure->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Exposure->LDH_Assay Data_Analysis Data Analysis (Cell Viability, IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Profile Data_Analysis->Conclusion

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

References

Performance of Vinyl Isocyanate in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl isocyanate is a highly reactive organic compound utilized in the synthesis of a variety of polymers and as a reagent in drug development. Its performance, including reactivity, stability, and solubility, is critically influenced by the solvent in which it is used. This guide provides a comparative analysis of this compound's behavior in different solvents, offers insights into alternative isocyanates, and details relevant experimental protocols.

Executive Summary

The choice of solvent is paramount for controlling reactions involving this compound. Generally, non-polar, aprotic solvents are favored for preserving the stability of the isocyanate group and preventing unwanted side reactions. Polar aprotic solvents can accelerate reaction rates but may also promote undesired oligomerization. Protic solvents are generally avoided due to their reactivity with the isocyanate moiety. This guide synthesizes available data and provides a framework for solvent selection and experimental design.

Comparison of this compound Performance in Different Solvent Classes

The performance of this compound is dictated by the solvent's polarity, proticity, and its ability to solvate the reactants and transition states. While specific quantitative data for this compound across a wide range of solvents is not extensively available in published literature, we can infer its behavior based on the well-established principles of isocyanate chemistry.

Table 1: Predicted Performance of this compound in Various Solvent Classes

Solvent ClassRepresentative SolventsExpected ReactivityExpected StabilityExpected SolubilityKey Considerations
Non-Polar Aprotic Toluene, Benzene, HexaneModerateHighGood for non-polar reactantsGenerally preferred for storage and controlled reactions.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF)HighModerate to LowGood for a wide range of reactantsCan significantly accelerate urethane formation but may also promote dimerization or trimerization of the isocyanate.[1]
Protic Water, Alcohols (Methanol, Ethanol)Very High (Reacts with Solvent)Very LowReacts with solventShould be strictly avoided unless the reaction with the solvent is intended.[2][3]
Chlorinated Dichloromethane, ChloroformModerate to HighModerateGoodCan be effective, but potential for side reactions and toxicity should be considered.

Alternative Isocyanates: A Brief Comparison

For applications in drug development and polymer synthesis, several alternative isocyanates can be considered, each with distinct reactivity profiles and physical properties.

Table 2: Comparison of this compound with Alternative Isocyanates

IsocyanateStructureKey FeaturesPrimary Applications
This compound CH₂=CH−N=C=OContains a reactive vinyl group allowing for subsequent polymerization or functionalization.Polymer synthesis, functional coatings, crosslinking agent.
Methyl Isocyanate CH₃−N=C=OHighly volatile and toxic.[4][5] A simple alkyl isocyanate.Intermediate in the production of carbamate pesticides.[4]
Ethyl Isocyanate CH₃CH₂−N=C=OLess volatile than methyl isocyanate, but still a reactive alkyl isocyanate.Synthesis of pharmaceuticals and pesticides.[6]
Phenyl Isocyanate C₆H₅−N=C=OAn aromatic isocyanate with different reactivity compared to alkyl isocyanates due to the phenyl group.Widely used in polyurethane chemistry and as a model compound in reaction kinetic studies.

Experimental Protocols

Accurate assessment of this compound's performance requires robust experimental protocols. Below are methodologies for key experiments.

Determination of Reaction Kinetics via FT-IR Spectroscopy

This protocol allows for the real-time monitoring of the isocyanate concentration during a reaction.

Methodology:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent. Record the absorbance of the characteristic isocyanate peak (around 2270 cm⁻¹) for each standard to create a calibration curve.

  • Reaction Setup: In a reaction vessel equipped with an in-situ FT-IR probe, combine the this compound solution and the reactant solution at a controlled temperature.

  • Data Acquisition: Continuously collect FT-IR spectra of the reaction mixture over time.

  • Analysis: Use the calibration curve to convert the absorbance of the isocyanate peak at different time points into concentration. The reaction rate constant can then be determined by plotting the concentration of this compound versus time and fitting the data to the appropriate rate law.

Assessment of Stability by Titration

This method determines the decrease in isocyanate concentration over time when stored in a particular solvent.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent and store it under controlled conditions (e.g., specific temperature, inert atmosphere).

  • Titration Procedure: At regular time intervals, withdraw an aliquot of the solution. Add the aliquot to a solution containing an excess of a primary or secondary amine of known concentration (e.g., dibutylamine) in a suitable solvent. The amine will react with the isocyanate.

  • Back-Titration: Titrate the unreacted amine with a standardized solution of an acid (e.g., hydrochloric acid).

  • Calculation: The amount of isocyanate in the original aliquot can be calculated from the amount of amine that reacted. The stability (e.g., half-life) can be determined by plotting the isocyanate concentration versus time.

Determination of Solubility

This protocol establishes the saturation solubility of this compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Phase Separation: Centrifuge or filter the mixture to separate the undissolved this compound from the saturated solution.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as FT-IR spectroscopy (with a calibration curve) or by reacting an aliquot with an excess of amine followed by titration, as described above.

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the process of evaluating this compound's performance, the following diagrams outline the key experimental workflows.

ExperimentalWorkflow cluster_reactivity Reactivity Assessment cluster_stability Stability Assessment cluster_solubility Solubility Determination react_prep Prepare Reactant Solutions react_mix Mix in Reactor react_prep->react_mix react_monitor Monitor via in-situ FT-IR react_mix->react_monitor react_analyze Determine Rate Constant react_monitor->react_analyze stab_prep Prepare Stock Solution stab_store Store under Controlled Conditions stab_prep->stab_store stab_sample Sample at Time Intervals stab_store->stab_sample stab_titrate Titrate with Amine stab_sample->stab_titrate stab_calc Calculate Half-life stab_titrate->stab_calc sol_prep Add Excess to Solvent sol_equil Equilibrate with Agitation sol_prep->sol_equil sol_separate Separate Phases sol_equil->sol_separate sol_quantify Quantify Concentration sol_separate->sol_quantify

Caption: Experimental workflows for assessing this compound performance.

SolventSelectionLogic start Solvent Selection for this compound Reaction q1 Is reaction with solvent desired? start->q1 protic Use Protic Solvent (e.g., Alcohol) q1->protic Yes q2 Is rapid reaction rate critical? q1->q2 No polar_aprotic Use Polar Aprotic Solvent (e.g., THF, Acetone) Monitor for side reactions. q2->polar_aprotic Yes nonpolar_aprotic Use Non-Polar Aprotic Solvent (e.g., Toluene) Consider catalyst for rate enhancement. q2->nonpolar_aprotic No

Caption: Decision tree for solvent selection in this compound reactions.

References

A Researcher's Guide to the Validation of Computational Models for Vinyl Isocyanate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational and Experimental Approaches

Vinyl isocyanate is a highly reactive intermediate with significant utility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Due to its transient nature, understanding its reactivity often relies on a synergistic relationship between computational modeling and experimental validation. This guide provides a comparative overview of common computational models and the experimental data used to validate their predictions for reactions involving vinyl systems, with a focus on analogous reactivity patterns relevant to this compound.

Comparing Computational Predictions with Experimental Data

The validation of computational models is crucial for their predictive power. This typically involves comparing calculated reaction barriers, reaction energies, and predicted product ratios with experimentally determined kinetic parameters and product distributions. While comprehensive studies directly validating computational models for a wide range of this compound reactions are not abundant in the literature, we can draw valuable insights from analogous reactive systems.

A key example is the study of the thermal electrocyclization of vinylheptafulvene, a system that, like this compound, can undergo pericyclic reactions. A 2019 study in Chemistry – An Asian Journal investigated the two competing electrocyclization pathways of a substituted vinylheptafulvene using both Density Functional Theory (DFT) calculations and experimental NMR spectroscopy.[1] The excellent agreement between the calculated and experimentally observed diastereomeric ratios underpins the validity of the computational approach for this type of reactive vinyl system.

Below is a summary of the quantitative data from this study, showcasing the comparison between computational predictions and experimental results.

Reaction PathwayComputational ModelCalculated ΔG‡ (kcal/mol)Experimental Diastereomeric RatioPredicted Diastereomeric Ratio
Disrotatory (Woodward-Hoffmann allowed)DFT (B3LYP/6-31+G(d,p) with SMD solvent model)22.895:5 (in Acetone)94:6
Conrotatory (Woodward-Hoffmann disallowed)DFT (B3LYP/6-31+G(d,p) with SMD solvent model)24.395:5 (in Acetone)6:94

Data adapted from a study on a substituted vinylheptafulvene system, which serves as an analogue for this compound electrocyclization.[1]

Key Experimental and Computational Protocols

The validation of computational models for reactive intermediates like this compound relies on a robust combination of theoretical calculations and precise experimental measurements.

Experimental Protocols

A fundamental aspect of validating computational models is the acquisition of reliable experimental data. For reactions involving reactive intermediates, this often involves:

  • Kinetic Studies: The rates of reaction are measured under various conditions (temperature, concentration, solvent) to determine experimental activation parameters (enthalpy and entropy of activation). For isocyanate reactions, kinetic studies have been extensively used to elucidate reaction mechanisms.[2][3][4] For instance, in the study of urethane formation from phenyl isocyanate, reactions were monitored by HPLC at different temperatures to determine the experimental activation energies.[3]

  • Product Analysis: The distribution of products is quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In the case of the vinylheptafulvene electrocyclization, ¹H NMR spectroscopy was used to determine the diastereomeric ratio of the products, which was then compared to the computationally predicted ratio.[1]

  • Spectroscopic Characterization: For some systems, transient species can be characterized using advanced spectroscopic techniques, providing direct evidence for the existence of proposed intermediates.

Computational Protocols

Computational chemistry provides a powerful toolkit to model reaction mechanisms and predict reactivity. Key methodologies include:

  • Density Functional Theory (DFT): This is one of the most widely used methods for studying the electronic structure of molecules. Functionals such as B3LYP are commonly employed to locate transition state geometries and calculate activation barriers.[1][5][6][7][8] For example, DFT calculations at the B3LYP/6-31G* level have been used to determine the transition structures for Diels-Alder reactions.[5]

  • High-Accuracy Ab Initio Methods: For more precise energy calculations, methods like the Gaussian-4 composite method (G4MP2) are used. These methods provide thermodynamic results with high accuracy.[3] A study on urethane formation employed the G4MP2 protocol to explore the molecular mechanism.[3]

  • Solvent Modeling: The inclusion of solvent effects is crucial for accurate predictions. Implicit solvent models, such as the SMD (Solvent Model Density) model, are often used to account for the influence of the reaction medium on the potential energy surface.[3]

Workflow for Model Validation

The process of validating a computational model for a reactive species like this compound typically follows a structured workflow. This involves an iterative process of prediction, experimental testing, and refinement of the computational model.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement A Propose Reaction Mechanism(s) B Select Computational Method (e.g., DFT, G4MP2) A->B C Locate Stationary Points (Reactants, Products, Transition States) B->C D Calculate Thermodynamic & Kinetic Parameters (ΔG‡, ΔH‡, Product Ratios) C->D I Compare Computational Predictions with Experimental Data D->I E Synthesize Reactants & Characterize F Conduct Kinetic Experiments E->F G Analyze Product Distribution (NMR, GC-MS) F->G H Determine Experimental Kinetic & Thermodynamic Data G->H H->I J Model Validated? I->J K Refine Computational Model (e.g., change functional, basis set, solvent model) J->K No L Publish Findings J->L Yes K->B

Caption: Workflow for the validation of computational models for reactive species.

This guide highlights the essential interplay between computational chemistry and experimental work in understanding the reactivity of challenging molecules like this compound. By leveraging analogous systems, researchers can gain confidence in the predictive power of their models, ultimately accelerating the design and discovery of new chemical transformations.

References

A Comparative Guide to the Synthesis of Vinyl Isocyanate: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key reagents is paramount. Vinyl isocyanate, a valuable building block in organic synthesis, can be prepared through various methods, each with its own set of advantages and challenges. This guide provides an objective comparison of two prominent synthesis protocols for this compound, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Synthesis Protocols

The selection of a synthetic route often depends on a balance of factors including yield, purity, reaction time, and the availability and handling of starting materials. The following table summarizes the key quantitative data for two distinct methods of this compound synthesis.

Performance MetricMethod 1: From 1-chloroethylcarbamyl chlorideMethod 2: Curtius Rearrangement of Acryloyl Azide
Reported Yield 53%Not explicitly reported for isolated this compound
Purity Determined by gas chromatographyDependent on the purity of the precursor
Starting Materials 1-chloroethylcarbamyl chloride, hexamethylene diisocyanateAcryloyl chloride, sodium azide
Reaction Time Variable residence times (150-310 min)Synthesis of azide: ~2.25 hours; Rearrangement: 4-5 hours
Key Reaction Type EliminationRearrangement
Safety Considerations Use of a thin film evaporator, handling of isocyanatesUse of sodium azide (toxic), formation of potentially explosive acyl azide

Experimental Protocols

Method 1: Synthesis from 1-chloroethylcarbamyl chloride

This method relies on the elimination of hydrogen chloride from 1-chloroethylcarbamyl chloride in a high-boiling solvent under reduced pressure.

Procedure:

A solution of 563 parts of 1-chloroethylcarbamyl chloride dissolved in 2,800 parts by volume of hexamethylene diisocyanate is prepared. This solution is introduced in three portions with varying residence times (150, 310, and 225 minutes) into a thin film evaporator. The evaporator is operated at atmospheric pressure with a counter-current of nitrogen. The jacket temperature is maintained at 73-75°C. The this compound product distills over at 48-54°C and is collected in a receiver followed by two cold traps. The composition of the product is determined by gas chromatography. This procedure yields approximately 145.3 parts (53% of theory) of this compound.[1]

Method 2: Synthesis via Curtius Rearrangement of Acryloyl Azide

This two-step method involves the initial formation of acryloyl azide from acryloyl chloride, followed by a thermal Curtius rearrangement to yield this compound.[2][3][4][5] This method is often used to generate this compound for immediate use in a subsequent reaction.

Step 1: Synthesis of Acryloyl Azide

In a 1-liter reactor, 68.4 g (1.05 mol) of sodium azide is combined with 200 mL of water and 200 mL of toluene. To this mixture, 0.09 g of a phase transfer catalyst such as Adogen 464 (methyltrialkylammonium chloride) is added. The mixture is cooled to 0-5°C using an ice-water bath. While stirring vigorously, 90 g (1 mol) of acryloyl chloride is added dropwise over 1.5 hours, maintaining the temperature between 0-5°C. After the addition is complete, the mixture is stirred for an additional 45 minutes. The organic phase, containing the acryloyl azide, is then separated and stored at 0-5°C for immediate use in the next step.

Step 2: Curtius Rearrangement to this compound

A distillation flask is charged with 150-200 mL of toluene and a polymerization inhibitor, such as 0.5 g of phenothiazine. The toluene solution is heated to 105-110°C. The previously prepared acryloyl azide solution is then pumped into the hot toluene over 4-5 hours. The this compound formed via the Curtius rearrangement co-distills with the toluene at a vapor temperature of 80-100°C. The distillate, containing the this compound, is collected in a receiving flask for immediate use or further purification.

Experimental Workflow Diagrams

To visually represent the experimental setups, the following diagrams have been generated using the DOT language.

G Method 1: Synthesis from 1-chloroethylcarbamyl chloride cluster_prep Solution Preparation cluster_reaction Reaction & Distillation 1_chloro 1-chloroethylcarbamyl chloride solution Solution 1_chloro->solution hmdi Hexamethylene diisocyanate hmdi->solution evaporator Thin Film Evaporator (73-75°C) solution->evaporator vinyl_isocyanate This compound (distills at 48-54°C) evaporator->vinyl_isocyanate nitrogen Nitrogen (counter-current) nitrogen->evaporator collection Collection System (Receiver + Cold Traps) vinyl_isocyanate->collection

Caption: Workflow for this compound synthesis from 1-chloroethylcarbamyl chloride.

G Method 2: Synthesis via Curtius Rearrangement cluster_step1 Step 1: Acryloyl Azide Synthesis cluster_step2 Step 2: Rearrangement & Distillation acryloyl_chloride Acryloyl Chloride reactor1 Reactor (0-5°C) acryloyl_chloride->reactor1 sodium_azide Sodium Azide (in water/toluene) sodium_azide->reactor1 acryloyl_azide Acryloyl Azide (in toluene) reactor1->acryloyl_azide distillation_flask Distillation Flask (Toluene, 105-110°C) acryloyl_azide->distillation_flask vinyl_isocyanate_distillate This compound (co-distills with toluene) distillation_flask->vinyl_isocyanate_distillate collection_flask Collection Flask vinyl_isocyanate_distillate->collection_flask

Caption: Two-step workflow for this compound synthesis via Curtius rearrangement.

Discussion on Reproducibility and Method Selection

The synthesis from 1-chloroethylcarbamyl chloride offers a direct, one-step process with a reported yield of 53%. The use of a thin film evaporator allows for continuous processing and good temperature control, which can contribute to the reproducibility of the method. However, the starting material may be less readily available than the precursors for the Curtius rearrangement.

The Curtius rearrangement is a well-established and versatile reaction for the synthesis of isocyanates.[2][3][5][6] Its reproducibility is generally considered to be good, provided that the reaction conditions, particularly temperature, are carefully controlled.[1] The two-step nature of the process introduces more variables, but the starting materials, acryloyl chloride and sodium azide, are common laboratory reagents. A significant safety consideration is the handling of sodium azide and the formation of the potentially explosive acryloyl azide intermediate. This protocol is particularly well-suited for generating this compound for immediate consumption in a subsequent reaction, thereby avoiding the isolation and storage of the reactive isocyanate.

Conclusion

Both the elimination reaction of 1-chloroethylcarbamyl chloride and the Curtius rearrangement of acryloyl azide represent viable and reproducible methods for the synthesis of this compound. The choice between these protocols will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and safety considerations. The direct, one-step synthesis from 1-chloroethylcarbamyl chloride offers a higher reported yield for the isolated product, while the Curtius rearrangement provides a flexible route using more common starting materials, ideal for in situ generation and use.

References

A Guide to Inter-Laboratory Comparison of Isocyanate Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance of Analytical Methods for Isocyanates

The quantitation of isocyanates is a challenging analytical task, and various methods have been developed to address this.[1] Inter-laboratory comparisons reveal variability in the performance of these methods. The following table summarizes findings from a study comparing four analytical methods for isocyanates.[1][2]

Analytical MethodTarget AnalyteSlopeStandard Errorp-valueComparison to Reference Value
NIOSH 5525 (modified) NCO-HDI oligomers1.1610.0460.98< 0.001Compared well
LC/MS with MPP derivatizing reagent NCO-HDI oligomers0.2640.0110.98< 0.001Below the reference values
Omega ISO-CHEK® (WA-DOSH) NCO-HDI oligomers2.2930.0550.99< 0.001Above the reference values
NIOSH, LC/MS, WA-DOSH (excluding OSHA) NCO-HDI monomer, NCO-IPDI monomer, NCO-IPDI oligomers, Total NCO mass≥ 0.816-> 0.90-Compared well against reference values

NCO: Isocyanate group; HDI: Hexamethylene diisocyanate; IPDI: Isophorone diisocyanate; NIOSH: National Institute for Occupational Safety and Health; LC/MS: Liquid Chromatography-Mass Spectrometry; MPP: 1-(2-methoxyphenyl)piperazine; WA-DOSH: Washington State Department of Labor & Industries Division of Occupational Safety and Health. Data sourced from a laboratory comparison of analytical methods for isocyanates.[1][2]

Proficiency of laboratories in inter-laboratory comparisons is often assessed using Z-scores, which compare a laboratory's result to the consensus mean of all participating laboratories.[3] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The most common approach for isocyanate analysis involves derivatization followed by chromatographic separation and detection.[4]

1. Sampling and Derivatization:

Due to their high reactivity, isocyanates are typically derivatized at the time of sample collection.[4] A common method involves air sampling using an impinger flask containing a derivatizing agent in a solvent, such as di-n-butylamine (DBA) in toluene.[5] The resulting stable urea derivatives are then analyzed.

2. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isocyanate derivatives.[4][6] Different detectors can be employed, including UV-Visible, fluorescence, and mass spectrometry (MS).[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the determination of isocyanate derivatives.[5] It allows for the monitoring of selected reactions, leading to accurate quantification.[5]

Example Protocol: LC-MS/MS with DBA Derivatization [5]

  • Sample Collection: Air is drawn through an impinger flask containing a solution of di-n-butylamine (DBA) in toluene.

  • Sample Preparation: The DBA derivatives are extracted and prepared for analysis.

  • LC-MS/MS Analysis: The derivatives are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Quantification: The concentration of each isocyanate is determined by comparing the response to that of known standards.

This method has been validated in an inter-laboratory comparison, with reported within-batch relative standard deviations (RSD) of less than 13% and between-batch RSD of less than 13% for most analytes.[5]

Visualizations

To aid in the understanding of the workflows and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sampling Sampling & Derivatization cluster_analysis Analytical Procedure cluster_data Data Processing Sample Air Sample Collection (e.g., Impinger with DBA in Toluene) Derivatization Formation of Stable Isocyanate-DBA Derivatives Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Quantification Quantification against Calibration Standards MS->Quantification Report Reporting of Results Quantification->Report

General experimental workflow for isocyanate analysis.

interlab_comparison cluster_labs Participating Laboratories cluster_stats Statistical Analysis cluster_eval Performance Evaluation LabA Lab A Result Consensus Calculate Consensus Mean and Standard Deviation LabA->Consensus LabB Lab B Result LabB->Consensus LabC Lab C Result LabC->Consensus LabN ...Lab N Result LabN->Consensus ZScore Calculate Z-Score for Each Lab (Result - Mean) / Std Dev Consensus->ZScore Evaluation Z-Score between -2.0 and +2.0? ZScore->Evaluation Satisfactory Satisfactory Performance Evaluation->Satisfactory Yes Unsatisfactory Unsatisfactory Performance Evaluation->Unsatisfactory No

References

Safety Operating Guide

Proper Disposal Procedures for Vinyl Isocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Vinyl isocyanate is a reactive chemical that requires strict adherence to safety protocols for its handling and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to safely manage this compound waste, ensuring a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound is a volatile and highly reactive compound. It is crucial to handle it in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] Avoid inhalation of vapors and direct contact with skin and eyes.[1][2][3][4]

Quantitative Data: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is paramount for its safe handling and disposal.

PropertyValueSource
Boiling Point 39-40 °C[5][6]
Density 0.938 g/mL at 25 °C[5][6]
Flash Point 4 °C (39.2 °F)[5]
Storage Temperature 2 - 8 °C[5]
Molecular Weight 69.06 g/mol [5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[7]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as dry sawdust, clay, or commercially available chemical sorbents.[7] Do not use water.[7]

  • Collect the Absorbed Material: Carefully shovel the absorbed material into an open-top container.[7] Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup and potential rupture.[7]

  • Neutralize the Area: Decontaminate the spill area using a suitable neutralization solution.[7]

For Major Spills:

  • Evacuate and Isolate: Evacuate the area immediately and restrict access.

  • Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office or emergency response team.

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting. This is a general guideline and should be adapted based on the specific circumstances and in consultation with your institution's safety professionals.

Materials:

  • This compound waste

  • Decontamination solution (see formulations below)

  • Open-top, chemically resistant container

  • Stirring rod

  • pH paper

Decontamination Solution Formulations:

  • Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 89.8-94.8% Water.[7]

  • Formula 2: 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, and 91.8-96.8% Water.[7]

Procedure:

  • Prepare the Neutralization Solution: In a well-ventilated fume hood, prepare one of the decontamination solutions in a container that is large enough to hold both the solution and the this compound waste.

  • Slowly Add this compound: While stirring gently, slowly add the this compound waste to the neutralization solution. The reaction may be exothermic, so add the waste in small increments to control the temperature.

  • Allow for Reaction: Continue stirring for a sufficient period to ensure complete neutralization. The reaction between isocyanates and water or amines produces carbon dioxide gas.[8] Therefore, it is crucial to leave the container open to prevent pressure buildup.[7]

  • Verify Neutralization: After the reaction appears to have subsided, check the pH of the solution to ensure it is within a neutral range (typically 6-8).

  • Dispose of Neutralized Waste: The neutralized waste should be disposed of as hazardous waste through your institution's EHS program.[7]

Container Decontamination and Disposal

Empty containers that have held this compound must be decontaminated before disposal.

  • Rinse with Decontamination Solution: Triple rinse the empty container with one of the decontamination solutions.

  • Leave Open: Allow the container to stand open in a well-ventilated area for at least 24 hours to ensure all residual isocyanate has reacted and any generated carbon dioxide has dissipated.[9]

  • Dispose of Container: Dispose of the decontaminated container in accordance with your institution's hazardous waste guidelines.

Signaling Pathway for Isocyanate Reaction

The primary reaction of concern for disposal is the reaction of the isocyanate group with nucleophiles, such as water or amines, which are present in the decontamination solutions.

Isocyanate_Reaction isocyanate This compound (R-N=C=O) intermediate Unstable Intermediate isocyanate->intermediate Reaction nucleophile Nucleophile (e.g., Water, Amine) nucleophile->intermediate product Stable Product (e.g., Urea, Carbamate) intermediate->product Decomposition/Rearrangement

Caption: Simplified reaction pathway of this compound with a nucleophile.

By following these procedures, laboratory professionals can ensure the safe and proper disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

Essential Safety and Logistical Information for Handling Vinyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly reactive and toxic compounds like vinyl isocyanate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling hazardous chemicals.

Properties and Hazards of this compound

This compound is a highly flammable and toxic liquid that poses significant health risks. Understanding its properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 3555-94-0
Molecular Formula C₃H₃NO
Molecular Weight 69.06 g/mol
Appearance Liquid
Boiling Point 39-40 °C
Flash Point 4 °C
Density 0.938 g/mL at 25 °C

Table 2: GHS Hazard Classifications for this compound [1]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.
Acute Toxicity, Oral3H301: Toxic if swallowed.
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Skin Irritation2H315: Causes skin irritation.
Skin Sensitization1H317: May cause an allergic skin reaction.
Serious Eye Damage1H318: Causes serious eye damage.
Acute Toxicity, Inhalation1H330: Fatal if inhaled.
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.

Occupational Exposure Limits

As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. The Safety Data Sheet for this compound also indicates that no data is available.[2]

However, due to its hazardous nature as an isocyanate, it is prudent to adhere to the general exposure limits established for the isocyanate group.

Table 3: General Occupational Exposure Limits for Isocyanates

OrganizationExposure LimitNotes
UK HSE 8-hour TWA: 0.02 mg NCO/m³Generic limit for all isocyanates, based on the functional -NCO group.
15-minute STEL: 0.07 mg NCO/m³
OSHA Ceiling Limit: 0.02 ppm (for MDI)As a reference for a common diisocyanate.
NIOSH REL-TWA: 0.005 ppm (for MDI)As a reference for a common diisocyanate.
ACGIH TLV-TWA: 0.005 ppm (for MDI)As a reference for a common diisocyanate.

TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value, MDI = Methylene diphenyl diisocyanate

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the last line of defense against exposure. The following PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment for this compound

Body PartPPE RecommendationSpecifications
Respiratory Full-face, supplied-air respiratorProvides the highest level of protection against vapors and aerosols. Air-purifying respirators with organic vapor cartridges may not be sufficient due to the high toxicity and poor warning properties of isocyanates.
Hands Chemical-resistant glovesButyl rubber or Viton™ gloves are recommended. Double-gloving is a good practice. Latex gloves are not suitable.
Eyes Chemical safety goggles and a face shieldA full-face respirator provides integral eye and face protection. If not using a full-face respirator, both goggles and a face shield are necessary.
Body Disposable, chemical-resistant coverallsTo prevent skin contact.
Feet Closed-toe shoes and shoe coversTo prevent contamination.

Experimental Protocol: Step-by-Step Guidance for Handling this compound

Adherence to a strict protocol is crucial for minimizing the risk of exposure.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Decontamination Solution: Prepare a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%. An alternative is 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water.

  • Waste Containers: Have clearly labeled, dedicated waste containers for liquid and solid this compound waste. These containers should not be sealed tightly to allow for the venting of any carbon dioxide that may be generated from decomposition.

2. Handling:

  • Don PPE: Before entering the designated area, don all required PPE as specified in Table 4.

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, as this compound is highly flammable.

  • Transfer: Use non-sparking tools for all transfers. When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Minimize Quantities: Work with the smallest quantity of this compound necessary for the experiment.

  • Constant Ventilation: Ensure the chemical fume hood is operating correctly throughout the entire procedure.

3. Post-Handling:

  • Decontaminate: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using the prepared decontamination solution. Allow the solution to remain in contact for at least 10 minutes before rinsing.

  • Doff PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands, face, and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.

Operational and Disposal Plans

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material into a designated, open-top waste container.

    • Decontaminate the spill area with the decontamination solution.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the nearest fire alarm if there is a risk of fire.

    • Contact the institution's emergency response team.

    • Do not re-enter the area until it has been cleared by safety professionals.

Disposal Plan:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and vented container.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, absorbent material) in a separate, labeled, and vented container.

  • Neutralization (optional, for small quantities): Small amounts of residual this compound in empty containers can be neutralized by carefully adding the decontamination solution and allowing it to react for at least 24-48 hours in a safe, well-ventilated area (such as the back of a fume hood). The container must not be sealed.

  • Final Disposal: All this compound waste is considered hazardous waste and must be disposed of through the institution's hazardous waste management program. Do not attempt to dispose of it down the drain or in regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase Prep Prepare Designated Area & Emergency Equipment PPE_Don Don Appropriate PPE Prep->PPE_Don Proceed when ready Handling Handle this compound (Grounding, Non-sparking tools) PPE_Don->Handling Decon Decontaminate Equipment & Work Area Handling->Decon Spill Spill? Handling->Spill Waste Segregate & Contain Waste Decon->Waste PPE_Doff Doff & Dispose of PPE Waste->PPE_Doff Disposal Dispose of Hazardous Waste (via EHS) Waste->Disposal Wash Personal Hygiene PPE_Doff->Wash MinorSpill Minor Spill Response (in hood) Spill->MinorSpill Minor MajorSpill Major Spill Response (Evacuate & Call EHS) Spill->MajorSpill Major MinorSpill->Decon

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.